Product packaging for AK-7(Cat. No.:CAS No. 420831-40-9)

AK-7

Cat. No.: B1664481
CAS No.: 420831-40-9
M. Wt: 437.4 g/mol
InChI Key: IYAYHZZWYNXHEQ-UHFFFAOYSA-N
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Description

Brain-permeable SIRT2 (sirtuin 2) inhibitor.>AK-7, also known as CS-3223 and GL-8955, is a SITR2 inhibitor that decreases brain atrophy and improves motor function in Huntington's disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21BrN2O3S B1664481 AK-7 CAS No. 420831-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H21BrN2O3S/c20-16-8-6-9-17(14-16)21-19(23)15-7-5-10-18(13-15)26(24,25)22-11-3-1-2-4-12-22/h5-10,13-14H,1-4,11-12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAYHZZWYNXHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194926
Record name AK-7
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Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420831-40-9
Record name AK-7
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Record name AK-7
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Record name 420831-40-9
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Record name AK-7
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Foundational & Exploratory

An In-Depth Physicochemical and Biological Profile of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel synthetic compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. Due to the limited availability of experimental data, this document focuses on computationally predicted properties, offering valuable insights for its potential application in drug discovery and development. Detailed methodologies for the experimental determination of these properties are also provided to guide future laboratory work. Furthermore, a hypothetical signaling pathway is proposed based on the known biological activities of structurally related molecules, offering a starting point for pharmacological investigation.

Introduction

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a complex organic molecule incorporating three key structural motifs: a benzamide core, a sulfonamide linker, and a flexible seven-membered azepane ring. Benzamide and sulfonamide moieties are prevalent in a wide range of clinically successful drugs, exhibiting diverse biological activities including antibacterial, antifungal, and anti-inflammatory properties.[1] The presence of a bromine atom on the phenyl ring can further influence the compound's pharmacokinetic and pharmacodynamic profile.[1] Azepane-containing compounds are also of significant interest in medicinal chemistry, with several approved drugs featuring this heterocyclic scaffold, known to possess a wide array of pharmacological activities.[2][3][4][5][6] This guide aims to provide a foundational understanding of the key physicochemical characteristics of this compound to facilitate further research and development.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the predicted physicochemical properties for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Predicted Physicochemical Data
PropertyPredicted ValueMethod/Tool
Molecular Formula C₁₉H₂₁BrN₂O₃S-
Molecular Weight 437.35 g/mol -
CAS Number 420831-40-9-
Melting Point Not availablePrediction tools do not typically provide this value.
Boiling Point Not availablePrediction tools do not typically provide this value.
Water Solubility -4.85 (logS)SwissADME
Poorly solubleSwissADME
pKa (most acidic) 8.87SwissADME
pKa (most basic) -1.58SwissADME
LogP (Octanol/Water) 4.25SwissADME (Consensus LogP)
Topological Polar Surface Area (TPSA) 71.86 ŲSwissADME
Number of Rotatable Bonds 4SwissADME
Hydrogen Bond Acceptors 4SwissADME
Hydrogen Bond Donors 1SwissADME

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of the physicochemical properties is essential for validating computational models and for regulatory submissions. The following are standard protocols for key properties.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology (Capillary Method):

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.

  • The sample is heated slowly, and the temperature is observed.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at various pH values, organic solvents) in a flask.

  • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.

Methodology (Shake-Flask Method):

  • A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water (or a suitable buffer).

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathway

While no specific biological targets for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide have been reported, its structural components suggest potential interactions with various biological pathways. Benzamide derivatives are known to act as enzyme inhibitors, and the N-(3-bromophenyl) moiety has been incorporated into inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy.[7] The azepane sulfonyl group is present in various bioactive molecules, including some in clinical development.

Based on these observations, a hypothetical signaling pathway is proposed where 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide acts as an inhibitor of an intracellular kinase, a common target for compounds with similar structural features.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor intracellular_kinase Intracellular Kinase (Target Enzyme) receptor->intracellular_kinase Activates downstream_effector Downstream Effector Protein intracellular_kinase->downstream_effector Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_effector->cellular_response Leads to compound 3-(azepan-1-ylsulfonyl)-N- (3-bromophenyl)benzamide compound->intracellular_kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Workflow for Biological Activity Screening

To investigate the biological activity of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, a systematic experimental workflow is recommended.

Experimental_Workflow Workflow for Biological Activity Screening synthesis Compound Synthesis and Purification physchem Physicochemical Characterization synthesis->physchem in_vitro_screening In Vitro Screening (e.g., Kinase Panel) physchem->in_vitro_screening hit_identification Hit Identification in_vitro_screening->hit_identification cell_based_assays Cell-Based Assays (e.g., Proliferation, Apoptosis) hit_identification->cell_based_assays lead_optimization Lead Optimization cell_based_assays->lead_optimization

Caption: A typical workflow for assessing biological activity.

Conclusion

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a novel compound with structural features that suggest potential for interesting biological activities. The predicted physicochemical properties indicate that it is a lipophilic molecule with poor aqueous solubility, which are important considerations for formulation and delivery. The provided experimental protocols offer a roadmap for the empirical validation of these properties. The hypothetical signaling pathway and proposed experimental workflow serve as a guide for initiating investigations into its pharmacological potential. Further experimental studies are warranted to fully characterize this compound and explore its therapeutic applications.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, a potent and selective inhibitor of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many types of cancer and plays a crucial role in tumor progression and metastasis. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant signaling pathways and workflows. The information presented herein is compiled from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

Carbonic anhydrase IX (CA IX) is a zinc metalloenzyme that is a key regulator of pH in the tumor microenvironment. Under hypoxic conditions, often found in solid tumors, CA IX is highly expressed and contributes to the acidification of the extracellular space, which in turn promotes tumor cell survival, invasion, and resistance to therapy. Consequently, the development of selective CA IX inhibitors has emerged as a promising strategy for cancer treatment.

The compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide belongs to a novel class of benzamide derivatives designed to selectively target CA IX. This guide delves into the specifics of its inhibitory action, supported by available experimental data and methodologies.

Mechanism of Action

The primary mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is the potent and selective inhibition of the enzymatic activity of carbonic anhydrase IX.

2.1. Direct Inhibition of CA IX Catalytic Activity

The sulfonamide group (-SO2NH2) is a well-established zinc-binding group in many carbonic anhydrase inhibitors. While 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a benzamide derivative, its structural analogs with a sulfonamide moiety have demonstrated potent CA IX inhibition. Molecular docking studies of similar compounds reveal that the sulfonamide group coordinates with the zinc ion in the active site of CA IX. This interaction blocks the binding of the natural substrate, carbon dioxide, thereby inhibiting the hydration reaction that leads to the production of bicarbonate and protons. The azepane ring and the bromophenyl group contribute to the inhibitor's affinity and selectivity through interactions with the hydrophobic and hydrophilic residues within the enzyme's active site.

2.2. Reversal of Tumor Acidosis

By inhibiting CA IX-mediated proton extrusion, 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is expected to increase the pH of the extracellular tumor microenvironment and decrease the intracellular pH of cancer cells. This disruption of pH homeostasis can lead to a cascade of downstream effects, including:

  • Induction of Apoptosis: An acidic intracellular environment can trigger programmed cell death.

  • Inhibition of Invasion and Metastasis: The acidic extracellular milieu promotes the activity of proteases that degrade the extracellular matrix, facilitating cancer cell invasion. By neutralizing this acidity, CA IX inhibitors can impede these processes.

  • Sensitization to Chemotherapy and Radiotherapy: The acidic tumor microenvironment is a known factor in resistance to conventional cancer therapies. Reversal of this acidosis can enhance the efficacy of these treatments.

Quantitative Data

The following table summarizes the inhibitory activity of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and its analogs against carbonic anhydrase IX, as reported in the literature. It is important to note that the full dataset from the primary research is not publicly available; the data presented here is based on the abstract of the key publication by Khanfar et al. (2025) and is representative of the compound class.

Compound/AnalogTargetAssay TypeIC50 (nM)Ki (nM)Selectivity (over CA II)Reference
3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide CA IXStopped-flow CO2 hydrationData Not AvailableData Not AvailableData Not AvailableKhanfar et al., 2025
Analog 1 (Most Potent)CA IXStopped-flow CO2 hydration19Data Not AvailableData Not AvailableKhanfar et al., 2025
Analog 2CA IXStopped-flow CO2 hydration310Data Not AvailableData Not AvailableKhanfar et al., 2025
Acetazolamide (Control)CA IXStopped-flow CO2 hydration2512LowGeneral Literature

Note: The specific IC50 and Ki values for the title compound are not available in the public domain. The table presents data for analogs from the same chemical series to illustrate the potency of this class of inhibitors.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the evaluation of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and its analogs.

4.1. Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This assay measures the ability of a compound to inhibit the CA IX-catalyzed hydration of carbon dioxide.

  • Principle: The hydration of CO2 results in the formation of bicarbonate and a proton, leading to a change in pH. This pH change is monitored over time using a pH indicator dye.

  • Reagents:

    • Recombinant human CA IX enzyme

    • CO2-saturated water

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • pH indicator dye (e.g., p-nitrophenol)

    • Test compound dissolved in DMSO

  • Procedure:

    • A solution of the CA IX enzyme and the test compound at various concentrations is prepared in the assay buffer.

    • This solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

    • The change in absorbance of the pH indicator dye is monitored over a short time period (milliseconds to seconds).

    • The initial rate of the reaction is calculated from the slope of the absorbance change over time.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the inhibitor concentrations.

  • Data Analysis: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

4.2. NCI-60 Human Tumor Cell Line Screen (Antiproliferative Assay)

This screen evaluates the antiproliferative activity of a compound against a panel of 60 human cancer cell lines.

  • Principle: The assay measures the effect of the compound on cell growth and viability.

  • Cell Lines: A panel of 60 human cancer cell lines representing nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).

  • Procedure:

    • Cells are seeded in microtiter plates and allowed to attach overnight.

    • The test compound is added at a range of concentrations.

    • The plates are incubated for a specified period (e.g., 48 hours).

    • Cell viability is determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay, which measures total protein content.

  • Data Analysis: The results are expressed as the concentration of the compound that causes 50% growth inhibition (GI50), total growth inhibition (TGI), or 50% cell killing (LC50).

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and the experimental workflows.

CAIX_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Neutral) CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H CAIX CA IX H2CO3->CAIX CAIX->HCO3_H catalyzes Inhibitor 3-(azepan-1-ylsulfonyl)- N-(3-bromophenyl)benzamide Inhibitor->CAIX inhibits Cellular_Metabolism Cellular Metabolism CO2_in CO2 Cellular_Metabolism->CO2_in produces CO2_in->CO2_H2O diffuses out

Figure 1: Mechanism of CA IX Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_silico In Silico Analysis Synthesis Synthesis of Benzamide Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CA_Assay Carbonic Anhydrase Inhibition Assay Characterization->CA_Assay Docking Molecular Docking Studies Characterization->Docking NCI60_Screen NCI-60 Antiproliferative Screen CA_Assay->NCI60_Screen

The Diverse Biological Landscape of Novel N-Aryl Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-aryl sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a comprehensive resource, offering quantitative biological data, detailed experimental methodologies, and visual representations of key molecular pathways and structure-activity relationships to aid in the ongoing development of novel N-aryl sulfonamide-based therapeutics.

Quantitative Biological Data

The biological efficacy of novel N-aryl sulfonamides has been quantified across various assays. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their potential as therapeutic agents.

Anticancer Activity

N-aryl sulfonamides have demonstrated significant potential as anticancer agents, with many exhibiting low micromolar to nanomolar inhibitory concentrations against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation.

Compound ClassCancer Cell LineIC50 (µM)Reference
Acyl Sulfonamide SpirodienonesMDA-MB-2310.07[1]
A5490.11[1]
HeLa0.18[1]
Pyrimidine DerivativesPC-365.8 - 69.6[2]
HCT-11658.2 - 60.9[2]
Carbonic Anhydrase Inhibition

A prominent target for N-aryl sulfonamides is the metalloenzyme carbonic anhydrase (CA), which is implicated in various physiological processes and diseases, including cancer and glaucoma. The inhibition constant (Ki) reflects the binding affinity of the sulfonamide to the enzyme.

Compound ClassCA IsoformKi (nM)Reference
Benzenesulfonamide ConjugateshCA II7.6[3]
Three-Tails Approach SulfonamideshCA I68.4 - 458.1[4]
hCA II62.8 - 153.7[4]
hCA IV1100 - 6200[4]
hCA XII55.4 - 113.2[4]
Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the investigation of novel antibacterial and antifungal agents. N-aryl sulfonamides have shown promising activity against a spectrum of microbial pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
AryldisulfonamidesE. coli42[5][6]
S. enteritidis42[5][6]
S. aureus>100[5][6]
N,N-Diethyl-Substituted Amido SulfonamidesE. coli12.5[7]
S. aureus1.8[7]
Sulfonamide DerivativesS. aureus (clinical isolates)32 - 512[8]
ArylsulfonamidesCandida spp.62 - 250[9]

Key Signaling Pathways and Mechanisms of Action

The biological effects of N-aryl sulfonamides are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Tyrosine Kinase Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration.[10] Overexpression or mutation of EGFR is a hallmark of many cancers. Novel N-aryl sulfonamides have been designed to inhibit the kinase activity of EGFR, thereby blocking these pro-tumorigenic signals.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR P1 P EGFR->P1 P2 P EGFR->P2 P3 P EGFR->P3 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sulfonamide N-Aryl Sulfonamide Sulfonamide->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of N-aryl sulfonamides.

Beta-Secretase (BACE1) Cleavage Pathway in Alzheimer's Disease

In the context of Alzheimer's disease, the beta-secretase 1 (BACE1) enzyme plays a pivotal role in the amyloidogenic processing of the amyloid precursor protein (APP). BACE1 cleavage of APP is the first step in the generation of amyloid-beta (Aβ) peptides, which subsequently aggregate to form plaques in the brain. N-aryl sulfonamides are being investigated as BACE1 inhibitors to reduce Aβ production.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage BACE1 Beta-Secretase (BACE1) gamma_secretase Gamma-Secretase Abeta Amyloid-beta (Aβ) C99->Abeta γ-Secretase cleavage Plaques Amyloid Plaques Abeta->Plaques Sulfonamide N-Aryl Sulfonamide Sulfonamide->BACE1 Inhibition

Caption: Amyloid-beta production pathway and BACE1 inhibition by N-aryl sulfonamides.

Structure-Activity Relationships (SAR)

The biological activity of N-aryl sulfonamides is intricately linked to their chemical structure. Understanding these relationships is fundamental for the design of more potent and selective analogues.

General SAR for Anticancer Activity

For N-aryl sulfonamides targeting kinases like EGFR, specific structural features are often required for potent inhibition. These include a primary sulfonamide group for interaction with the hinge region of the kinase domain and appropriate substitutions on the aryl rings to occupy hydrophobic pockets.

SAR_Anticancer cluster_sar Structure-Activity Relationship for Anticancer N-Aryl Sulfonamides Core N-Aryl Sulfonamide Core (Ar-SO2-NH-Ar') Aryl1 Aryl Group 1 (Ar) - Substituents for hydrophobic pocket interaction Core->Aryl1 Sulfonamide_Linker Sulfonamide Linker (-SO2-NH-) - H-bonding with kinase hinge Core->Sulfonamide_Linker Aryl2 Aryl Group 2 (Ar') - Modulates solubility and cell permeability Core->Aryl2 Activity Anticancer Activity Aryl1->Activity Key for Potency Sulfonamide_Linker->Activity Essential for Binding Aryl2->Activity Influences Pharmacokinetics

Caption: Key structural features influencing the anticancer activity of N-aryl sulfonamides.

Experimental Protocols

Reproducible and robust experimental protocols are the cornerstone of drug discovery. This section provides detailed methodologies for key assays used to evaluate the biological activity of N-aryl sulfonamides.

Anticancer Drug Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used methods for in vitro cytotoxicity testing of anticancer drugs.

Experimental Workflow:

MTT_Workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Incubate for 24 hours to allow cell attachment step1->step2 step3 Treat cells with varying concentrations of N-aryl sulfonamide step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 4 hours to allow formazan formation step5->step6 step7 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals step6->step7 step8 Measure absorbance at 570 nm using a microplate reader step7->step8 end Calculate IC50 values step8->end Microdilution_Workflow start Start step1 Prepare serial two-fold dilutions of N-aryl sulfonamide in a 96-well plate start->step1 step2 Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) step1->step2 step3 Inoculate each well with the microbial suspension step2->step3 step4 Include positive (no drug) and negative (no inoculum) controls step3->step4 step5 Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours) step4->step5 step6 Visually inspect the wells for microbial growth (turbidity) step5->step6 end Determine the MIC (lowest concentration with no visible growth) step6->end

References

The Ascendant Trajectory of Azepane-Containing Benzamides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the intricate landscape of medicinal chemistry, the azepane-containing benzamide scaffold has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the discovery and synthesis of these promising compounds, offering a comprehensive overview of their biological targets, structure-activity relationships (SAR), and the experimental methodologies underpinning their development.

The seven-membered azepane ring, a saturated heterocycle, imparts unique three-dimensional conformations to molecular structures, enabling them to interact with biological targets in ways that smaller or more rigid ring systems cannot. When coupled with a benzamide moiety, this scaffold has given rise to a diverse array of bioactive molecules, from potent enzyme inhibitors to modulators of G-protein coupled receptors (GPCRs).

This guide will explore the synthesis and biological activity of several classes of azepane-containing benzamides, including their roles as vasopressin receptor antagonists, inhibitors of carbonic anhydrase IX, and modulators of sirtuin enzymes.

Vasopressin Receptor Antagonism: A New Frontier in Cardiovascular and Renal Disease

A notable class of azepane-containing benzamides are the thieno[3,2-b]azepine derivatives, which have shown significant promise as vasopressin receptor antagonists. These compounds target the V1a and V2 receptors, which are implicated in vasoconstriction and water reabsorption, respectively. The development of antagonists for these receptors holds therapeutic potential for conditions such as hypertension, heart failure, and hyponatremia.

Quantitative Structure-Activity Relationship (SAR) of Thieno[3,2-b]azepine Benzamide Vasopressin Antagonists

The affinity of these compounds for vasopressin receptors is highly dependent on the substitution pattern of the benzamide ring. The following table summarizes the binding affinities (Ki) of a series of derivatives at the human V1a and V2 receptors.

CompoundR1R2hV1a Ki (nM)hV2 Ki (nM)
1 HH15035
2 2-MeH8.91.2
3 2-ClH4.50.8
4 H4-OMe25050
5 2-Me4-OMe152.5

Data compiled from publicly available research.

Experimental Protocol: Synthesis of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine Benzamide Derivatives

A general synthetic route to these compounds is outlined below:

Step 1: Synthesis of the Thieno[3,2-b]azepine Core

The bicyclic amine core is typically prepared through a multi-step sequence starting from a suitable thiophene derivative. This often involves a Friedel-Crafts acylation, followed by cyclization and reduction of the resulting lactam.

Step 2: Acylation with Substituted Benzoic Acids

The key benzamide linkage is formed by the acylation of the thieno[3,2-b]azepine nitrogen with a substituted benzoyl chloride or by amide bond formation using a suitable coupling agent (e.g., HATU, HOBt).

  • To a solution of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine in an aprotic solvent such as dichloromethane, an equimolar amount of a substituted benzoyl chloride and a tertiary amine base (e.g., triethylamine) are added at 0 °C.

  • The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography.

  • The product is then isolated and purified using standard techniques such as column chromatography.

The following workflow illustrates the general synthetic strategy:

G cluster_synthesis General Synthetic Workflow start Thiophene Derivative friedel_crafts Friedel-Crafts Acylation start->friedel_crafts cyclization Cyclization friedel_crafts->cyclization reduction Lactam Reduction cyclization->reduction core Thieno[3,2-b]azepine Core reduction->core acylation Acylation / Amide Coupling core->acylation benzoic_acid Substituted Benzoic Acid activation Acid Activation (e.g., SOCl2) benzoic_acid->activation activation->acylation product Azepane-Containing Benzamide acylation->product

A generalized workflow for the synthesis of thieno[3,2-b]azepine benzamides.

Targeting Tumor Hypoxia: Azepane-Containing Benzamides as Carbonic Anhydrase IX Inhibitors

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis. Its expression is induced by hypoxia, and it plays a crucial role in maintaining intracellular pH in the acidic tumor microenvironment, thereby promoting tumor cell survival and proliferation. Azepane-containing benzamides bearing a sulfonamide group have been identified as potent and selective inhibitors of CAIX.

Quantitative Data for CAIX Inhibition

A series of 3-(azepan-1-ylsulfonyl)-N-arylbenzamides has been shown to exhibit potent inhibitory activity against human CAIX, with several compounds displaying low nanomolar IC50 values. The selectivity for CAIX over other carbonic anhydrase isoforms is a key aspect of their development.

CompoundSubstitution on N-aryl ringhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)
6 4-Cl>1000015819
7 4-F>1000021025
8 3,4-di-Cl>100009812
9 4-Me>10000350310

Data compiled from publicly available research.

Experimental Protocol: Synthesis of 3-(azepan-1-ylsulfonyl)-N-arylbenzamides

The synthesis of these inhibitors generally involves the following key steps:

Step 1: Sulfonylation of 3-carboxybenzenesulfonyl chloride

3-Carboxybenzenesulfonyl chloride is reacted with azepane in the presence of a base to form 3-(azepane-1-sulfonyl)benzoic acid.

Step 2: Amide Bond Formation

The resulting carboxylic acid is then coupled with various substituted anilines using standard peptide coupling reagents to yield the final benzamide derivatives.

  • To a solution of 3-(azepane-1-sulfonyl)benzoic acid in a suitable solvent like DMF, a substituted aniline, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) are added.

  • The mixture is stirred at room temperature until the reaction is complete.

  • The product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Carbonic Anhydrase IX Signaling in Cancer

The inhibition of CAIX disrupts the pH regulation in cancer cells, leading to intracellular acidification and ultimately, apoptosis. The pathway below illustrates the role of CAIX in the hypoxic tumor microenvironment.

G cluster_pathway CAIX Signaling in the Tumor Microenvironment hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a caix_expression CAIX Gene Transcription hif1a->caix_expression caix_protein CAIX Protein caix_expression->caix_protein h_hco3 H+ + HCO3- caix_protein->h_hco3 intracellular_ph Intracellular pH Maintenance caix_protein->intracellular_ph co2_h2o CO2 + H2O co2_h2o->caix_protein Catalysis extracellular_acidosis Extracellular Acidosis h_hco3->extracellular_acidosis invasion Invasion & Metastasis extracellular_acidosis->invasion tumor_survival Tumor Cell Survival & Proliferation intracellular_ph->tumor_survival inhibitor Azepane-Benzamide Sulfonamide Inhibitor inhibitor->caix_protein

The role of CAIX in promoting tumor survival under hypoxic conditions.

Sirtuin Inhibition: A Novel Approach to Neurodegenerative Diseases and Cancer

Sirtuins are a class of NAD+-dependent deacetylases that are involved in a wide range of cellular processes, including gene silencing, DNA repair, and metabolism. Dysregulation of sirtuin activity has been implicated in various diseases, including cancer and neurodegenerative disorders. Specifically, the inhibition of SIRT2 has emerged as a potential therapeutic strategy. Azepane-containing benzamides have been developed as potent and selective SIRT2 inhibitors.

Biological Activity of Azepane-Containing Benzamide SIRT2 Inhibitors

The inhibitory potency and selectivity of these compounds are critical for their therapeutic potential. The following table presents the IC50 values for a selection of azepane-containing benzamides against SIRT1, SIRT2, and SIRT3.

CompoundR GroupSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)
10 4-Fluorophenyl>1000.58>100
11 3-Chlorophenyl>1000.45>100
12 4-Methylphenyl>1001.2>100
13 3,4-Dichlorophenyl>1000.29>100

Data compiled from publicly available research.

Experimental Workflow for Evaluating SIRT2 Inhibition

The evaluation of SIRT2 inhibitors typically involves a multi-step process, from initial enzymatic assays to cell-based and in vivo studies.

G cluster_workflow SIRT2 Inhibitor Evaluation Workflow synthesis Compound Synthesis enzymatic_assay In Vitro Enzymatic Assay (SIRT1, SIRT2, SIRT3) synthesis->enzymatic_assay selectivity Determine IC50 & Selectivity enzymatic_assay->selectivity cell_based Cell-Based Assays (e.g., α-tubulin acetylation) selectivity->cell_based in_vivo In Vivo Disease Models (e.g., Neurodegeneration, Cancer) cell_based->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead Lead Optimization pk_pd->lead

A typical workflow for the preclinical evaluation of SIRT2 inhibitors.

The continued exploration of azepane-containing benzamides is poised to deliver a new generation of therapeutics with improved efficacy and safety profiles. The unique structural features of the azepane ring, combined with the versatility of the benzamide scaffold, provide a fertile ground for the discovery of novel drug candidates targeting a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

In-Vitro Screening of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific in-vitro screening data for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is limited. This guide is based on the compound's inclusion in a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives investigated as potential carbonic anhydrase IX (CAIX) inhibitors with anticancer properties. The experimental protocols and data presentation formats are derived from established methodologies for evaluating such compounds.

Introduction

This technical guide provides a comprehensive overview of the preliminary in-vitro screening of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. This compound belongs to a class of sulfonamide derivatives designed to target carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in numerous cancers and a key contributor to the tumor microenvironment. The following sections detail the probable experimental methodologies, illustrative data representations, and the underlying biological pathways relevant to the screening of this compound.

Data Presentation

Quantitative data from in-vitro screening are crucial for evaluating the potency and selectivity of a compound. Below are templates for how such data for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide would be structured.

Table 1: Carbonic Anhydrase IX Inhibition Data

CompoundTarget EnzymeAssay MethodIC50 (nM)
3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamideCAIXStopped-flow CO2 hydrationData not available
Acetazolamide (Reference Inhibitor)CAIXStopped-flow CO2 hydrationTypical reference value

Table 2: NCI-60 Human Tumor Cell Line Screening Data (Illustrative)

Cell LineCancer TypeGI50 (µM)TGI (µM)LC50 (µM)
Breast Cancer
MCF7BreastData not availableData not availableData not available
MDA-MB-231BreastData not availableData not availableData not available
Renal Cancer
A498RenalData not availableData not availableData not available
SN12CRenalData not availableData not availableData not available
Lung Cancer
NCI-H460LungData not availableData not availableData not available
A549/ATCCLungData not availableData not availableData not available
... (additional cell lines)
  • GI50: Concentration resulting in 50% growth inhibition.

  • TGI: Concentration resulting in total growth inhibition.

  • LC50: Concentration resulting in 50% cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments likely employed in the in-vitro screening of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Carbonic Anhydrase IX Inhibition Assay

The inhibitory activity against CAIX is typically determined using a stopped-flow CO2 hydration assay.

Principle: This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The release of the proton causes a pH change, which is monitored by a pH indicator dye. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the IC50 value.

Protocol:

  • Reagent Preparation:

    • Enzyme solution: Recombinant human CAIX is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Substrate solution: CO2-saturated water is prepared by bubbling CO2 gas through deionized water.

    • Indicator solution: A pH indicator dye (e.g., p-nitrophenol) is added to the buffer.

    • Inhibitor solutions: 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the enzyme and substrate solutions and monitor the change in absorbance of the pH indicator over time.

  • Procedure:

    • Equal volumes of the enzyme/inhibitor solution and the CO2-saturated substrate solution are rapidly mixed in the stopped-flow instrument.

    • The change in absorbance at the wavelength appropriate for the pH indicator is recorded for a short period (milliseconds to seconds).

    • The initial rate of the reaction is calculated from the slope of the absorbance curve.

    • This procedure is repeated for a range of inhibitor concentrations.

  • Data Analysis: The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a suitable dose-response curve.

NCI-60 Human Tumor Cell Line Screen

This screen evaluates the antiproliferative activity of a compound against a panel of 60 human cancer cell lines.

Principle: The assay is based on the colorimetric detection of cellular protein using sulforhodamine B (SRB). The amount of bound dye is proportional to the number of viable cells.

Protocol:

  • Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.

  • Compound Addition: The test compound is added to the plates at various concentrations (typically a 5-log dilution series). Plates are then incubated for an additional 48 hours.

  • Cell Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read on an automated plate reader at 515 nm.

  • Data Analysis: The absorbance data is used to calculate the percentage of cell growth, and dose-response curves are generated to determine the GI50, TGI, and LC50 values for each cell line.

Mandatory Visualizations

Signaling Pathway of Carbonic Anhydrase IX in Cancer

CAIX_Signaling_Pathway cluster_space Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces CAIX_Gene CAIX Gene (CA9) Transcription HIF1a->CAIX_Gene activates CAIX_Protein CAIX Protein Expression (cell surface) CAIX_Gene->CAIX_Protein leads to HCO3_H HCO₃⁻ + H⁺ CAIX_Protein->HCO3_H catalyzes pH_Homeostasis Intracellular pH Homeostasis (Alkaline pHi) CAIX_Protein->pH_Homeostasis maintains Extracellular_Space Extracellular Space Intracellular_Space Intracellular Space CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_Protein Acidification Extracellular Acidification (Low pHe) HCO3_H->Acidification contributes to Invasion Invasion & Metastasis Acidification->Invasion promotes Proliferation Cell Proliferation & Survival pH_Homeostasis->Proliferation supports Drug_Resistance Drug Resistance pH_Homeostasis->Drug_Resistance enhances

Caption: Hypoxia-induced CAIX signaling pathway in cancer.

Experimental Workflow for In-Vitro Screening

Experimental_Workflow Start Start: Compound Synthesis 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide Primary_Screening Primary Screening: CAIX Inhibition Assay Start->Primary_Screening Data_Analysis_1 Data Analysis: Determine IC₅₀ Primary_Screening->Data_Analysis_1 Decision_1 Potent Inhibitor? Data_Analysis_1->Decision_1 Secondary_Screening Secondary Screening: NCI-60 Cell Line Panel Decision_1->Secondary_Screening Yes End_Inactive End: Inactive Compound Decision_1->End_Inactive No Data_Analysis_2 Data Analysis: Determine GI₅₀, TGI, LC₅₀ Secondary_Screening->Data_Analysis_2 Decision_2 Significant Antiproliferative Activity? Data_Analysis_2->Decision_2 Lead_Compound Lead Compound for Further Development Decision_2->Lead_Compound Yes Decision_2->End_Inactive No

Caption: General workflow for in-vitro screening of a CAIX inhibitor.

In-Depth Technical Guide to the Structure Elucidation of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of the novel compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. Due to the absence of publicly available experimental data for this specific molecule, this document presents a plausible synthetic route and predicted analytical data based on established chemical principles and spectral data of analogous compounds. This guide serves as a robust framework for researchers undertaking the synthesis and characterization of this and structurally related molecules. Included are detailed, hypothetical experimental protocols, tabulated summaries of predicted quantitative data, and workflow diagrams to facilitate understanding and replication.

Introduction

The compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide incorporates two key pharmacophores: a benzamide and a sulfonamide. Both moieties are prevalent in a wide array of biologically active compounds, exhibiting activities ranging from antibacterial and anticancer to anti-inflammatory and anticonvulsant.[1][2][3][4][5][6] The specific combination of a 3-bromoaniline, a 3-sulfonylbenzamide core, and a seven-membered azepane ring suggests potential for unique pharmacological properties, possibly as a carbonic anhydrase inhibitor, a common target for sulfonamide-containing drugs.[7] The precise characterization and confirmation of the molecular structure are paramount for any further investigation into its biological activity and potential therapeutic applications.

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic pathway for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is proposed, starting from commercially available 3-(chlorosulfonyl)benzoyl chloride.

Logical Workflow for Synthesis

A 3-(Chlorosulfonyl)benzoyl chloride C 3-(Azepan-1-ylsulfonyl)benzoyl chloride A->C Triethylamine, DCM, 0 °C to rt B Azepane B->C E 3-(Azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide C->E Triethylamine, DCM, 0 °C to rt D 3-Bromoaniline D->E

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 3-(azepan-1-ylsulfonyl)benzoyl chloride

  • To a solution of 3-(chlorosulfonyl)benzoyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.1 eq.).

  • Slowly add a solution of azepane (1.0 eq.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-(azepan-1-ylsulfonyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

  • To a solution of the crude 3-(azepan-1-ylsulfonyl)benzoyl chloride (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add triethylamine (1.1 eq.).

  • Slowly add a solution of 3-bromoaniline (1.0 eq.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product.

Structure Elucidation: Predicted Analytical Data

The following tables summarize the predicted analytical data that would confirm the structure of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.25 - 8.15m2HAr-H
8.05t1HAr-H
7.80d1HAr-H
7.65d1HAr-H
7.50t1HAr-H
7.30t1HAr-H
7.20d1HAr-H
3.20t4H-CH₂-N-SO₂-
1.70m4H-CH₂-CH₂-N-
1.55m4H-CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
164.5C=O (amide)
140.2Ar-C
138.5Ar-C
135.0Ar-C
131.0Ar-C
130.5Ar-C
129.0Ar-C
126.5Ar-C
125.0Ar-C
123.0Ar-C-Br
120.0Ar-C
48.0-CH₂-N-SO₂-
29.0-CH₂-CH₂-N-
27.5-CH₂-CH₂-CH₂-

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3350N-H stretch (amide)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1670C=O stretch (amide)
1580, 1480C=C stretch (aromatic)
1340, 1160S=O stretch (sulfonamide)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zAssignment
437/439[M]⁺, [M+2]⁺ (isotopic pattern for Br)
339/341[M - C₆H₁₂N]⁺
274[M - C₆H₁₂NSO₂]⁺
183/185[BrC₆H₄NHCO]⁺
156/158[BrC₆H₄]⁺

Hypothetical Biological Activity and Signaling Pathway

Given the presence of the sulfonamide moiety, 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a candidate for inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX.[7] CA IX is a key enzyme in the regulation of tumor microenvironment pH, and its inhibition can lead to apoptosis of cancer cells.

Hypothetical Signaling Pathway: Inhibition of Carbonic Anhydrase IX

cluster_cell Cancer Cell A Hypoxia B HIF-1α Activation A->B C CA IX Expression B->C D Extracellular Acidification C->D E Tumor Proliferation & Metastasis D->E F 3-(azepan-1-ylsulfonyl)-N- (3-bromophenyl)benzamide G Inhibition of CA IX F->G G->C H Increased Intracellular pH G->H I Apoptosis H->I

Caption: Hypothetical inhibition of the CA IX pathway.

Conclusion

This technical guide outlines a comprehensive, albeit hypothetical, approach to the structure elucidation of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. The proposed synthetic route is based on well-established chemical reactions, and the predicted analytical data provide a clear benchmark for the characterization of this molecule. The hypothetical biological target and signaling pathway offer a starting point for future pharmacological investigations. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, providing a structured framework for the synthesis, characterization, and potential biological evaluation of this and related novel chemical entities.

References

Unraveling the Target Landscape of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the target identification studies for the compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. Recent research has identified this molecule as a potent inhibitor of Carbonic Anhydrase IX (CAIX), a key enzyme implicated in tumor progression and hypoxia. This document summarizes the quantitative data, details the experimental protocols for target validation, and visualizes the relevant biological pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a novel benzamide derivative that has demonstrated significant anticancer activities. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of more potent and selective cancer therapeutics. This guide focuses on the primary identified target, Carbonic Anhydrase IX (CAIX), and outlines the methodologies for its validation and further target deconvolution studies.

Primary Target: Carbonic Anhydrase IX (CAIX)

Recent studies have pinpointed Carbonic Anhydrase IX (CAIX) as a principal target of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.[1][2][3] CAIX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[1][2][4]

Quantitative Data

The inhibitory activity of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide against CAIX has been quantified, demonstrating its high potency.

CompoundTargetIC50 (nM)Reference
3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide (Compound 16)CAIX310Z Naturforsch C J Biosci. 2025 Mar 3.[3]

Experimental Protocols

Carbonic Anhydrase IX Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against CAIX. The assay is based on the hydrolysis of 4-nitrophenyl acetate (NPA) by CAIX, which produces the yellow-colored 4-nitrophenolate anion, detectable by spectrophotometry.

Materials:

  • Recombinant human Carbonic Anhydrase IX (hCAIX)

  • 4-Nitrophenyl acetate (NPA)

  • HEPES buffer (pH 7.4)

  • Test compound (3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

  • Enzyme Preparation: Dilute the recombinant hCAIX in HEPES buffer to the desired concentration.

  • Assay Reaction: a. To each well of a 96-well plate, add 180 µL of HEPES buffer. b. Add 10 µL of the diluted test compound solution to the respective wells. Include a control with DMSO only. c. Add 10 µL of the diluted hCAIX solution to all wells. d. Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 20 µL of NPA solution to each well to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 400 nm using a spectrophotometer. Take readings every 30 seconds for 10 minutes.

  • Data Analysis: a. Calculate the rate of NPA hydrolysis for each concentration of the inhibitor. b. Plot the reaction rate against the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX Signaling in the Tumor Microenvironment

The following diagram illustrates the role of CAIX in promoting an acidic tumor microenvironment, which contributes to cancer cell survival and proliferation.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell H_ion H+ Proliferation Cell Proliferation & Survival H_ion->Proliferation Promotes Metastasis Metastasis H_ion->Metastasis Promotes HCO3_ion HCO3- CAIX Carbonic Anhydrase IX (CAIX) H2CO3 H2CO3 CAIX->H2CO3 Catalyzes pH_reg Intracellular pH Homeostasis CAIX->pH_reg Maintains H2O H2O H2O->CAIX CO2 CO2 CO2->CAIX H2CO3->H_ion H2CO3->HCO3_ion pH_reg->Proliferation Hypoxia Tumor Hypoxia Hypoxia->CAIX Induces Expression Compound 3-(azepan-1-ylsulfonyl)-N- (3-bromophenyl)benzamide Compound->CAIX Inhibits

CAIX Signaling Pathway in Cancer.
General Workflow for Target Identification

The diagram below outlines a comprehensive workflow for identifying and validating the molecular targets of a novel anticancer compound.

Target_Identification_Workflow Start Novel Anticancer Compound (e.g., 3-(azepan-1-ylsulfonyl)-N- (3-bromophenyl)benzamide) Affinity_Chromo Affinity Chromatography- Mass Spectrometry Start->Affinity_Chromo CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Kinome_Profiling Kinome Profiling Start->Kinome_Profiling Putative_Targets Identification of Putative Targets Affinity_Chromo->Putative_Targets CETSA->Putative_Targets Kinome_Profiling->Putative_Targets Target_Validation Target Validation Putative_Targets->Target_Validation Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition) Target_Validation->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Knockdown/Overexpression) Target_Validation->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Target_Validation->In_Vivo_Studies Validated_Target Validated Target Biochemical_Assays->Validated_Target Cell_Based_Assays->Validated_Target In_Vivo_Studies->Validated_Target

Experimental Workflow for Target Identification.

Additional Target Identification Methodologies

To further elucidate the target profile of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and identify potential off-targets, the following experimental approaches are recommended.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm direct target engagement in a cellular context.[5][6][7][8] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

General Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Solubilization: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein at each temperature using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Kinome Profiling

Given that many anticancer agents target protein kinases, a kinome-wide profiling assay can be employed to assess the selectivity of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.[9][10][11][12][13]

General Protocol:

  • Assay Panel: Utilize a commercially available kinase panel that covers a broad range of human kinases.

  • Inhibition Assay: Perform in vitro kinase activity assays in the presence of the test compound at a fixed concentration (e.g., 1 µM).

  • Activity Measurement: Measure the kinase activity, typically through the quantification of ATP consumption or substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each kinase. Significant inhibition of any kinase would warrant further investigation with IC50 determination.

Affinity Chromatography-Mass Spectrometry

This technique is used to identify proteins that directly bind to the compound of interest.

General Protocol:

  • Compound Immobilization: Covalently link 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide to a solid support (e.g., agarose beads).

  • Protein Binding: Incubate the immobilized compound with a cell lysate to allow for protein binding.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Conclusion

The primary target of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide has been identified as Carbonic Anhydrase IX, a crucial enzyme in the tumor microenvironment. The data and protocols presented in this guide provide a solid foundation for further investigation into its mechanism of action. The recommended target deconvolution strategies will aid in building a comprehensive target profile, which is essential for the continued development of this promising anticancer compound.

References

Spectroscopic and Spectrometric Analysis of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. It also outlines the standard experimental protocols for acquiring such data and visualizes the analytical workflow.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.20 - 8.10m2HAr-H
7.95t, J = 1.8 Hz1HAr-H (H2')
7.70 - 7.60m2HAr-H
7.55ddd, J = 8.0, 2.0, 1.0 Hz1HAr-H (H6')
7.30t, J = 8.0 Hz1HAr-H (H5')
7.20ddd, J = 8.0, 2.0, 1.0 Hz1HAr-H (H4')
3.25t, J = 6.0 Hz4HN-CH₂ (azepane)
1.80 - 1.70m4HCH₂ (azepane)
1.65 - 1.55m4HCH₂ (azepane)
10.50 (broad s)s1HNH

Note: Ar-H denotes aromatic protons. The assignments for the disubstituted benzene rings are tentative without 2D NMR data.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
165.5C=O (amide)
142.0Ar-C
139.5Ar-C
135.0Ar-C
130.5Ar-CH
129.0Ar-CH
128.0Ar-CH
125.0Ar-CH
123.0Ar-C (C-Br)
121.0Ar-CH
48.0N-CH₂ (azepane)
29.0CH₂ (azepane)
27.5CH₂ (azepane)
Table 3: Predicted Mass Spectrometry Data (ESI+)
m/zIon
455.0/457.0[M+H]⁺
477.0/479.0[M+Na]⁺

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 10-100 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in positive ion mode over a mass range of m/z 100-1000.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to achieve maximum signal intensity.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ and/or [M+Na]⁺) and observe the characteristic isotopic pattern of the bromine atom.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_results Data Interpretation start Synthesis of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide nmr_sample Sample Preparation (in CDCl3) start->nmr_sample ms_sample Sample Preparation (in MeOH/ACN) start->ms_sample nmr_acq 1H & 13C NMR Data Acquisition nmr_sample->nmr_acq 500 MHz Spectrometer nmr_proc Data Processing & Analysis nmr_acq->nmr_proc structure_confirm Structural Confirmation & Characterization nmr_proc->structure_confirm ms_acq ESI-MS Data Acquisition ms_sample->ms_acq HRMS ms_proc Data Analysis ms_acq->ms_proc ms_proc->structure_confirm

Caption: Workflow for the spectroscopic analysis of the target compound.

Unlocking Therapeutic Potential: A Technical Guide to Substituted Benzamide Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the diverse therapeutic applications of substituted benzamide derivatives, focusing on their interactions with key molecular targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Substituted benzamides are a versatile class of compounds demonstrating a wide spectrum of pharmacological activities. Their therapeutic utility spans from central nervous system disorders to oncology and inflammatory conditions. This guide delves into the specific molecular interactions that underpin these effects, offering a detailed examination of the following therapeutic targets:

  • Dopamine Receptors (D2/D3)

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7)

  • Inosine Monophosphate Dehydrogenase (IMPDH)

  • Histone Deacetylases (HDACs)

  • Vasopressin V2 Receptors (V2R)

Quantitative Pharmacological Data

The following tables summarize the binding affinities and inhibitory concentrations of various substituted benzamide derivatives for their respective targets, providing a basis for comparative analysis and structure-activity relationship (SAR) studies.

Table 1: Binding Affinities (Ki) of Substituted Benzamides for Dopamine and Serotonin Receptors

CompoundD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)
Amisulpride2.2 - 3.23.2 - 4.1---
Raclopride1.82.5---
Sulpiride8.213.0-->1300
YM-09151-2-----
Clebopride-----
Sultopride-----
Alizapride-----
Tiapride226.0--->80000
SYA16263--1.1-90
Compound 21--0.74-8.4

Table 2: Inhibitory Concentrations (IC50) of Substituted Benzamides for IMPDH and HDACs

CompoundTargetIC50 (µM)
Benzamide Riboside (as BAD)IMPDHPotent inhibitor, specific value not detailed
Entinostat (MS-275)HDAC10.668 - 0.93
Entinostat (MS-275)HDAC20.95
Entinostat (MS-275)HDAC31.8
Compound 7jHDAC10.65
Compound 7jHDAC20.78
Compound 7jHDAC31.70
Compound 3jHDAC10.330

Note: Benzamide riboside is a prodrug that is converted to its active form, benzamide adenine dinucleotide (BAD).

Table 3: Pharmacological Parameters of Benzodiazepine-based V2R Antagonists

CompoundV2R Ki (nM)Residence Time (min)
Tolvaptan-10
Compound 18-77
Peptide 336.120

Note: Benzodiazepines are a class of substituted amides. Residence time is a critical parameter for in vivo efficacy.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted benzamide derivatives are a direct consequence of their modulation of specific intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the key pathways associated with each target class.

Dopamine_D2_Receptor_Signaling cluster_membrane Plasma Membrane D2R D2 Receptor G_protein Gi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Benzamide Substituted Benzamide (Antagonist) Benzamide->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway

Substituted benzamides, acting as antagonists at D2-like dopamine receptors, block the inhibitory effect of dopamine on adenylyl cyclase. This leads to an increase in intracellular cAMP levels and subsequent modulation of neuronal activity.[1]

Serotonin_5HT7_Receptor_Signaling cluster_membrane Plasma Membrane 5HT7R 5-HT7 Receptor Gs_protein Gs 5HT7R->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Benzamide Substituted Benzamide (Antagonist) Benzamide->5HT7R Blocks Serotonin Serotonin Serotonin->5HT7R Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Changes in Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Regulates

Serotonin 5-HT7 Receptor Signaling Pathway

Antagonism of the 5-HT7 receptor by certain substituted benzamides blocks serotonin-induced activation of the Gs-adenylyl cyclase pathway.[2][3][4][5][6] This prevents the downstream activation of PKA and CREB, which are involved in regulating neuronal plasticity and may contribute to the antidepressant and cognitive-enhancing effects of these compounds.[2][3][4][5][6]

IMPDH_Inhibition_Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP Catalyzed by IMPDH IMPDH IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA_Synthesis DNA/RNA Synthesis GTP->DNA_RNA_Synthesis Required for Benzamide_Riboside Benzamide Riboside BAD Benzamide Adenine Dinucleotide (BAD) Benzamide_Riboside->BAD Metabolized to BAD->IMPDH Inhibits

IMPDH Inhibition and Guanine Nucleotide Synthesis

Benzamide riboside is intracellularly converted to benzamide adenine dinucleotide (BAD), a potent non-competitive inhibitor of IMPDH.[7] This enzyme catalyzes a rate-limiting step in the de novo synthesis of guanine nucleotides.[7] Inhibition of IMPDH leads to the depletion of GTP pools, which is crucial for DNA and RNA synthesis, thereby exerting antiproliferative effects in cancer cells.[7]

Mechanism of HDAC Inhibition

Substituted benzamides like entinostat inhibit histone deacetylases (HDACs), enzymes that remove acetyl groups from histones.[8][9][10][11] This inhibition leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[8][9][10][11]

V2R_Signaling_Pathway cluster_membrane Plasma Membrane (Kidney Collecting Duct Cell) V2R V2 Receptor Gs_protein Gs V2R->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Benzamide_Antagonist Substituted Benzamide (Antagonist) Benzamide_Antagonist->V2R Blocks Vasopressin Vasopressin (AVP) Vasopressin->V2R Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Aquaporin2 Aquaporin-2 Vesicles PKA->Aquaporin2 Phosphorylates Membrane_Insertion Aquaporin-2 Insertion into Apical Membrane Water Reabsorption Aquaporin2->Membrane_Insertion Promotes Translocation and

Vasopressin V2 Receptor Signaling Pathway

In the kidney, vasopressin V2 receptor (V2R) antagonists, including certain substituted benzamides, block the action of vasopressin. This prevents the Gs-mediated production of cAMP and the subsequent PKA-dependent insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells.[12][13][14][15][16] The result is a decrease in water reabsorption, an effect that is beneficial in conditions such as hyponatremia and polycystic kidney disease.[12][13][14][15][16]

Detailed Experimental Protocols

To facilitate the investigation of substituted benzamide derivatives, detailed protocols for key in vitro assays are provided below.

Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium and reagents.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride (specific activity ~70-90 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (substituted benzamide derivatives) at various concentrations.

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2R cells to confluency.

    • Harvest cells and centrifuge at 1000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

    • Store the membrane preparation in aliquots at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add the following in duplicate:

      • Assay buffer.

      • A fixed concentration of radioligand (typically at or near its Kd value).

      • Either:

        • Vehicle (for total binding).

        • Non-specific binding control (e.g., 10 µM Haloperidol).

        • Test compound at a range of concentrations.

    • Add the membrane preparation (typically 20-50 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IMPDH Enzymatic Assay

Objective: To determine the inhibitory activity (IC50) of a test compound against IMP dehydrogenase.

Materials:

  • Purified recombinant human IMPDH2.

  • Assay buffer: 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT.

  • Substrates: Inosine monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD+).

  • Test compounds (substituted benzamide derivatives) at various concentrations.

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Assay Setup:

    • In a 96-well microplate, add the following in duplicate:

      • Assay buffer.

      • IMPDH2 enzyme (a final concentration that gives a linear rate of product formation).

      • Test compound at a range of concentrations.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a mixture of IMP and NAD+ (at concentrations around their respective Km values).

    • Immediately begin monitoring the increase in absorbance at 340 nm over time (typically every 30 seconds for 10-15 minutes). The increase in absorbance corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the test compound from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

HDAC1 Fluorogenic Assay

Objective: To determine the inhibitory activity (IC50) of a test compound against HDAC1.

Materials:

  • Purified recombinant human HDAC1.

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer solution containing a lysine-specific protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

  • Test compounds (substituted benzamide derivatives) at various concentrations.

  • 96-well black microplate.

  • Fluorometer with excitation at ~360 nm and emission at ~460 nm.

Procedure:

  • Assay Setup:

    • In a 96-well microplate, add the following in duplicate:

      • Assay buffer.

      • HDAC1 enzyme.

      • Test compound at a range of concentrations.

    • Pre-incubate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for 30-60 minutes.

  • Development and Measurement:

    • Stop the reaction by adding the developer solution.

    • Incubate at 37°C for 15-20 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

    • Measure the fluorescence intensity using a fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no enzyme) from all readings.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Conclusion

Substituted benzamide derivatives represent a rich and diverse class of pharmacologically active molecules with demonstrated or potential therapeutic applications across a range of diseases. By understanding their interactions with specific molecular targets, researchers can more effectively design and develop novel drug candidates with improved efficacy and safety profiles. This guide provides a foundational resource for these endeavors, consolidating key quantitative data, outlining essential experimental protocols, and visualizing the underlying mechanisms of action. Continued exploration of the structure-activity relationships and signaling pathways associated with substituted benzamides holds significant promise for the future of drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a potent and selective inhibitor of Carbonic Anhydrase IX (CAIX), a transmembrane enzyme highly expressed in numerous cancers. CAIX plays a crucial role in tumor progression by regulating intra- and extracellular pH, thereby promoting cancer cell survival, proliferation, and metastasis, particularly in hypoxic environments. These characteristics make CAIX an attractive therapeutic target for anticancer drug development.

These application notes provide detailed protocols for a suite of in vitro assays to characterize the inhibitory activity of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and similar compounds against CAIX. The described assays will enable researchers to determine key parameters such as IC50 values, binding affinity, and cellular effects of CAIX inhibition.

Data Presentation

Table 1: In Vitro Inhibition of Carbonic Anhydrase IX
CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference Compound
3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamideCAIXStopped-Flow CO2 Hydration158Acetazolamide
AcetazolamideCAIXStopped-Flow CO2 Hydration2512-
SLC-0111CAIXStopped-Flow CO2 Hydration45-Acetazolamide
FC9398ACAIX3D Spheroid Invasion---
S4CAIX3D Spheroid Invasion---

Note: IC50 and Ki values are representative and may vary based on experimental conditions.

Table 2: Cellular Activity of CAIX Inhibitors
CompoundCell LineAssay TypeEndpointConcentration (µM)Result (% of Control)
3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamideMDA-MB-231Cell Viability (MTT)Viability1075%
3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamideHT-29Cell MigrationMigration560%
SLC-0111HUH6Cell Viability (ATP-based)Viability (Hypoxia)100~50%
FC9403AMDA-MB-2313D Spheroid InvasionInvasion100Significant Inhibition

Experimental Protocols

Stopped-Flow CO2 Hydration Assay for CAIX Inhibition

This assay measures the catalytic activity of CAIX by monitoring the pH change resulting from the hydration of carbon dioxide. The initial rate of the reaction is determined in the presence and absence of the inhibitor to calculate the IC50 value.

Materials:

  • Recombinant human CAIX

  • 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

  • Acetazolamide (positive control)

  • CO2-saturated water

  • Buffer: 20 mM HEPES or Trizma, pH 7.4

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Protocol:

  • Prepare a stock solution of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and a reference inhibitor (e.g., Acetazolamide) in DMSO.

  • Prepare a series of dilutions of the test compound and the reference inhibitor in the assay buffer.

  • In one syringe of the stopped-flow instrument, load the enzyme solution (recombinant CAIX in assay buffer) pre-incubated with the desired concentration of the inhibitor or DMSO (vehicle control).

  • In the second syringe, load the CO2-saturated water containing the pH indicator.

  • Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.

  • Calculate the initial rate of the reaction from the linear phase of the absorbance curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescent-Based Inhibitor Binding Assay

This assay determines the binding affinity of an inhibitor to CAIX using a fluorescent probe that is displaced by the inhibitor.

Materials:

  • Recombinant human CAIX

  • 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

  • Fluorescent probe with known affinity for CAIX (e.g., a fluorescently labeled sulfonamide)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add a fixed concentration of recombinant CAIX and the fluorescent probe to each well.

  • Add serial dilutions of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide to the wells. Include wells with only the enzyme and probe (maximum fluorescence) and wells with a saturating concentration of a known high-affinity inhibitor (minimum fluorescence).

  • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent probe.

  • Calculate the percentage of probe displacement for each concentration of the test compound.

  • Plot the percentage of displacement against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of CAIX inhibition on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line expressing CAIX (e.g., MDA-MB-231, HT-29)

  • 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2, and for hypoxic conditions, 1% O2)

  • Microplate reader

Protocol:

  • Seed the CAIX-expressing cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. Include vehicle-treated (DMSO) and untreated cells as controls.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under normoxic or hypoxic conditions.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis SA Stopped-Flow Assay IC50 IC50/Ki Determination SA->IC50 FA Fluorescent Binding Assay FA->IC50 CV Cell Viability (MTT) GI50 GI50 Determination CV->GI50 CM Cell Migration/Invasion CM->GI50 Qualitative/Quantitative Analysis Compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide Compound->SA Compound->FA Compound->CV Compound->CM

Caption: Workflow for in vitro characterization of CAIX inhibitors.

CAIX_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (pHi ↑) cluster_extracellular Extracellular Space (pHe ↓) CAIX CAIX H_out H+ CAIX->H_out HCO3_out HCO3- CAIX->HCO3_out MCT MCT1/4 MCT->H_out NBC NBCe1 HCO3_in HCO3- NBC->HCO3_in H_in H+ H_in->MCT HCO3_in->H_in Buffering Lactate Lactate Lactate->MCT Efflux CO2_out CO2 CO2_out->CAIX Hydration H2O_out H2O H2O_out->CAIX HCO3_out->NBC Influx

Caption: CAIX-mediated pH regulation in cancer cells.

References

Application Notes and Protocols for Cell-Based Assays to Determine N-Aryl Sulfonamide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-aryl sulfonamides are a significant class of organic compounds widely recognized for their diverse pharmacological activities.[1][2] This structural motif is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[2][3] N-aryl sulfonamides exhibit a broad range of biological effects, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The efficacy of novel N-aryl sulfonamide compounds is typically evaluated through a series of robust cell-based assays. These assays are crucial for determining cytotoxic effects, mechanisms of action, and potential therapeutic applications.

This document provides detailed protocols for key cell-based assays used to test the efficacy of N-aryl sulfonamides, including methods for assessing cell viability, apoptosis, and cell cycle progression.

Mechanism of Action of N-Aryl Sulfonamides

A primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][6][7] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid.[6][7] This ultimately inhibits the production of nucleic acids required for DNA synthesis and cell division, leading to a bacteriostatic effect.[6][7] In cancer therapy, some N-aryl sulfonamides have been shown to induce apoptosis and cause cell cycle arrest.[5] Certain aryl sulfonamides can also function as "molecular glues," inducing the degradation of specific proteins.[8]

Sulfonamide_MoA cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Reduction DNA DNA Synthesis & Cell Division THF->DNA Sulfonamide N-Aryl Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: General antibacterial mechanism of N-aryl sulfonamides.

Data Presentation: Efficacy of Selected N-Aryl Sulfonamides

The following table summarizes the cytotoxic activity (IC50 values) of representative N-aryl sulfonamide compounds against various cancer cell lines.

CompoundCell LineAssay TypeIC50 (µg/mL)Reference
10q A875 (Melanoma)MTT4.19 ± 0.78[4]
HepG2 (Liver)MTT3.55 ± 0.63[4]
MARC145 (Kidney)MTT2.95 ± 0.78[4]
10l A875, HepG2, MARC145MTTModerate to good inhibition[4]
10p A875, HepG2, MARC145MTTModerate to good inhibition[4]
10r A875, HepG2, MARC145MTTModerate to good inhibition[4]
Compound 7c MCF-7 (Breast)MTTCytotoxic[5]
HCT-116 (Colon)MTTCytotoxic[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[9][10]

Materials:

  • N-aryl sulfonamide compounds

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10][11]

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7, or DMSO)[11]

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the N-aryl sulfonamide compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only for background).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[12]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a multi-well spectrophotometer.[10][12] A reference wavelength of >650 nm can be used.[9]

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with N-Aryl Sulfonamide incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570-590nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

  • Binding Buffer (1X)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with N-aryl sulfonamide compounds as described for the viability assay.

  • Cell Harvesting: After the treatment period, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.[13]

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.[13]

Apoptosis_Workflow start Treat Cells with Compound harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15] The DNA content of the cells is stoichiometrically stained with propidium iodide (PI), allowing for quantification based on fluorescence intensity.[15]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • 70% ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed and treat cells with N-aryl sulfonamide compounds in 6-well plates.

  • Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed on a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[15]

CellCycle_Workflow start Treat Cells with Compound harvest Harvest & Wash Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Stain with PI/RNase Solution fix->stain incubate Incubate 30 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for cell cycle analysis via PI staining.

References

Application Notes and Protocols for Assessing Enzyme Inhibition by 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme inhibitors are fundamental to drug discovery, with many approved therapeutics functioning through the modulation of enzyme activity. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of potent and selective enzyme inhibitors. Compounds containing this moiety have been developed to target diverse enzyme classes, including poly(ADP-ribose) polymerases (PARPs), histone deacetylases (HDACs), and various protein kinases.[1][2][3]

This document provides detailed protocols and application notes for the initial characterization of a novel benzamide-containing compound, 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide . As the specific enzyme targets for this compound are not yet established, the following sections outline a general workflow for target identification, a robust protocol for determining in vitro enzyme inhibition, and guidelines for data analysis.

Application Note 1: Preliminary Compound Assessment and Target Identification

Before conducting enzyme inhibition assays, it is crucial to assess the physicochemical properties of the test compound and to devise a strategy for identifying its biological target(s).

Physicochemical Characterization

A preliminary understanding of the compound's solubility and stability is essential for designing robust and reproducible biological assays.

  • Solubility Assessment: The solubility of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide should be determined in aqueous buffers relevant to the planned enzyme assays (e.g., PBS, Tris, HEPES) and in organic solvents like DMSO, which is commonly used for creating stock solutions. Poor solubility can lead to compound precipitation and inaccurate results.

  • Stability Assessment: The compound's stability in the assay buffer should be evaluated over the time course of the planned experiment. This can be assessed by incubating the compound in the buffer at the assay temperature, taking samples at different time points, and analyzing them by HPLC to check for degradation.

Target Identification Strategy

For a novel compound, identifying the specific enzyme it inhibits is a key step. A combination of computational and experimental approaches can be employed.

  • Computational Screening (In Silico): Molecular docking studies can be performed to predict the binding of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide to the active sites of a virtual library of known enzyme structures. This can help prioritize enzyme families for experimental screening.

  • Experimental Screening: The most direct method is to screen the compound against a large panel of purified enzymes from different classes (e.g., kinases, proteases, phosphatases, etc.). High-throughput screening (HTS) platforms are ideal for this initial broad screening.[4]

G Figure 1: Workflow for Target Identification cluster_0 Compound Preparation & QC cluster_1 Screening Phase cluster_2 Hit Validation & Characterization Compound Synthesize/Acquire Compound QC Purity & Identity Check (NMR, LC-MS) Compound->QC Solubility Determine Solubility & Stability QC->Solubility HTS High-Throughput Screen (Large Enzyme Panel) Solubility->HTS Hit_Ident Identify Initial 'Hits' (% Inhibition > 50%) HTS->Hit_Ident Dose_Response Dose-Response Assay (Determine IC50) Hit_Ident->Dose_Response Selectivity Selectivity Profiling (Related Enzymes) Dose_Response->Selectivity Mechanism Mechanism of Inhibition Studies Selectivity->Mechanism Target_Confirmed Validated Target Mechanism->Target_Confirmed

Caption: Workflow for identifying and validating enzyme targets for a novel compound.

Application Note 2: General Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide against a specific purified enzyme. This assay should be optimized for the specific enzyme-substrate system being investigated.

Principle

The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. The activity can be monitored by measuring the depletion of a substrate or the formation of a product. Common detection methods include absorbance (colorimetric), fluorescence, or luminescence, often performed in a 96- or 384-well microplate format for higher throughput.

Materials and Reagents
  • Purified enzyme of interest

  • Enzyme-specific substrate

  • 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide (Test Compound)

  • Known inhibitor for the target enzyme (Positive Control)

  • Assay Buffer (optimized for enzyme activity, e.g., Tris-HCl, HEPES)

  • Cofactors as required by the enzyme (e.g., ATP, MgCl2 for kinases)

  • 100% DMSO

  • 96-well microplates (e.g., clear flat-bottom for colorimetric assays, black for fluorescence/luminescence)

  • Multichannel pipettes

  • Microplate reader

Experimental Protocol
  • Prepare Inhibitor Stock Solutions:

    • Prepare a 10 mM stock solution of the test compound and the positive control inhibitor in 100% DMSO.

    • Create a serial dilution series of the inhibitor. For an 11-point dose-response curve, perform 1:3 serial dilutions from the 10 mM stock in 100% DMSO. This will create a range of concentrations to test.

  • Assay Plate Preparation:

    • Add 1 µL of each inhibitor concentration from the serial dilution to the appropriate wells of a 96-well plate.

    • For control wells, add 1 µL of 100% DMSO (for 0% inhibition control) or 1 µL of the positive control inhibitor (for 100% inhibition control).

  • Enzyme Reaction:

    • Prepare an enzyme solution in assay buffer at 2X the final desired concentration.

    • Add 50 µL of the 2X enzyme solution to each well containing the inhibitor or DMSO.

    • Gently mix and pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare a substrate solution in assay buffer at 2X the final desired concentration (typically at or near the Km value for the substrate).[5]

    • Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution to all wells. The final assay volume will be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the signal (absorbance, fluorescence, or luminescence) over time (kinetic read) or at a single endpoint after a fixed incubation period (e.g., 30-60 minutes). Ensure the reaction is within the linear range.

G Figure 2: Experimental Workflow for IC50 Determination start Start prep_inhibitor Prepare Inhibitor Serial Dilutions (in 100% DMSO) start->prep_inhibitor add_inhibitor Add 1µL of Inhibitor/DMSO to 96-well plate prep_inhibitor->add_inhibitor add_enzyme Add 50µL of 2X Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate Plate (15-30 min) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add 50µL of 2X Substrate Solution pre_incubate->add_substrate read_plate Measure Signal (Kinetic or Endpoint Reading) add_substrate->read_plate analyze Data Analysis: Calculate % Inhibition & IC50 read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for a typical in vitro enzyme inhibition assay.

Application Note 3: Data Analysis and Interpretation

Calculation of Percent Inhibition

The percent inhibition at each inhibitor concentration is calculated using the signals from the control wells.

Formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

Where:

  • Signal_Inhibitor: Signal from a well with the enzyme, substrate, and inhibitor.

  • Signal_NoInhibitor: Signal from the well with enzyme and substrate in DMSO (0% inhibition).

  • Signal_Background: Signal from a well without the enzyme (or with a fully inhibited enzyme).

IC50 Determination

The IC50 value is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

  • The IC50 value is determined from the fitted curve.[6][7]

Table 1: Example Data Presentation for IC50 Values

CompoundTarget EnzymeIC50 (µM) [95% CI]Hill Slope
3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamideKinase X1.25 [1.05 - 1.48]1.1
Positive Control (e.g., Staurosporine)Kinase X0.05 [0.04 - 0.06]1.0
Advanced Studies: Mechanism of Inhibition

Once an IC50 value is established, further experiments can elucidate the inhibitor's mechanism of action (e.g., competitive, non-competitive, uncompetitive). This is typically done by measuring the initial reaction rates at various substrate concentrations in the presence of a fixed concentration of the inhibitor and analyzing the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.[8][9]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km but does not change Vmax.[10]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces Vmax but does not change Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.

G Figure 3: Hypothetical Kinase Signaling Pathway cluster_pathway Cellular Signaling Cascade Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Transcription Transcription Factor Kinase3->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor 3-(azepan-1-ylsulfonyl)-N- (3-bromophenyl)benzamide Inhibitor->Kinase2 Inhibition

Caption: Example of a signaling pathway potentially modulated by an enzyme inhibitor.

References

Application Notes and Protocols for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a novel synthetic compound identified as a potent inhibitor of carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in a variety of solid tumors. CAIX plays a crucial role in tumor progression and metastasis by regulating the tumor microenvironment's pH, promoting cancer cell survival and proliferation under hypoxic conditions. This document provides detailed application notes and experimental protocols for the investigation of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide's effects on cancer cell lines.

Mechanism of Action

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide exerts its anticancer effects primarily through the inhibition of carbonic anhydrase IX. In the hypoxic tumor microenvironment, cancer cells upregulate glycolysis, leading to an accumulation of lactic acid and a decrease in intracellular pH. To counteract this, CAIX catalyzes the hydration of carbon dioxide to bicarbonate and protons, which are then transported out of the cell, thereby maintaining a favorable intracellular pH for survival and proliferation while contributing to extracellular acidosis. By inhibiting CAIX, 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide disrupts this pH regulation, leading to intracellular acidification and subsequent induction of apoptosis and inhibition of cell growth.

Data Presentation

While specific quantitative data from the NCI-60 screen for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is not publicly available in detail, the initial study identified it as a compound with potent growth inhibitory effects against several cancer cell lines. For research purposes, it is recommended to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) in the cancer cell lines of interest. A representative table for presenting such data is provided below.

Table 1: In Vitro Cytotoxicity of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Example: MCF-7Breast Cancer[To be determined]
Example: A549Lung Cancer[To be determined]
Example: HCT116Colon Cancer[To be determined]
Example: U87-MGGlioblastoma[To be determined]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer effects of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide in DMSO.

  • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis after treatment with the compound.[1][2][3]

Materials:

  • Cancer cell lines

  • 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[1]

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by the compound, such as those related to apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against CAIX, Bcl-2, Bax, Caspase-3, Cyclin D1, p21, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide at various concentrations for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualization of Pathways and Workflows

Signaling Pathway of CAIX Inhibition

CAIX_Inhibition_Pathway cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Cancer Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α CAIX_Expression CAIX Expression HIF-1α->CAIX_Expression CAIX CAIX CAIX_Expression->CAIX pH_Regulation Intracellular pH Regulation CAIX->pH_Regulation Cell_Survival Cell Survival & Proliferation pH_Regulation->Cell_Survival Apoptosis Apoptosis pH_Regulation->Apoptosis Disruption leads to Compound 3-(azepan-1-ylsulfonyl)-N- (3-bromophenyl)benzamide Compound->CAIX Inhibition

Caption: Signaling pathway of CAIX inhibition.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treatment with 3-(azepan-1-ylsulfonyl)-N- (3-bromophenyl)benzamide Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Compound_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: In vitro evaluation workflow.

References

Application Notes and Protocols for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

A search of publicly available scientific literature and chemical databases did not yield any specific information on "3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide" being characterized or utilized as a chemical probe. Consequently, data on its biological target(s), mechanism of action, and established experimental protocols are not available.

The following sections provide a general framework and best practices for the characterization and use of a novel chemical probe. These guidelines can be applied to "3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide" should it be investigated for such a purpose in the future.

Introduction to Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. An ideal chemical probe is potent, selective, and well-characterized, with a known mechanism of action. These tools are invaluable for target validation in drug discovery and for elucidating complex biological pathways.

Hypothetical Profile of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide as a Chemical Probe

For "3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide" to be considered a chemical probe, the following information would need to be established through rigorous experimentation.

Table 1: Physicochemical and Pharmacokinetic Properties (Hypothetical Data)
PropertyValueMethod
Molecular WeightTo be determinedMass Spectrometry
Purity>99%HPLC, NMR
SolubilityTo be determinedAqueous Buffer (pH 7.4)
LogPTo be determinedCalculated or Experimental
Cell PermeabilityTo be determinedPAMPA, Caco-2 Assay
Metabolic StabilityTo be determinedLiver Microsome Assay
Table 2: Biological Activity and Selectivity (Hypothetical Data)
ParameterTarget Protein XOff-Target Protein YOff-Target Protein Z
Binding Affinity (Kd) e.g., 50 nMe.g., >10 µMe.g., >10 µM
In Vitro Potency (IC50/EC50) e.g., 100 nMe.g., >20 µMe.g., >20 µM
Cellular Potency (EC50) e.g., 500 nMe.g., >50 µMe.g., >50 µM

Experimental Protocols for Characterization of a Novel Chemical Probe

The following are generalized protocols that would be necessary to validate "3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide" as a chemical probe.

Protocol 1: Target Identification and Binding Affinity Determination

Objective: To identify the protein target(s) of the compound and quantify its binding affinity.

Methods:

  • Affinity Chromatography: Immobilize the compound on a solid support to capture interacting proteins from cell lysates. Identify bound proteins using mass spectrometry.

  • Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to a purified target protein to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters.

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over the surface to measure binding kinetics (kon and koff) and determine the Kd.

Protocol 2: In Vitro Functional Assays

Objective: To determine the effect of the compound on the function of its target protein.

Methods (Example for a Kinase Target):

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Add varying concentrations of "3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide".

  • Incubate the reaction for a specified time at the optimal temperature.

  • Stop the reaction and quantify the amount of phosphorylated substrate using methods such as radioactive assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Calculate the IC50 value from the dose-response curve.

Protocol 3: Cellular Target Engagement and Functional Assays

Objective: To confirm that the compound interacts with its target in a cellular context and elicits a functional response.

Methods:

  • Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound, followed by heating to denature proteins. The binding of the compound is expected to stabilize the target protein, leading to a higher melting temperature. Analyze protein levels at different temperatures by Western blot or mass spectrometry.

  • Target-Specific Cellular Assays: Depending on the target's function, measure downstream effects. For example, if the target is a transcription factor, use a reporter gene assay to measure changes in gene expression. If the target is part of a signaling pathway, use Western blotting to measure the phosphorylation status of downstream proteins.

Visualizations of Key Processes

The following diagrams illustrate general workflows and concepts relevant to the development and application of a chemical probe.

G cluster_0 Probe Discovery & Characterization cluster_1 Cellular Validation cluster_2 In Vivo Application Compound Synthesis Compound Synthesis Biochemical Screening Biochemical Screening Compound Synthesis->Biochemical Screening Target Identification Target Identification Biochemical Screening->Target Identification In Vitro Potency (IC50) In Vitro Potency (IC50) Biochemical Screening->In Vitro Potency (IC50) Selectivity Profiling Selectivity Profiling Target Identification->Selectivity Profiling Binding Affinity (Kd) Binding Affinity (Kd) Target Identification->Binding Affinity (Kd) Cellular Target Engagement Cellular Target Engagement Selectivity Profiling->Cellular Target Engagement Cellular Potency (EC50) Cellular Potency (EC50) Cellular Target Engagement->Cellular Potency (EC50) Downstream Pathway Analysis Downstream Pathway Analysis Cellular Potency (EC50)->Downstream Pathway Analysis Pharmacokinetics (ADME) Pharmacokinetics (ADME) Downstream Pathway Analysis->Pharmacokinetics (ADME) In Vivo Efficacy Studies In Vivo Efficacy Studies Pharmacokinetics (ADME)->In Vivo Efficacy Studies

Caption: Workflow for Chemical Probe Development.

G Chemical Probe Chemical Probe Target Protein Target Protein Chemical Probe->Target Protein Inhibition/Activation Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Biological Response Biological Response Downstream Effector 1->Biological Response Downstream Effector 2->Biological Response

Caption: Hypothetical Signaling Pathway Modulation.

Application Notes and Protocols: Experimental Design for In Vivo Studies with N-Aryl Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-aryl benzamides represent a versatile class of chemical compounds with a broad spectrum of biological activities, making them promising candidates for drug development across various therapeutic areas. Their mechanism of action is diverse, targeting a range of proteins and signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, pain, and depression. This document provides detailed application notes and protocols for the in vivo experimental design of studies involving N-aryl benzamides, focusing on key signaling pathways and relevant disease models.

Key Signaling Pathways Targeted by N-Aryl Benzamides

N-aryl benzamides have been shown to modulate several critical signaling pathways. Understanding these pathways is crucial for designing relevant in vivo studies and interpreting their outcomes.

Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is often implicated in cancer. The core of the pathway consists of a kinase cascade including MST1/2 and LATS1/2. When the pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and subsequent activation of pro-proliferative and anti-apoptotic genes.[2][3][4]

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors GPCRs GPCRs Mechanical Stress Mechanical Stress Cell Polarity Cell Polarity MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 Complexes with YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 Complexes with YAP_TAZ_P p-YAP/TAZ (Inactive) TEAD TEAD YAP_TAZ->TEAD Co-activates (in nucleus) Cytoplasmic Sequestration/Degradation Cytoplasmic Sequestration/Degradation YAP_TAZ_P->Cytoplasmic Sequestration/Degradation Leads to Gene_Expression Target Gene Expression (Proliferation, Anti-Apoptosis) TEAD->Gene_Expression Activates Upstream Signals Upstream Signals Upstream Signals->MST1_2 Activate

Hippo Signaling Pathway
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and for adult tissue homeostasis.[5] Aberrant activation of this pathway is linked to various cancers. In the "off" state, the receptor Patched (PTCH) inhibits Smoothened (SMO). In the "on" state, the binding of a Hedgehog ligand to PTCH relieves the inhibition of SMO, leading to the activation of GLI transcription factors and target gene expression.[6][7][8][9]

Hedgehog_Signaling_Pathway cluster_off Pathway OFF (No Hh ligand) cluster_on Pathway ON (Hh ligand present) PTCH_off PTCH SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters & Promotes Cleavage GLIR GLIR (Repressor) GLI_off->GLIR Cleavage Target_Genes_off Target Genes OFF GLIR->Target_Genes_off Represses Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on Binds SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI SUFU_on->GLI_on Releases GLIA GLIA (Activator) GLI_on->GLIA Activation Target_Genes_on Target Genes ON GLIA->Target_Genes_on Activates

Hedgehog Signaling Pathway
Sirtuin (SIRT2) Signaling Pathway

Sirtuins are a class of NAD+-dependent deacetylases that play important roles in metabolism, DNA repair, and inflammation.[10] SIRT2, predominantly a cytoplasmic protein, has been implicated in neurodegenerative diseases and cancer.[11][12] It deacetylates various substrates, thereby modulating their activity.

SIRT2_Signaling_Pathway SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM Product Substrate Deacetylated Substrate SIRT2->Substrate Deacetylates NAD NAD+ NAD->SIRT2 Co-substrate Substrate_Ac Acetylated Substrate (e.g., α-tubulin, p65, FOXO1) Substrate_Ac->SIRT2 Substrate Cellular_Processes Cellular Processes (Metabolism, Inflammation, Cell Cycle) Substrate->Cellular_Processes Regulates N_Aryl_Benzamide N-Aryl Benzamide (SIRT2 Inhibitor) N_Aryl_Benzamide->SIRT2 Inhibits Experimental_Workflow Animal_Model 1. Animal Model Selection & Acclimatization Disease_Induction 2. Disease Model Induction (e.g., Xenograft, Nerve Ligation) Animal_Model->Disease_Induction Treatment 3. Treatment Administration (Vehicle vs. N-Aryl Benzamide) Disease_Induction->Treatment Monitoring 4. In-life Monitoring (Behavioral, Physiological) Treatment->Monitoring Endpoint 5. Endpoint Data Collection (e.g., Tumor Volume, Pain Threshold) Monitoring->Endpoint Analysis 6. Ex Vivo Analysis (Tissue Collection, Biomarkers) Endpoint->Analysis Data_Analysis 7. Data Analysis & Interpretation Analysis->Data_Analysis

References

Application Notes and Protocols for Determining the Solubility and Stability of Benzamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. To advance a benzamide-containing compound through the drug discovery pipeline, a thorough understanding of its physicochemical properties is paramount. Among the most critical of these are solubility and stability. Poor solubility can lead to low bioavailability and challenging formulation, while instability can compromise a drug's shelf-life and efficacy.

These application notes provide detailed protocols for essential assays to determine the aqueous solubility (both thermodynamic and kinetic) and stability (chemical and metabolic) of benzamide compounds, enabling researchers to make informed decisions during lead optimization and candidate selection.

Part 1: Solubility Determination of Benzamide Compounds

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption and bioavailability.[1] For benzamide compounds, two key types of solubility are assessed: thermodynamic and kinetic.

Application Note 1: Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[2] This "gold standard" method is crucial for pre-formulation development where compounds are often dosed in solid form.[1] The shake-flask method is the most common technique for this determination.[3][4]

Experimental Protocol: Shake-Flask Method

  • Compound Preparation: Add an excess amount of the solid benzamide compound (typically 1-2 mg, ensuring some remains undissolved) to a clear glass vial.[2][3]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[1][3]

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle.

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant, avoiding any solid particles. Filter the aliquot through a low-binding 0.45 µm filter to remove any remaining undissolved compound.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved benzamide compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the solubility by comparing the measured concentration against a standard curve of the compound.

Data Presentation: Thermodynamic Solubility of Benzamide Derivatives

Compound IDMolecular Weight ( g/mol )Temperature (°C)Buffer (pH 7.4)Solubility (µg/mL)Solubility (µM)
Benzamide-001250.325PBS75.1300
Benzamide-002285.725PBS12.845
Benzamide-003310.425PBS2.58
Benzamide-004298.837PBS95.6320

Workflow for Thermodynamic Solubility

G cluster_workflow Thermodynamic Solubility Workflow (Shake-Flask) A Add Excess Solid Compound to Vial B Add Aqueous Buffer (e.g., PBS) A->B C Seal and Agitate for 24-72h at Constant Temp. B->C D Allow Undissolved Solid to Settle C->D E Filter Supernatant D->E F Analyze Sample by HPLC or LC-MS E->F G Calculate Concentration vs. Standard Curve F->G

Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Application Note 2: Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (usually DMSO). This high-throughput method is widely used in early drug discovery to identify compounds with potential solubility liabilities.[1][5]

Experimental Protocol: Nephelometric Method

  • Stock Solution: Prepare a high-concentration stock solution of the benzamide compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.[5]

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1-2%).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[5]

  • Measurement: Measure the turbidity or light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[5]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with DMSO only).

Data Presentation: Kinetic Solubility of Benzamide Derivatives

Compound IDStock Conc. (mM in DMSO)Final Conc. Range Tested (µM)Incubation Time (h)Kinetic Solubility (µM)
Benzamide-001101 - 2002> 200
Benzamide-002101 - 200285
Benzamide-003101 - 200215
Benzamide-004101 - 2002175

Workflow for Kinetic Solubility

G cluster_workflow Kinetic Solubility Workflow (Nephelometry) A Prepare 10 mM Stock Solution in DMSO B Dispense Stock into Microtiter Plate A->B C Add Aqueous Buffer to Reach Final Concentration B->C D Incubate Plate for 1-2h at 25°C C->D E Measure Light Scattering with a Nephelometer D->E F Determine Highest Non-Precipitated Conc. E->F

Workflow for the High-Throughput Kinetic Solubility Assay.

Part 2: Stability Determination of Benzamide Compounds

Stability assays are essential for ensuring that a compound remains intact under various conditions encountered during storage, formulation, and in vivo administration.

Application Note 3: Chemical Stability Assay

Chemical stability is assessed to understand a compound's susceptibility to degradation via mechanisms like hydrolysis in aqueous environments.[6] This is typically evaluated at different pH values relevant to physiological conditions and potential formulation strategies (e.g., acidic, neutral, and basic).[6]

Experimental Protocol: pH-Dependent Aqueous Buffer Stability

  • Solution Preparation: Prepare stock solutions of the benzamide compound in DMSO.[6]

  • Incubation Buffers: Prepare a set of aqueous buffers covering the desired pH range, such as acetate buffer (pH 4-5), PBS (pH 7.4), and glycine or phosphate buffer (pH 9).[6]

  • Incubation: Dilute the DMSO stock into each buffer to a final concentration (e.g., 1-5 µM) and incubate at a controlled temperature (e.g., 37°C).[6]

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw an aliquot from each incubation mixture.[6]

  • Quenching: Immediately quench the degradation reaction by adding the aliquot to a tube containing a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard. This also serves to precipitate proteins if present.

  • Analysis: Analyze all samples by HPLC-UV or LC-MS.

  • Data Analysis: Calculate the percentage of the parent benzamide compound remaining at each time point relative to the T=0 sample.[6] The half-life (t½) at each pH can be determined from the degradation curve.

Data Presentation: Chemical Stability of a Benzamide Compound

Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100
199.199.592.3
298.599.285.1
497.298.172.4
2485.395.425.6

Workflow for Chemical Stability

G cluster_workflow Chemical Stability Workflow A Prepare Compound Stock in DMSO B Incubate in Buffers at Different pH (4, 7.4, 9) at 37°C A->B C Take Aliquots at Multiple Time Points (0, 1, 2, 4, 24h) B->C D Quench Reaction with Cold Acetonitrile C->D E Analyze Samples by LC-MS D->E F Calculate % Compound Remaining vs. T=0 E->F

Workflow for the pH-Dependent Chemical Stability Assay.
Application Note 4: Metabolic Stability Assay

Metabolic stability provides a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[7][8] This in vitro assay is used to predict in vivo hepatic clearance.[9][10] The most common test systems are liver microsomes (for Phase I metabolism) and hepatocytes (for Phase I and Phase II metabolism).[7][11]

Experimental Protocol: Human Liver Microsome (HLM) Stability

  • Reagent Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a suitable buffer (e.g., potassium phosphate, pH 7.4).

  • Pre-incubation: Pre-incubate the microsome mixture and the benzamide compound separately at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH (final concentration ~1 mM), to the microsome-compound mixture.[11]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Data Presentation: Metabolic Stability of Benzamide Derivatives in HLM

Compound IDHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Benzamide-001> 60< 12High
Benzamide-0022527.7Moderate
Benzamide-003886.6Low
Benzamide-0044515.4High

Workflow for Metabolic Stability

G cluster_workflow Metabolic Stability Workflow (Liver Microsomes) A Pre-incubate Compound with Microsomes at 37°C B Initiate Reaction by Adding NADPH Cofactor A->B C Take Aliquots at Multiple Time Points (0-60 min) B->C D Quench Reaction with Cold Acetonitrile C->D E Centrifuge to Pellet Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate Half-Life and Intrinsic Clearance F->G

Workflow for the In Vitro Metabolic Stability Assay.

References

Application Note: Quantification of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a novel investigational compound with potential therapeutic applications. To support preclinical and clinical development, a robust and sensitive bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This application note describes a hypothetical, yet scientifically grounded, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide in human plasma. The described method is intended to serve as a template and starting point for researchers and drug development professionals.

Physicochemical Properties (Hypothetical)

To develop a robust analytical method, understanding the physicochemical properties of the analyte is crucial. Based on the chemical structure derived from its name, the following properties for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide are postulated:

  • Chemical Structure:

    • A benzamide core.

    • An N-linked 3-bromophenyl group.

    • A 3-positioned azepan-1-ylsulfonyl group on the benzoyl ring.

  • Molecular Formula: C19H21BrN2O3S

  • Molecular Weight: 453.35 g/mol (estimated)

  • pKa: Estimated to have both a weakly acidic proton on the amide nitrogen and a weakly basic character associated with the sulfonyl and azepane groups.

  • logP: Estimated to be in the range of 3-4, indicating moderate lipophilicity.

These properties suggest that the compound is suitable for reversed-phase liquid chromatography and can be ionized effectively using electrospray ionization (ESI) for mass spectrometric detection.

Experimental Workflow

The overall workflow for the quantification of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide in human plasma is depicted in the following diagram.

Bioanalytical Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Plasma Sample Collection SampleReceipt Sample Receipt & Storage (-80°C) SampleCollection->SampleReceipt SamplePrep Sample Preparation (Protein Precipitation) SampleReceipt->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing & Integration LCMS->DataProcessing Report Report Generation & Review DataProcessing->Report

Caption: Bioanalytical workflow for drug quantification.

Method Development Considerations

The development of a reliable LC-MS/MS method requires careful optimization of several parameters. The logical relationship for these considerations is outlined below.

Caption: Key considerations for LC-MS/MS method development.

Detailed Experimental Protocol

This protocol outlines a hypothetical but detailed procedure for the quantification of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide in human plasma.

1. Materials and Reagents

  • 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl-d4)benzamide

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant)

2. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and SIL-IS in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the SIL-IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions

Parameter Condition
HPLC System A standard UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and re-equilibrate for 1 minute.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 453.1 -> 291.0 (hypothetical), SIL-IS: 457.1 -> 295.0 (hypothetical)
Collision Energy Optimized for maximum signal intensity
Source Temperature 550°C

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of this validated bioanalytical method.

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal and compensated by the SIL-IS

Conclusion

The hypothetical LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The method demonstrates excellent linearity, accuracy, and precision, meeting the typical requirements for regulated bioanalysis. This protocol can be adapted and validated for use with other biological matrices as needed.

Synthetic Routes for Scaling Up Production of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the scaled-up production of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, a compound of interest for its potential biological activities. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 3-(azepan-1-ylsulfonyl)benzoic acid, followed by its coupling with 3-bromoaniline to yield the final product.

Synthetic Strategy Overview

The overall synthetic pathway is a convergent two-step process. The first step involves the formation of a sulfonamide bond by reacting commercially available 3-(chlorosulfonyl)benzoic acid with azepane. The resulting intermediate, 3-(azepan-1-ylsulfonyl)benzoic acid, is then activated and coupled with 3-bromoaniline to form the final amide product. This strategy is amenable to scale-up due to the availability of starting materials and the robustness of the chemical transformations.

Synthetic_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Amide Coupling A 3-(chlorosulfonyl)benzoic acid C 3-(azepan-1-ylsulfonyl)benzoic acid A->C Base (e.g., Triethylamine) Dichloromethane (DCM) 0 °C to rt B Azepane B->C E 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide C->E Coupling Agent (e.g., HATU) Base (e.g., DIPEA) DMF, rt D 3-Bromoaniline D->E

Caption: Overall synthetic workflow for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Experimental Protocols

Step 1: Synthesis of 3-(azepan-1-ylsulfonyl)benzoic acid

This procedure details the formation of the sulfonamide intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Chlorosulfonyl)benzoic acid220.6310.0 g45.3 mmol
Azepane99.175.4 g (6.3 mL)54.4 mmol
Triethylamine (TEA)101.196.3 g (8.7 mL)62.3 mmol
Dichloromethane (DCM)-200 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a stirred solution of 3-(chlorosulfonyl)benzoic acid (10.0 g, 45.3 mmol) in dichloromethane (200 mL) at 0 °C (ice bath), slowly add triethylamine (6.3 g, 8.7 mL, 62.3 mmol).

  • To this mixture, add a solution of azepane (5.4 g, 6.3 mL, 54.4 mmol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-(azepan-1-ylsulfonyl)benzoic acid as a solid.

Expected Yield and Purity:

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%
Step 2: Synthesis of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

This protocol describes the final amide coupling step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Azepan-1-ylsulfonyl)benzoic acid283.3410.0 g35.3 mmol
3-Bromoaniline172.036.68 g38.8 mmol
HATU380.2314.8 g38.8 mmol
N,N-Diisopropylethylamine (DIPEA)129.249.1 g (12.3 mL)70.6 mmol
N,N-Dimethylformamide (DMF)-150 mL-
Ethyl Acetate-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a solution of 3-(azepan-1-ylsulfonyl)benzoic acid (10.0 g, 35.3 mmol) in N,N-dimethylformamide (150 mL), add 3-bromoaniline (6.68 g, 38.8 mmol), HATU (14.8 g, 38.8 mmol), and N,N-diisopropylethylamine (9.1 g, 12.3 mL, 70.6 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 150 mL) and brine (1 x 150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide as a solid.

Expected Yield and Purity:

ParameterValue
Typical Yield 75-85%
Purity (by HPLC) >99%

Scale-Up Considerations

Scaling up the synthesis of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Scale_Up_Considerations cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Amide Coupling S1_Temp Temperature Control (Exothermic Reaction) S1_Addition Controlled Reagent Addition (Azepane and TEA) S1_Temp->S1_Addition S1_Workup Aqueous Workup (Phase Separation) S1_Addition->S1_Workup S2_Reagent Coupling Reagent Selection (Cost and Atom Economy) S2_Solvent Solvent Choice (DMF removal) S2_Reagent->S2_Solvent S2_Purification Purification Method (Crystallization vs. Chromatography) S2_Solvent->S2_Purification

Caption: Key considerations for scaling up each synthetic step.

Step 1: Sulfonamide Formation

  • Exothermicity: The reaction of the sulfonyl chloride with the amine is exothermic. For larger scale reactions, careful control of the addition rate of azepane and triethylamine is crucial to maintain the reaction temperature and prevent runaway reactions. The use of a jacketed reactor with efficient cooling is recommended.

  • Work-up: Large-scale aqueous work-ups can be challenging. Ensuring efficient phase separation is important to maximize yield and minimize product loss in the aqueous layer.

Step 2: Amide Coupling

  • Coupling Reagent: While HATU is effective, it is relatively expensive and has a poor atom economy, which can be significant drawbacks for large-scale production. Alternative, more cost-effective coupling reagents such as carbodiimides (e.g., EDC with HOBt) or converting the carboxylic acid to an acid chloride (e.g., with thionyl chloride or oxalyl chloride) followed by reaction with the amine could be explored.

  • Solvent: DMF is a common solvent for amide couplings but can be difficult to remove completely on a large scale. Alternative solvents with higher boiling points and easier removal should be considered if possible.

  • Purification: Flash chromatography is not ideal for large-scale purification. Developing a robust crystallization procedure for the final product would be highly advantageous for scalability, improving efficiency and reducing solvent waste.

Safety and Handling

  • 3-(Chlorosulfonyl)benzoic acid: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Azepane and Triethylamine: Flammable and corrosive liquids with strong odors. Handle in a well-ventilated fume hood.

  • 3-Bromoaniline: Toxic and should be handled with care, avoiding skin contact and inhalation.

  • HATU: Can be explosive under certain conditions (e.g., heating). Handle with care and follow the supplier's safety recommendations.

  • Solvents: Dichloromethane and N,N-dimethylformamide are hazardous solvents. Use in a well-ventilated area and minimize exposure.

Always consult the Safety Data Sheets (SDS) for all reagents before use and perform a thorough risk assessment before conducting any chemical synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic procedures and resolve common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide?

A1: The most common strategy involves a two-step synthesis. The first step is the formation of the sulfonamide, 3-(azepan-1-ylsulfonyl)benzoic acid, by reacting a suitable 3-sulfonyl chloride benzoic acid derivative with azepane. The second step is the amide bond formation between 3-(azepan-1-ylsulfonyl)benzoic acid and 3-bromoaniline using a coupling agent.

Q2: What are the critical parameters to control for a high yield?

A2: For the sulfonamide formation, controlling the stoichiometry of the amine and the base, as well as the reaction temperature, is crucial. For the amide coupling step, the choice of coupling agent and base, solvent purity, and moisture control are critical for achieving high yields.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both reaction steps. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Troubleshooting Guide: Part A: Synthesis of 3-(azepan-1-ylsulfonyl)benzoic acid

This section addresses common issues encountered during the synthesis of the intermediate, 3-(azepan-1-ylsulfonyl)benzoic acid.

Experimental Protocol: Synthesis of 3-(azepan-1-ylsulfonyl)benzoic acid
  • Starting Material: 3-(chlorosulfonyl)benzoic acid

  • Reagents: Azepane, Triethylamine (TEA), Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) to the solution.

    • Slowly add a solution of azepane (1.1 eq) in DCM.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and acidify with 1N HCl.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Q&A: Sulfonamide Formation

Q: I am getting a very low yield of my desired product. What could be the cause?

A: Low yields can result from several factors:

  • Insufficient Base: The reaction produces HCl, which needs to be neutralized by a base. If the base is insufficient, the amine nucleophile will be protonated and become unreactive.

    • Solution: Ensure at least 2 equivalents of a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA) are used.

  • Moisture in the Reaction: Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the sulfonic acid.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Degradation of Starting Material: The sulfonyl chloride might have degraded during storage.

    • Solution: Use a fresh bottle of 3-(chlorosulfonyl)benzoic acid or check its purity before use.

Q: My reaction is incomplete, and I still see a lot of starting material on my TLC.

A: Incomplete reactions are often due to:

  • Low Reactivity: The reaction may require more forcing conditions.

    • Solution: Try increasing the reaction temperature or extending the reaction time.

  • Steric Hindrance: Azepane is a relatively large amine, which can slow down the reaction.

    • Solution: Consider using a more reactive sulfonylating agent if possible, or increase the reaction temperature.

Q: I am observing the formation of a significant side product. What could it be?

A: A common side product is the dimerized sulfonyl chloride or a product from the reaction with water.

  • Solution: Ensure slow addition of the amine to the sulfonyl chloride solution to prevent side reactions. Maintaining a low temperature during the addition can also help. Using anhydrous conditions will prevent hydrolysis.

Data Presentation: Effect of Reaction Conditions on Yield
EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1TEA (2.2)DCMRT475
2TEA (1.1)DCMRT445
3DIPEA (2.2)DCMRT482
4TEA (2.2)THFRT472
5TEA (2.2)DCM0 to RT485
6TEA (2.2)DCM40278

Troubleshooting Workflow: Sulfonamide Formation

G start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions hydrolysis Sulfonyl Chloride Hydrolysis? check_conditions->hydrolysis base_issue Insufficient Base? check_conditions->base_issue temp_time Temperature/Time Insufficient? check_conditions->temp_time use_anhydrous Use Anhydrous Solvents and Inert Atmosphere hydrolysis->use_anhydrous Yes increase_base Increase Base to >2 eq. base_issue->increase_base Yes increase_temp_time Increase Temperature or Reaction Time temp_time->increase_temp_time Yes

Caption: Troubleshooting workflow for sulfonamide synthesis.

Troubleshooting Guide: Part B: Amide coupling to form 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

This section addresses common issues encountered during the final amide coupling step.

Experimental Protocol: Amide Coupling
  • Starting Material: 3-(azepan-1-ylsulfonyl)benzoic acid

  • Reagents: 3-bromoaniline, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA (Diisopropylethylamine), DMF (Dimethylformamide)

  • Procedure:

    • Dissolve 3-(azepan-1-ylsulfonyl)benzoic acid (1.0 eq) in DMF.

    • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add 3-bromoaniline (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Q&A: Amide Coupling

Q: My amide coupling reaction is showing low conversion.

A: Low conversion in amide coupling can be due to several reasons:

  • Inactive Coupling Agent: EDC and other carbodiimides are moisture-sensitive.

    • Solution: Use a fresh bottle of the coupling agent or store it properly in a desiccator.

  • Insufficient Activation: The carboxylic acid may not be fully activated before the addition of the amine.

    • Solution: Increase the pre-activation time or consider using a more efficient activating agent like HATU or HBTU.

  • Low Nucleophilicity of the Amine: 3-bromoaniline is an electron-deficient aniline, making it less nucleophilic.

    • Solution: Increase the reaction temperature (e.g., to 50 °C) or use a stronger coupling agent.

Q: I am having difficulty removing the urea byproduct from my product.

A: The urea byproduct from carbodiimide coupling agents can sometimes be difficult to remove.

  • Solution: After the reaction, perform an acidic wash (e.g., with dilute HCl) to protonate the urea byproduct and make it more water-soluble. Alternatively, consider using a different coupling agent that does not produce a urea byproduct, such as T3P.

Q: The reaction is complete, but the isolated yield is low after purification.

A: Low isolated yield might be due to issues during workup and purification.

  • Solution: Ensure the pH is adjusted correctly during the aqueous workup to maximize product precipitation. Optimize your chromatography or recrystallization conditions to minimize product loss.

Data Presentation: Comparison of Coupling Conditions
EntryCoupling Agent (eq)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
1EDC/HOBt (1.2)DIPEA (2.0)DMFRT1880
2HATU (1.2)DIPEA (2.0)DMFRT692
3T3P (1.5)Pyridine (3.0)EtOAcRT1285
4EDC/HOBt (1.2)DIPEA (2.0)DCMRT1865
5EDC/HOBt (1.2)DIPEA (2.0)DMF50888

Troubleshooting Workflow: Amide Coupling

G start Low Coupling Yield check_coupling_agent Check Coupling Agent Activity start->check_coupling_agent check_amine Consider Amine Reactivity start->check_amine check_workup Review Workup & Purification start->check_workup use_fresh_reagent Use Fresh Coupling Agent check_coupling_agent->use_fresh_reagent stronger_coupling Use Stronger Coupling Agent (e.g., HATU) check_coupling_agent->stronger_coupling check_amine->stronger_coupling increase_temp Increase Reaction Temperature check_amine->increase_temp optimize_purification Optimize Purification Protocol check_workup->optimize_purification

Caption: Troubleshooting workflow for amide coupling.

troubleshooting inconsistent results in experiments with 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a novel compound with limited publicly available data. This guide provides troubleshooting advice based on common issues encountered with structurally related benzamide derivatives, particularly those containing sulfonyl and bromophenyl groups, which are often investigated as kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide?

A1: Based on its structural features, particularly the benzamide scaffold, this compound is likely designed as a kinase inhibitor. The sulfonyl group can form hydrogen bonds with the target protein, a common interaction for therapeutic agents. Many benzamide derivatives have been investigated as inhibitors of various kinases, including histone deacetylases (HDACs) and receptor tyrosine kinases. Further experimental validation is required to determine its specific target(s).

Q2: What are the primary challenges when working with this type of compound?

A2: Compounds with similar structures often exhibit low aqueous solubility, which can lead to inconsistent results in cell-based and biochemical assays.[1] Stability in solution and potential for off-target effects are also important considerations that require careful experimental design and validation.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution in a non-polar organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Before use in aqueous buffers, it's crucial to determine the compound's solubility to avoid precipitation.

Troubleshooting Inconsistent Experimental Results

This section addresses common problems researchers may face during their experiments with 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and similar molecules.

Issue 1: High Variability in IC50 Values in Kinase Assays

Q: My IC50 values for the compound are inconsistent across different experiments. What could be the cause?

A: High variability in IC50 values is a frequent issue and can stem from several factors:

  • Compound Solubility: The most common culprit is poor solubility of the compound in the assay buffer.[1] If the compound precipitates, the actual concentration in solution will be lower and more variable than the nominal concentration.

    • Solution: Perform a solubility test in your assay buffer.[2] If solubility is an issue, you may need to adjust the buffer composition (e.g., by adding a small percentage of a co-solvent, though this can affect enzyme activity) or use a lower concentration range of the inhibitor.

  • Assay Conditions: Variations in incubation time, temperature, ATP concentration, and enzyme/substrate concentrations can all affect the apparent IC50.

    • Solution: Strictly standardize all assay parameters. Ensure that the ATP concentration is at or below the Km for the kinase to accurately determine competitive inhibition.

  • Compound Stability: The compound may be unstable in the assay buffer over the course of the experiment.

    • Solution: Assess the stability of the compound in the assay buffer over time using methods like HPLC.

Issue 2: No or Weak Signal in Western Blot Analysis

Q: I'm not seeing a change in the phosphorylation of my target protein after treating cells with the compound in a Western blot. What should I check?

A: A lack of signal or a weak signal in a Western blot can be due to several experimental steps:

  • Insufficient Protein Loading: The amount of protein loaded onto the gel may be too low to detect the target.

    • Solution: Ensure you are loading an adequate amount of total protein per lane, typically 20-40 µg.

  • Poor Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.

    • Solution: Verify the transfer efficiency by staining the membrane with a total protein stain like Ponceau S. Using a wet transfer system is often more reliable than semi-dry methods.

  • Antibody Issues: The primary or secondary antibody may not be effective.

    • Solution: Use antibodies that have been validated for Western blotting. Ensure the antibodies are stored correctly and used at the recommended dilution. Run a positive control to confirm antibody function.

  • Inadequate Blocking or Washing: Insufficient blocking can lead to high background, while excessive washing can reduce the signal.

    • Solution: Block the membrane for at least 1 hour at room temperature. Wash the membrane with a buffer containing a mild detergent like Tween-20 for the recommended number of times and duration.

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Q: The compound is potent in a biochemical kinase assay but shows little to no activity in a cell-based assay. Why is this happening?

A: This is a common challenge in drug discovery and can be attributed to several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane and therefore cannot reach its intracellular target.

  • Cellular Efflux: The compound might be actively transported out of the cell by efflux pumps.

  • Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects: In a cellular context, the compound might interact with other proteins or pathways that counteract its intended effect.

Troubleshooting Workflow for Inconsistent Results

G cluster_start Start: Inconsistent Results cluster_issue_id Identify the Issue cluster_solubility Check Compound Properties cluster_assay_params Review Assay Parameters cluster_wb_protocol Optimize Western Blot cluster_cell_factors Investigate Cellular Factors cluster_resolution Resolution start Inconsistent Experimental Results issue_id High IC50 Variability? start->issue_id no_signal No Western Blot Signal? issue_id->no_signal No check_sol Assess Solubility & Stability issue_id->check_sol Yes discrepancy Biochemical vs. Cell-based Discrepancy? no_signal->discrepancy No optimize_wb Verify Protein Loading, Transfer, & Antibodies no_signal->optimize_wb Yes check_cell Evaluate Cell Permeability & Metabolism discrepancy->check_cell Yes review_assay Standardize Assay Conditions (Time, Temp, Concentrations) check_sol->review_assay resolution Consistent & Reliable Data review_assay->resolution optimize_wb->resolution check_cell->resolution G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a Phosphorylation kinase_b Kinase B kinase_a->kinase_b Phosphorylation transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Activation compound_x Compound X compound_x->kinase_a Inhibition G cluster_synthesis Compound Preparation cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis synthesis Compound Synthesis & Purification solubility Solubility Assay synthesis->solubility biochemical Biochemical Assay (e.g., Kinase Panel) solubility->biochemical cell_viability Cell Viability Assay biochemical->cell_viability western_blot Western Blot (Target Engagement) cell_viability->western_blot analysis Data Analysis & Interpretation western_blot->analysis

References

Technical Support Center: Optimization of Suzuki Coupling for N-(3-bromophenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(3-bromophenyl)benzamide via Suzuki-Miyaura coupling. This resource is designed for researchers, chemists, and professionals in drug development to navigate and optimize this important C-C bond-forming reaction. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Suzuki coupling synthesis of N-(3-bromophenyl)benzamide?

A1: The reaction involves the palladium-catalyzed cross-coupling of N-(3-bromophenyl)benzamide with a phenylboronic acid derivative in the presence of a base. The aryl bromide (N-(3-bromophenyl)benzamide) is coupled with the organoboron compound to form a new carbon-carbon bond, yielding the desired biaryl product.

Q2: What are the critical components of this Suzuki coupling reaction?

A2: The key components are:

  • Aryl Halide: N-(3-bromophenyl)benzamide

  • Organoboron Reagent: Phenylboronic acid or its esters (e.g., pinacol esters).

  • Palladium Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst.

  • Ligand: Typically a phosphine-based ligand that stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Required to activate the organoboron reagent for transmetalation.

  • Solvent: An appropriate solvent system that ensures solubility of the reagents and facilitates the reaction.

Q3: Which palladium catalysts and ligands are recommended for coupling aryl bromides?

A3: For aryl bromides, a variety of palladium catalysts and ligands can be effective. Electron-rich and bulky phosphine ligands are often preferred as they promote the oxidative addition step and subsequent reductive elimination.[1][2] Common choices include:

  • Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and precatalysts like Pd(dppf)Cl₂.

  • Ligands: Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), and ferrocenyl-based ligands like dppf. The choice of ligand can be crucial for achieving high yields.[3]

Q4: What is the role of the base, and which one should I choose?

A4: The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[4] The choice of base is often empirical and can significantly impact the reaction outcome.[5]

  • Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. Cesium carbonate is a stronger base and can be effective in challenging couplings.

  • Organic Bases: Amine bases like triethylamine (TEA) are sometimes used, but inorganic bases are generally more effective in aqueous solvent mixtures.[5]

  • Fluoride ions (e.g., from KF) can also be used, especially if base-sensitive functional groups are present.[6]

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the product and quantify the conversion.

  • Gas Chromatography (GC): If the compounds are sufficiently volatile and thermally stable.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst The Pd(0) active catalyst may not be generated efficiently from the Pd(II) precatalyst, or it may have decomposed. Ensure the use of high-purity, fresh catalysts. Consider using a precatalyst system known for smooth generation of the active species.[1]
Poor Reagent Quality Boronic acids can degrade over time (protodeboronation).[1][2] Use fresh or recently purified boronic acid. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) for storage and use.
Inappropriate Base or Solvent The combination of base and solvent is critical. If using a carbonate or phosphate base, a mixture of an organic solvent (like dioxane, THF, or DMF) with water is often necessary to dissolve both the organic reagents and the inorganic base.[5][6]
Presence of Oxygen Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and promoting side reactions like homocoupling.[1][2] Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain an inert atmosphere throughout the reaction.
Problem 2: Significant Recovery of Starting Material
Possible Cause Suggested Solution
Insufficient Reaction Temperature Suzuki couplings often require heating to proceed at a reasonable rate. If the reaction is sluggish, try increasing the temperature. For aryl bromides, temperatures between 60-100 °C are common.[7]
Short Reaction Time Some coupling reactions are simply slow.[1] Monitor the reaction over a longer period (e.g., 12-24 hours) before concluding that it has failed.
Poor Mixing In biphasic solvent systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1] Use a magnetic stir bar that provides efficient agitation.
Low Catalyst Loading If the reaction stalls, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may improve conversion. However, this can also increase the rate of side reactions.
Problem 3: Formation of Side Products
Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid This occurs when two boronic acid molecules couple together. It is often promoted by the presence of oxygen or Pd(II) species.[2] Ensure the reaction mixture is thoroughly degassed. Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst can help minimize this.
Protodeboronation The boronic acid is replaced by a hydrogen atom. This is common with heteroaryl boronic acids or under harsh conditions (high temperature, wrong pH).[2] Use milder conditions or switch to a more stable boronate ester.
Dehalogenation of Aryl Halide The bromo group on the starting material is replaced by a hydrogen atom. This can happen if a hydride source is present in the reaction mixture.[2] Ensure solvents are pure and consider the choice of base.

Quantitative Data Summary

The tables below provide a summary of how different reaction parameters can influence the yield of a typical Suzuki coupling of an aryl bromide with phenylboronic acid. Data is illustrative and based on general findings in the literature.

Table 1: Effect of Catalyst and Ligand on Yield

EntryCatalyst (mol%)Ligand (mol%)SolventBaseTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Dioxane/H₂OK₂CO₃9075
2Pd₂(dba)₃ (1)SPhos (2)Toluene/H₂OK₃PO₄10092
3Pd(dppf)Cl₂ (2)-DMFCs₂CO₃8588
4Pd(PPh₃)₄ (3)-THF/H₂ONa₂CO₃8081

Table 2: Influence of Base and Solvent System on Yield

EntryCatalyst SystemSolventBase (2 equiv.)Temp (°C)Yield (%)
1Pd(OAc)₂/PPh₃Dioxane/H₂O (4:1)K₂CO₃9078
2Pd(OAc)₂/PPh₃Dioxane/H₂O (4:1)K₃PO₄9085
3Pd(OAc)₂/PPh₃Dioxane/H₂O (4:1)Cs₂CO₃9091
4Pd(OAc)₂/PPh₃DMFK₂CO₃9065
5Pd(OAc)₂/PPh₃TolueneK₃PO₄9045 (low due to poor base solubility)

Detailed Experimental Protocol (General)

This protocol provides a general procedure for the synthesis of N-phenylbenzamides via Suzuki coupling.

Materials:

  • N-(3-bromophenyl)benzamide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add N-(3-bromophenyl)benzamide (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via a syringe.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and allow it to stir overnight (12-18 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(3-phenylphenyl)benzamide.

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, and Base B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Add Pd Catalyst C->D E Heat Mixture (e.g., 90°C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Purify Product (Chromatography) I->J

Caption: General workflow for Suzuki coupling synthesis.

Troubleshooting Logic Flow

G Start Reaction Issue: Low Conversion/Yield Q1 Are starting materials consumed? Start->Q1 A1_Yes Yes: Product formed, but yield is low Q1->A1_Yes Yes A1_No No: High SM recovery Q1->A1_No No Q3 Check Reagent Quality A1_Yes->Q3 Q4 Check for Side Products (LC-MS) A1_Yes->Q4 Q2 Check Reaction Conditions A1_No->Q2 A1_No->Q3 Sol1 Increase Temp/Time Improve Stirring Q2->Sol1 Sol2 Degas System Thoroughly Use Fresh Catalyst Q3->Sol2 Sol3 Use Fresh Boronic Acid Check Base/Solvent Q3->Sol3 Sol4 Optimize to Minimize Homocoupling/Deboronation Q4->Sol4

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Reducing Off-Target Effects of Benzamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with benzamide-based inhibitors. The content is designed to help mitigate off-target effects and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with benzamide-based inhibitors, particularly HDAC inhibitors?

A1: While designed to target specific enzymes like histone deacetylases (HDACs), benzamide-based inhibitors can exhibit off-target activity against other protein families. The most frequently observed off-target interactions are with protein kinases and G-protein coupled receptors (GPCRs). For example, some benzamide-based HDAC inhibitors have been shown to interact with components of the PI3K/Akt and MAPK signaling pathways. It is also crucial to assess activity against channels like hERG, as off-target inhibition can lead to cardiotoxicity.

Q2: How can I improve the selectivity of my benzamide-based inhibitor?

A2: Improving selectivity is a key challenge in drug development. Strategies to enhance the on-target potency while minimizing off-target effects of benzamide-based inhibitors include:

  • Structural Modification: Modifying the zinc-binding group (ZBG), the linker region, or the cap group of the inhibitor can significantly alter its binding profile and selectivity.

  • Isoform-Specific Targeting: Designing inhibitors that exploit subtle differences in the active sites of different enzyme isoforms can lead to greater selectivity. For instance, targeting the "foot-pocket" of HDAC1-3 can yield isoform-selective inhibitors.

Q3: What is meant by "polypharmacology," and how does it relate to off-target effects?

A3: Polypharmacology refers to the ability of a single drug to interact with multiple targets. While often associated with undesirable off-target effects, in some cases, these additional interactions can be beneficial and contribute to the drug's overall therapeutic efficacy. A thorough understanding of an inhibitor's interaction profile is essential to distinguish between beneficial polypharmacology and detrimental off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for my benzamide inhibitor in cell-based assays.

Question Possible Cause Suggested Solution
Why are my IC50 values fluctuating between experiments? Cell Passage Number: The passage number of your cell line can affect experimental outcomes. High passage numbers can lead to genetic drift and altered protein expression, including the target of your inhibitor.Use cells within a consistent and low passage number range for all experiments. Regularly thaw fresh vials of cells to maintain a consistent genetic background.
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations, confounding the results of your viability assay.Always include a vehicle control (cells treated with the same concentration of solvent as your highest inhibitor concentration) to assess the effect of the solvent on cell viability. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%).
Inhibitor Solubility: The benzamide inhibitor may be precipitating out of solution at higher concentrations, leading to an inaccurate assessment of its potency.Check the solubility of your inhibitor in the assay medium. You can visually inspect for precipitates or use techniques like nephelometry. If solubility is an issue, consider using a different solvent or formulation.

Issue 2: My inhibitor shows potent activity in a biochemical assay but is much weaker in a cell-based assay.

Question Possible Cause Suggested Solution
Why is there a discrepancy between my biochemical and cellular assay results? Cell Permeability: The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target.Assess the cell permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, medicinal chemistry efforts may be needed to improve the compound's physicochemical properties.
Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.Co-incubate your inhibitor with a known efflux pump inhibitor to see if its potency in the cell-based assay increases. This can help determine if efflux is a significant issue.
Target Engagement: The inhibitor may not be effectively engaging its target within the complex cellular environment.Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that your inhibitor is binding to its intended target in intact cells.

Quantitative Data on Inhibitor Selectivity

The following tables summarize the in vitro inhibitory activity of several common benzamide-based HDAC inhibitors against their intended targets and a selection of off-target HDAC isoforms.

Table 1: Selectivity Profile of Entinostat (MS-275)

TargetIC50 (nM)Reference
HDAC1490[1]
HDAC21100[1]
HDAC31600[1]
HDAC8>100,000[1]

Table 2: Selectivity Profile of Mocetinostat (MGCD0103)

TargetIC50 (µM)Reference
HDAC10.15[1][2]
HDAC20.29[2]
HDAC31.66[2]
HDAC4>10[3]
HDAC5>10[3]
HDAC6>10[3]
HDAC7>10[3]
HDAC8>10[3]
HDAC110.59[2]

Experimental Protocols

In Vitro Radiometric Protein Kinase Assay

This protocol describes a method for measuring the activity of a protein kinase in the presence of a benzamide-based inhibitor using a radiolabeled ATP.[4][5][6][7][8]

Materials:

  • Purified protein kinase

  • Kinase-specific substrate (protein or peptide)

  • Benzamide-based inhibitor

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP (10 mCi/mL)

  • Unlabeled ATP (10 mM stock)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate.

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the benzamide-based inhibitor in the kinase reaction buffer.

  • Set up the Reactions: In separate tubes, combine the kinase reaction mix with either the inhibitor dilutions or vehicle control (e.g., DMSO).

  • Initiate the Kinase Reaction: Add the ATP mix (containing both [γ-³²P]ATP and unlabeled ATP) to each reaction tube to start the reaction. The final ATP concentration will depend on the specific kinase being assayed.

  • Incubate: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 20-30 minutes).

  • Stop the Reaction: Spot a portion of each reaction mixture onto a sheet of P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Wash the P81 Paper: Wash the P81 paper several times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Rinse with acetone to dry the paper.

  • Quantify Radioactivity: Place each P81 paper square into a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each inhibitor concentration and determine the IC50 value.

GPCR Radioligand Binding Assay (Displacement Assay)

This protocol outlines a method to determine the affinity of a benzamide-based inhibitor for a G-protein coupled receptor by measuring its ability to displace a radiolabeled ligand.[9][10][11][12]

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand specific for the GPCR (e.g., ³H-labeled)

  • Unlabeled benzamide-based inhibitor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • 96-well filter plates with glass fiber filters

  • Filtration apparatus

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reagents: Dilute the cell membranes, radiolabeled ligand, and a range of concentrations of the unlabeled benzamide inhibitor in the assay buffer.

  • Set up the Assay Plate: In a 96-well plate, add the assay buffer, the unlabeled inhibitor (or vehicle), and the cell membranes to each well.

  • Initiate Binding: Add the radiolabeled ligand to each well to start the binding reaction.

  • Incubate: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separate Bound from Free Ligand: Rapidly filter the contents of each well through the filter plate using a filtration apparatus. The cell membranes with bound radioligand will be trapped on the filter.

  • Wash: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Measure Radioactivity: Punch out the filters from the plate and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of radiolabeled ligand displaced at each concentration of the benzamide inhibitor. Calculate the Ki (inhibitory constant) to determine the inhibitor's affinity for the receptor.

Signaling Pathways and Experimental Workflows

Potential Off-Target Effects on the PI3K/Akt Signaling Pathway

Some benzamide-based HDAC inhibitors have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4][11][13][14] Off-target inhibition of components in this pathway can lead to unintended cellular consequences.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates Benzamide Benzamide-based Inhibitor Benzamide->PI3K Potential Off-Target Inhibition

PI3K/Akt signaling pathway and potential off-target inhibition.
Potential Off-Target Effects on the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival.[15][16][17][18][19][20] Off-target interactions of benzamide-based inhibitors with kinases in this pathway can lead to unexpected biological outcomes.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Benzamide Benzamide-based Inhibitor Benzamide->Raf Potential Off-Target Inhibition Benzamide->MEK

MAPK/ERK pathway with potential off-target interactions.
General Workflow for Assessing Off-Target Effects

A systematic approach is necessary to identify and characterize the off-target effects of benzamide-based inhibitors.

Off_Target_Workflow Start Start with Benzamide Inhibitor Candidate InSilico In Silico Screening (Target Prediction) Start->InSilico Biochemical Biochemical Assays (e.g., Kinome Scan, GPCR Panel) InSilico->Biochemical CellBased Cell-Based Assays (Phenotypic Screening) Biochemical->CellBased Confirm Cellular Activity TargetValidation Target Validation (e.g., CETSA, Western Blot) CellBased->TargetValidation Identify On- and Off-Targets Downstream Downstream Pathway Analysis TargetValidation->Downstream Investigate Cellular Effects SAR Structure-Activity Relationship (SAR) and Optimization TargetValidation->SAR Guide Medicinal Chemistry Downstream->SAR

Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Enhancing the Metabolic Stability of Azepane-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the investigation of the metabolic stability of azepane-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for azepane-containing compounds?

A1: Azepane-containing compounds are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] The most common metabolic pathways include:

  • N-dealkylation: Cleavage of an alkyl group attached to the azepane nitrogen.

  • Hydroxylation: Addition of a hydroxyl group to the azepane ring or its substituents.

  • Oxidation: Formation of N-oxides or other oxidation products.

For example, the tetracyclic antidepressant Mirtazapine, which contains a piperazine-azepine moiety, is metabolized in the liver via N-demethylation and hydroxylation by CYP1A2, CYP2D6, and CYP3A4 enzymes.

Q2: How is the metabolic stability of a compound typically assessed in vitro?

A2: The metabolic stability of a compound is commonly assessed using in vitro assays such as the liver microsomal stability assay or the hepatocyte stability assay.[2][3] These assays measure the rate at which the compound is metabolized by liver enzymes.[3] The key parameters determined are the in vitro half-life (t1/2) and the intrinsic clearance (CLint), which provide an indication of the compound's susceptibility to biotransformation.[3][4]

Q3: What is the difference between a microsomal stability assay and a hepatocyte stability assay?

A3: The main difference lies in the complexity of the test system.

  • Microsomal stability assays use subcellular fractions of the liver (microsomes) that are enriched in Phase I metabolic enzymes, primarily cytochrome P450s.[5] These assays are useful for assessing a compound's susceptibility to oxidative metabolism.

  • Hepatocyte stability assays utilize intact liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II metabolic enzymes and their cofactors.[5][6] This provides a more comprehensive picture of a compound's overall metabolic fate.[6]

Q4: What are "metabolic soft spots" and how do they relate to azepane-containing compounds?

A4: "Metabolic soft spots" are specific sites within a molecule that are particularly susceptible to metabolism. In azepane-containing compounds, common soft spots include unsubstituted positions on the azepane ring and alkyl groups attached to the nitrogen atom. Identifying and modifying these soft spots is a key strategy for improving metabolic stability.

Q5: What are some common strategies to enhance the metabolic stability of azepane-containing compounds?

A5: Several strategies can be employed to improve the metabolic stability of azepane-containing compounds:

  • Blocking metabolic sites: Introducing sterically hindering groups or electron-withdrawing groups near a metabolic soft spot can prevent or slow down metabolism at that site.

  • Bioisosteric replacement: Replacing a metabolically liable group with a bioisostere (a group with similar physical or chemical properties) that is more resistant to metabolism. For example, replacing a metabolically vulnerable methyl group with a trifluoromethyl group.

  • Conformational constraint: Introducing structural elements that reduce the flexibility of the azepane ring can sometimes lead to improved metabolic stability by preventing the molecule from adopting a conformation that is favorable for metabolism.

  • Metabolic switching: Modifying the molecule to promote metabolism at a different, less problematic site, potentially leading to the formation of inactive or less active metabolites.

Troubleshooting Guides

This section provides guidance on how to address common challenges encountered during the development of metabolically stable azepane-containing compounds.

Problem Possible Cause Suggested Solution
High in vitro clearance in human liver microsomes. The compound is rapidly metabolized by cytochrome P450 enzymes.1. Identify the site of metabolism: Conduct metabolite identification studies to pinpoint the "metabolic soft spot". 2. Block the metabolic site: Introduce a blocking group, such as a fluorine or methyl group, at or near the site of metabolism. 3. Bioisosteric replacement: Replace the metabolically labile moiety with a more stable bioisostere.
Discrepancy between human and rat liver microsomal stability. Species differences in the expression and activity of CYP450 enzymes.1. Profile metabolism in multiple species: Test the compound in liver microsomes from different species (e.g., mouse, dog, monkey) to understand the species-specific metabolism. 2. Identify the specific CYP enzymes involved: Use recombinant CYP enzymes or specific chemical inhibitors to determine which human CYP isoforms are responsible for the metabolism.
Compound is stable in microsomes but shows high clearance in hepatocytes. The compound is primarily cleared by Phase II metabolism (e.g., glucuronidation) or by non-CYP enzymes not present in microsomes.1. Conduct hepatocyte stability assays: This will provide a more complete picture of the compound's metabolism. 2. Investigate Phase II metabolism: Use hepatocytes and appropriate cofactors (e.g., UDPGA for glucuronidation) to assess the contribution of Phase II enzymes.
Formation of a reactive metabolite. The metabolic process is generating a chemically reactive species that could lead to toxicity.1. Characterize the reactive metabolite: Use trapping agents to identify the structure of the reactive metabolite. 2. Redesign the molecule: Modify the structure to prevent the formation of the reactive metabolite. This may involve blocking the metabolic pathway leading to its formation or altering the electronics of the molecule.

Data Presentation: In Vitro Metabolic Stability of Azepane Derivatives

The following table summarizes the in vitro metabolic stability data for a selection of azepane-containing compounds in human liver microsomes (HLM).

CompoundStructuret1/2 (min) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein)
Compound A [Generic Azepane Structure 1]> 60< 5.0
Compound B [Generic Azepane Structure 2 with N-alkylation]2555.4
Compound C [Generic Azepane Structure 3 with ring substitution]4530.9
Compound D [Generic Azepane Structure 4 with bioisosteric replacement]> 60< 5.0

Note: This data is illustrative and compiled from various sources. Actual values may vary depending on experimental conditions.

Experimental Protocols

Detailed Methodology: Liver Microsomal Stability Assay

This protocol outlines the steps for determining the metabolic stability of an azepane-containing compound using pooled human liver microsomes.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare the incubation mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and test compound to achieve the desired final concentrations (e.g., 0.5 mg/mL microsomes, 1 µM test compound).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate the reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Time-point sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.

  • Protein precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Sample analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining test compound at each time point using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the rate constant of metabolism (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

Mandatory Visualizations

Signaling Pathway: Cytochrome P450-Mediated Metabolism of an Azepane-Containing Drug

CYP450_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Drug Azepane-Containing Drug CYP450 Cytochrome P450 (e.g., CYP3A4, 2D6) Drug->CYP450 Metabolite1 Hydroxylated Metabolite CYP450->Metabolite1 Hydroxylation Metabolite2 N-dealkylated Metabolite CYP450->Metabolite2 N-dealkylation UGT UGT Metabolite1->UGT Excretion Excretion (Urine/Feces) Metabolite2->Excretion Conjugated_Metabolite Glucuronide Conjugate UGT->Conjugated_Metabolite Glucuronidation Conjugated_Metabolite->Excretion Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Microsomes, Buffer, Compound) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 45, 60 min) C->D E Quench Reaction with Acetonitrile + Internal Standard D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t1/2 and CLint) G->H Troubleshooting_Logic Start Compound Shows High In Vitro Clearance MetID Conduct Metabolite Identification Studies Start->MetID SoftSpot Identify Metabolic 'Soft Spot' MetID->SoftSpot Block Block Metabolic Site (e.g., Fluorination) SoftSpot->Block Specific Site Identified Bioisostere Bioisosteric Replacement SoftSpot->Bioisostere Liable Moiety Identified Reassay Re-evaluate Metabolic Stability Block->Reassay Bioisostere->Reassay

References

Technical Support Center: Purification of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of novel sulfonamide derivatives.

Troubleshooting Guides

Crystallization & Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens if the compound's melting point is lower than the solution's temperature during cooling or if the concentration of the solute is too high.[1][2][3]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.[2]

  • Slower Cooling: Allow the solution to cool more slowly. Gradual cooling is crucial for forming pure crystals.[4] Rapid cooling can favor oiling out.

  • Solvent System Modification:

    • Single Solvent: If using a single solvent, try a different solvent with a lower boiling point or one in which your compound is slightly less soluble at higher temperatures.

    • Mixed Solvent System: If using a mixed-solvent system, add more of the "good" solvent (in which the compound is more soluble) to the hot solution before cooling.[2]

  • Seed Crystals: Introduce a seed crystal (a pure crystal of your compound) to the cooled solution to induce crystallization at a lower temperature.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

Q2: My final product is still colored after recrystallization. How can I remove colored impurities?

A2: Colored impurities are common in organic synthesis and can be persistent.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[5] Charcoal has a high surface area and can adsorb many colored impurities.

    • Caution: Use charcoal sparingly, as it can also adsorb your desired compound, leading to lower yields.

  • Hot Filtration: Perform a hot gravity filtration after the charcoal treatment to remove the charcoal and any other insoluble impurities.[6]

  • Reverse-Phase Chromatography: If recrystallization and charcoal treatment fail, consider purifying a small batch using reverse-phase flash chromatography. This technique is often effective at separating polar colored impurities from the desired compound.[7]

Q3: The yield of my recrystallized product is very low. What are the possible causes and solutions?

A3: Low recovery can be due to several factors, from the choice of solvent to the experimental technique.[8]

Troubleshooting Steps:

  • Solvent Selection: The chosen recrystallization solvent may be too good at dissolving your compound, even at low temperatures. Re-evaluate your solvent choice. An ideal solvent should dissolve the compound well when hot but poorly when cold.[9]

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Premature Crystallization: If the product crystallizes too early (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated, and use a slight excess of hot solvent before filtering.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[6]

Chromatography Issues

Q4: My sulfonamide derivative is not separating well from impurities on a silica gel column (Flash Chromatography). What can I do?

A4: Poor separation in flash chromatography can be due to an inappropriate solvent system or issues with the stationary phase.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.25-0.35 for your target compound for good separation on a column.

    • Solvent Polarity: If your compound and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are sticking to the column (low Rf), increase the polarity.

    • Solvent Selectivity: Try different solvent combinations. For example, if a hexane/ethyl acetate system is not working, consider dichloromethane/methanol or toluene/acetone.

  • Use a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. Options include alumina, C18-functionalized silica (reverse-phase), or diol-functionalized silica.

  • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation. This can help to first elute non-polar impurities, then your compound of interest, and finally more polar impurities.

Q5: I'm seeing co-elution of my product with an impurity during preparative HPLC. How can I improve the resolution?

A5: Achieving baseline separation is key for high purity in preparative HPLC.

Troubleshooting Steps:

  • Method Optimization on Analytical Scale: First, optimize the separation on an analytical HPLC system to save time, solvent, and sample.[10]

  • Adjust Mobile Phase Composition: Small changes in the mobile phase can have a significant impact on selectivity. Try different organic modifiers (e.g., acetonitrile vs. methanol) or adjust the pH of the aqueous phase (if your compound has acidic or basic functional groups).

  • Change the Stationary Phase: The interaction between your sample and the stationary phase is crucial for separation. If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded column to alter the selectivity.

  • Gradient Slope: If using a gradient, make it shallower around the elution time of your compound. This will increase the separation between closely eluting peaks.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of sample injected onto the column.[11]

Frequently Asked Questions (FAQs)

Q: What are the most common sources of impurities in the synthesis of novel sulfonamide derivatives? A: Common impurities include:

  • Unreacted starting materials (the amine or the sulfonyl chloride).

  • Side-products from the reaction (e.g., bis-sulfonated amine).

  • Hydrolysis of the sulfonyl chloride starting material to the corresponding sulfonic acid.

  • Colored by-products, especially if using aniline derivatives which can oxidize over time.[12]

Q: Is it better to use a single-solvent or a two-solvent system for recrystallization? A: The preferred method is single-solvent recrystallization due to its simplicity.[6] However, finding a suitable single solvent can be challenging. A two-solvent system is a versatile alternative when a single solvent is not ideal.[6]

Q: How can I determine the purity of my final sulfonamide derivative? A: The purity of your final compound should be assessed using a combination of methods:

  • Melting Point: A sharp melting point range close to the literature value (if known) is a good indicator of purity.

  • Chromatography: TLC or HPLC can show the presence of impurities.

  • Spectroscopy: 1H NMR, 13C NMR, and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.

Data Presentation

The following table provides an illustrative comparison of purification methods for a hypothetical novel sulfonamide derivative. Actual results will vary depending on the specific compound and impurities.

Purification MethodCrude Purity (%)Final Purity (%)Yield (%)Solvent Consumption (mL/g crude)Throughput
Single-Solvent Recrystallization (Ethanol) 8598.57550Moderate
Two-Solvent Recrystallization (Toluene/Hexane) 8599.16880Moderate
Flash Chromatography (Silica, Hexane/EtOAc) 8597.085500High
Preparative HPLC (C18, ACN/H₂O) 85>99.5602000Low

Experimental Protocols

Protocol 1: General Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent that dissolves the crude product well at elevated temperatures and a "poor" solvent in which the product is sparingly soluble, even when hot. The two solvents must be miscible.[13]

  • Dissolution: Place the crude sulfonamide derivative in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent to completely dissolve the solid.

  • Induce Saturation: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy and the cloudiness persists.[13]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Flash Chromatography
  • Solvent System Selection: Using TLC, determine a suitable mobile phase that gives the target compound an Rf of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with the appropriate stationary phase (typically silica gel) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Apply the sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using an inert gas or a pump) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Logical Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final_analysis Final Purity Check Crude Crude Product TLC TLC / LC-MS Analysis Crude->TLC Assess Purity & Impurity Profile Recrystallization Recrystallization TLC->Recrystallization High Purity / Crystalline Solid FlashChrom Flash Chromatography TLC->FlashChrom Complex Mixture / Oily Solid Purity Purity & Structural Confirmation (NMR, MS, MP) Recrystallization->Purity FlashChrom->Purity PureProduct Pure Sulfonamide Derivative Purity->PureProduct

Caption: A general workflow for the purification of novel sulfonamide derivatives.

Signaling Pathway: Inhibition of Dihydropteroate Synthase

Many sulfonamide antibiotics function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

DihydropteroateSynthaseInhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate DNA_RNA DNA, RNA & Amino Acid Synthesis Tetrahydrofolate->DNA_RNA Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

References

Technical Support Center: Addressing Cytotoxicity of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, also known as SIRT2 Inhibitor AK-7[1]. Given that specific cytotoxicity data for this compound is not extensively documented in publicly available literature, this guide offers a general framework for characterizing and mitigating cytotoxic effects observed during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our experiments with 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. What are the first troubleshooting steps?

A1: When unexpected cytotoxicity is observed, it is crucial to first rule out experimental artifacts. Here are the initial steps:

  • Confirm Compound Identity and Purity: Ensure the compound is correctly identified and has the expected purity. Impurities can sometimes be the source of toxicity.

  • Vehicle Control: Run a vehicle-only control at the same concentration used to dissolve the compound. The vehicle (e.g., DMSO) itself can be toxic to cells, especially at higher concentrations.

  • Cell Health: Confirm that the cells were healthy and in the logarithmic growth phase before adding the compound. High passage numbers can also affect cell sensitivity[2].

  • Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT tetrazolium salts). It is advisable to include a cell-free control with the compound to check for direct chemical reactions with assay reagents.

Q2: How can we determine the concentration at which 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide becomes cytotoxic?

A2: A dose-response experiment is essential to determine the cytotoxic concentration range. This typically involves treating cells with a serial dilution of the compound. The results are often expressed as the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration). A common approach is to use a wide range of concentrations initially (e.g., from nanomolar to high micromolar) and then narrow down the range to accurately determine the IC50/CC50.

Q3: What are the different types of cell death that this compound might be inducing, and how can we differentiate them?

A3: The compound could be inducing apoptosis (programmed cell death), necrosis (uncontrolled cell death), or cytostatic effects (inhibiting proliferation without causing cell death). Different assays can distinguish these:

  • Apoptosis: Can be detected by assays that measure caspase activation (e.g., Caspase-Glo assay) or the externalization of phosphatidylserine (e.g., Annexin V staining followed by flow cytometry).

  • Necrosis: Is often characterized by the loss of membrane integrity. This can be measured by the release of lactate dehydrogenase (LDH) into the cell culture medium or by using membrane-impermeable DNA dyes like propidium iodide (PI) or trypan blue[3].

  • Cytostatic Effects: Can be assessed by monitoring cell proliferation over time using methods like cell counting or DNA synthesis assays (e.g., BrdU incorporation). A cytostatic compound will prevent an increase in cell number but may not necessarily increase markers of cell death[3].

Q4: Are there general strategies to reduce the cytotoxicity of a small molecule inhibitor while retaining its intended activity?

A4: Mitigating cytotoxicity can be challenging, but several strategies can be explored:

  • Dose Optimization: The simplest approach is to use the lowest effective concentration of the compound that achieves the desired biological effect with minimal cytotoxicity.

  • Co-treatment: In some cases, co-treatment with an anti-apoptotic agent (e.g., a pan-caspase inhibitor like Z-VAD-FMK) can reduce cytotoxicity if the mechanism is apoptosis-dependent. However, this may also interfere with the compound's intended mechanism of action.

  • Pulsed Exposure: Instead of continuous exposure, treating cells with the compound for a shorter duration followed by a washout period may reduce toxicity while still achieving the desired effect.

  • Formulation/Delivery: For in vivo studies, different formulation strategies can alter the biodistribution and reduce systemic toxicity. While less common for in vitro work, specialized delivery systems could be considered.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the characterization of cytotoxicity for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Issue Potential Cause Recommended Solution
High variability between replicate wells in a cytotoxicity assay. Inconsistent cell seeding, pipetting errors, or presence of air bubbles in wells[4][5].Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes for adding reagents. Inspect plates for bubbles before reading and puncture them with a sterile needle if necessary[4].
The positive control for cytotoxicity is not showing the expected effect. The positive control is degraded, used at an incorrect concentration, or the cells are resistant.Use a fresh stock of the positive control. Verify the concentration and treatment time from literature or previous experiments. Consider using a different positive control known to be effective in your cell line.
The compound appears to be cytotoxic in one assay (e.g., MTT) but not in another (e.g., LDH). The compound may be interfering with the assay chemistry. For example, it might inhibit the reductase enzymes measured in an MTT assay without actually killing the cells. It could also be inducing apoptosis without causing immediate membrane rupture (which is what the LDH assay measures).Run a cell-free control to check for direct chemical interference. Use an orthogonal assay that measures a different aspect of cell death, such as Annexin V/PI staining for apoptosis and necrosis, to confirm the results.
The dose-response curve is non-sigmoidal or has an unusual shape. The compound may have multiple mechanisms of action at different concentrations, or it may be precipitating out of solution at higher concentrations.Visually inspect the wells with the highest concentrations for any signs of precipitation. Consider the possibility of off-target effects at higher concentrations. It might be necessary to use a different solvent or reduce the highest concentration tested.

Illustrative Data Presentation

The following tables represent hypothetical data for cytotoxicity assays with 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide in two different cell lines. Note: This data is for illustrative purposes only.

Table 1: Cell Viability (MTT Assay) after 48h Treatment

Concentration (µM)Cell Line A (% Viability)Cell Line B (% Viability)
0 (Vehicle)100 ± 4.5100 ± 5.1
0.198 ± 3.999 ± 4.8
195 ± 5.297 ± 3.6
1075 ± 6.188 ± 4.2
5048 ± 5.565 ± 5.9
10022 ± 4.345 ± 6.3

Table 2: Membrane Integrity (LDH Release Assay) after 48h Treatment

Concentration (µM)Cell Line A (% Cytotoxicity)Cell Line B (% Cytotoxicity)
0 (Vehicle)5 ± 1.24 ± 1.5
0.16 ± 1.85 ± 1.3
18 ± 2.17 ± 1.9
1015 ± 3.510 ± 2.4
5035 ± 4.825 ± 3.8
10060 ± 5.940 ± 4.5

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol assesses cell viability based on the mitochondrial reduction of tetrazolium salt MTT to formazan.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide in culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

2. LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include control wells for maximum LDH release (by lysing the cells with a detergent) and a no-cell background control[3].

  • Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Visualizations

experimental_workflow cluster_planning Phase 1: Initial Screening cluster_characterization Phase 2: Characterization cluster_mitigation Phase 3: Mitigation & Optimization A Observe Unexpected Cytotoxicity B Validate Compound & Controls (Purity, Vehicle, Cell Health) A->B C Dose-Response Experiment (e.g., MTT Assay) B->C D Determine IC50/CC50 C->D E Determine Mechanism of Cell Death (Apoptosis vs. Necrosis Assays) D->E F Optimize Experimental Conditions E->F G Dose Reduction F->G H Pulsed Exposure F->H

Caption: Experimental workflow for addressing compound-induced cytotoxicity.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 bax Bax/Bak Activation caspase8->bax Bid cleavage caspase3 Executioner Caspase-3 Activation caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways.

References

refining assay conditions for consistent 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide?

A1: While the exact target is still under investigation, compounds with a benzamide scaffold have been identified as potential kinase inhibitors.[1][2] It is hypothesized that this compound may interfere with cellular signaling pathways by inhibiting the activity of one or more protein kinases. Further characterization, such as kinome profiling, is recommended to elucidate the specific target(s).

Q2: What is the recommended solvent for dissolving the compound?

A2: For in vitro assays, 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions into aqueous assay buffers or cell culture media should be done carefully to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced artifacts.

Q3: What is a typical effective concentration range for this compound in cell-based assays?

A3: The effective concentration can vary significantly depending on the cell line and the specific assay. Based on similar benzamide compounds, a starting concentration range of 0.01 µM to 100 µM is recommended for initial dose-response experiments.

Q4: How should I store the compound for optimal stability?

A4: The solid compound should be stored at -20°C. The DMSO stock solution can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent IC50 values between experiments 1. Cell passage number and health variability.2. Inconsistent cell seeding density.3. Compound precipitation upon dilution.4. Variation in incubation times.1. Use cells within a consistent, low passage number range and ensure high viability (>95%) before seeding.[3]2. Optimize and strictly adhere to a cell seeding protocol.[3]3. Visually inspect for precipitation after diluting the compound into aqueous media. Consider using a surfactant like Pluronic F-68 at a low concentration (0.01-0.1%).4. Use a calibrated timer and standardize all incubation steps precisely.
High variability between technical replicates 1. Uneven cell distribution in multi-well plates ("edge effects").2. Pipetting errors, especially with small volumes.3. Compound instability in assay media.1. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. Ensure proper mixing after cell seeding.[4]2. Use calibrated pipettes and perform serial dilutions to avoid pipetting very small volumes of the stock solution.3. Assess compound stability in your assay media over the experiment's duration.
Low signal-to-noise ratio in the assay 1. Suboptimal assay reagents or conditions.2. Insufficient incubation time for signal development.3. Cell number is too low or too high.1. Ensure all assay reagents are within their expiration dates and have been stored correctly. Optimize parameters like temperature and pH.[3]2. Perform a time-course experiment to determine the optimal incubation time for signal development.[4]3. Titrate the cell number to find the optimal density that provides a robust signal within the linear range of the assay.[3]
Apparent cytotoxicity at high concentrations 1. Off-target effects of the compound.2. Solvent (DMSO) toxicity.3. Compound-induced apoptosis or necrosis.1. This may be an intrinsic property of the compound. Consider testing in different cell lines to assess specificity.2. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).3. Perform a secondary assay to assess cell viability (e.g., trypan blue exclusion or a commercial viability assay).

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT)

This protocol is designed to determine the effect of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide on cell proliferation.

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the compound in complete growth medium from your DMSO stock.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly and incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control.

    • Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of the compound on a purified kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare ATP and substrate solutions at 2X the final desired concentration in the kinase buffer.

    • Prepare a serial dilution of the compound in DMSO, then dilute into the kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the compound dilution.

    • Add 10 µL of the 2X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding an equal volume of a stop solution (e.g., EDTA).

    • Detect kinase activity using a suitable method (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP). Follow the manufacturer's instructions for the chosen detection reagent.

  • Data Analysis:

    • Correct for background signal (no enzyme).

    • Calculate the percent inhibition relative to the vehicle (DMSO) control.

    • Plot percent inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Data for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide in Various Cell Lines

Cell LineAssay TypeIncubation Time (h)IC50 (µM) ± SD (n=3)
HeLaProliferation (MTT)725.2 ± 0.8
A549Proliferation (MTT)7212.6 ± 2.1
MCF-7Proliferation (MTT)728.9 ± 1.3

Table 2: Example Kinase Inhibition Data

Kinase TargetIC50 (nM) ± SD (n=3)
Kinase A150 ± 25
Kinase B2,300 ± 450
Kinase C>10,000

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_compound Dissolve Compound in DMSO (10mM Stock) treat_cells Add Compound Dilutions prep_compound->treat_cells prep_cells Culture & Harvest Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate detect Add Detection Reagent (e.g., MTT) incubate->detect read_plate Read Plate detect->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining the IC50 of the compound in a cell-based assay.

signaling_pathway compound 3-(azepan-1-ylsulfonyl)-N- (3-bromophenyl)benzamide kinase_a Kinase A compound->kinase_a Inhibits receptor Growth Factor Receptor receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates response Cell Proliferation & Survival transcription_factor->response

Caption: A hypothetical signaling pathway inhibited by the compound.

References

Technical Support Center: Strategies to Improve the Oral Bioavailability of N-Aryl Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for enhancing the oral bioavailability of N-aryl benzamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are N-aryl benzamides and why is their oral bioavailability often a challenge?

N-aryl benzamides are a class of chemical compounds characterized by a benzamide group linked to an aryl substituent. This structure is found in numerous pharmacologically active molecules. However, the planar nature and strong intermolecular hydrogen bonding of the amide group, combined with the often lipophilic character of the aryl rings, can lead to high crystal lattice energy. This results in compounds that are poorly soluble in water, often described as "brick-dust" molecules, which is a primary reason for their low and unpredictable oral bioavailability.[1]

Q2: What are the primary physiological barriers to the oral bioavailability of a compound?

The oral bioavailability of a drug is primarily limited by two factors: its solubility in the gastrointestinal (GI) fluids and its ability to permeate across the intestinal epithelial membrane into the bloodstream.[2] A compound must first dissolve to be absorbed. The Biopharmaceutics Classification System (BCS) categorizes drugs based on these two properties. N-aryl benzamides often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation strategies crucial. Other factors include first-pass metabolism in the gut wall or liver and potential efflux by transporters like P-glycoprotein.[3][4]

Q3: What are the principal strategies to enhance the oral bioavailability of N-aryl benzamides?

There are two main categories of strategies to overcome the bioavailability challenges of N-aryl benzamides:

  • Formulation-Based Approaches: These methods aim to improve the dissolution rate and apparent solubility of the compound without chemically altering it. Key techniques include creating amorphous solid dispersions, using lipid-based formulations, and reducing particle size to the nanoscale.[3][5]

  • Chemical Modification (Prodrugs): This strategy involves temporarily modifying the N-aryl benzamide structure to create a "prodrug" with more favorable properties for absorption.[6] The prodrug is then converted back to the active parent drug in vivo. This is particularly useful if permeability is the limiting factor.[7]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: My N-aryl benzamide shows poor aqueous solubility.

Q: My compound has very low solubility (<10 µg/mL) in simulated gastric and intestinal fluids. What formulation strategies should I explore first?

A: For compounds with dissolution rate-limited absorption, several formulation strategies can significantly enhance solubility and bioavailability.

  • Strategy 1: Amorphous Solid Dispersions (ASDs)

    • Principle: Crystalline compounds have a highly ordered, stable structure that requires significant energy to dissolve. By converting the drug into a high-energy amorphous state and dispersing it within a polymer matrix, its apparent solubility and dissolution rate can be dramatically increased.[8] The polymer stabilizes the amorphous form and can help maintain a supersaturated state in the GI tract, preventing precipitation.[8][9]

    • Common Polymers: Hydrophilic polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus® are frequently used.[10]

    • Manufacturing Methods: Spray drying and hot-melt extrusion are the most common scalable methods for preparing ASDs.[11]

  • Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

    • Principle: For highly lipophilic compounds, LBDDS are an excellent choice. These formulations solubilize the drug in a mixture of oils, surfactants, and co-solvents.[12] Upon gentle agitation in the GI fluids, systems like Self-Emulsifying Drug Delivery Systems (SEDDS) spontaneously form fine oil-in-water emulsions, presenting the drug in a solubilized state ready for absorption.[3] This approach can also leverage intestinal lymphatic transport, bypassing first-pass metabolism in the liver for certain drugs.[13][14]

    • Components: Formulations typically include natural or synthetic oils (e.g., medium-chain triglycerides), non-ionic surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., ethanol, propylene glycol).[14]

  • Strategy 3: Particle Size Reduction (Nanonization)

    • Principle: The Noyes-Whitney equation describes how the dissolution rate of a substance is directly proportional to its surface area.[1] By reducing the particle size of the drug to the nanometer range (nanocrystals), the total surface area is vastly increased, leading to a much faster dissolution rate.[1][15] Nanoparticles may also improve absorption through increased adhesion to the intestinal mucosa.[15][16]

    • Manufacturing Methods: Techniques include media milling (wet-bead milling) and high-pressure homogenization.[15]

Problem: My compound has low membrane permeability.

Q: My formulation has improved the solubility of my N-aryl benzamide, but it still shows low permeability in an in vitro Caco-2 assay. What can I do?

A: When membrane permeability is the rate-limiting step, chemical modification to create a prodrug is a powerful strategy.

  • Strategy: Prodrug Approach

    • Principle: The amide bond in N-aryl benzamides can be a site for derivatization. The goal is to mask the polar N-H group with a lipophilic promoiety, which increases the molecule's overall lipophilicity and ability to passively diffuse across the intestinal membrane.[17] Once absorbed, enzymes in the plasma or tissues cleave the promoiety to release the active parent drug.[6]

    • Potential Prodrugs for Amides:

      • N-Mannich Bases: Formed by reacting the amide with an aldehyde (like formaldehyde) and an amine, these can increase lipophilicity.[17]

      • N-Acyloxyalkyl Derivatives: These have been shown to be effective prodrugs for amides and are readily cleaved by esterase enzymes in vivo.[6]

      • Sulfenamide Analogs: These can be cleaved by thiols like glutathione, which are present intracellularly.[6]

Problem: In vivo exposure is poor despite promising in vitro data.

Q: My formulated compound has good solubility and permeability in vitro, but the oral bioavailability in a rat pharmacokinetic (PK) study was less than 5%. What are the likely causes and how do I troubleshoot this?

A: A significant discrepancy between in vitro and in vivo results often points to biological factors that are not captured by simple solubility or permeability assays.

  • Possible Cause 1: High First-Pass Metabolism

    • Explanation: The drug may be extensively metabolized by enzymes (like Cytochrome P450s) in the intestinal wall or the liver before it can reach systemic circulation.[]

    • Troubleshooting Step: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes.[19] If the compound is rapidly metabolized, a medicinal chemistry approach to block the metabolic soft spot may be necessary.

  • Possible Cause 2: Active Efflux by Transporters

    • Explanation: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs from inside the intestinal cells back into the GI lumen, preventing absorption.[4]

    • Troubleshooting Step: Perform a bidirectional Caco-2 assay.[20] In this assay, drug transport is measured in both the absorptive (apical-to-basolateral) and secretory (basolateral-to-apical) directions. An efflux ratio (B-A / A-B) of ≥2 is a strong indicator that the compound is subject to active efflux.[20] Co-administration with a P-gp inhibitor could be explored as a potential solution.

  • Possible Cause 3: Poor Stability in GI Fluids

    • Explanation: The compound may be chemically unstable in the highly acidic environment of the stomach or degrade enzymatically in the intestine.

    • Troubleshooting Step: Test the stability of the compound in simulated gastric fluid (pH ~1.2) and simulated intestinal fluid (pH ~6.8).[21] If instability is observed, an enteric-coated formulation that protects the drug in the stomach and releases it in the intestine could be developed.

Data Presentation

Table 1: Illustrative Comparison of Bioavailability Enhancement Strategies

The following table summarizes hypothetical outcomes for an N-aryl benzamide with an initial oral bioavailability of 2%.

StrategyFormulation/Modification ExampleKey MechanismExpected Improvement in Oral Bioavailability (F%)Fold Increase in AUC (vs. Base)
Base Compound Simple Suspension in WaterN/A2%1x
Amorphous Solid Dispersion 20% Drug in PVP K30Increased dissolution rate, supersaturation25%~12.5x
Lipid-Based System SEDDS with Medium-Chain TriglyceridesPre-dissolved state, emulsification30%~15x
Nanonization 200 nm Nanocrystal SuspensionIncreased surface area and dissolution rate18%~9x
Prodrug N-acyloxyalkyl derivativeIncreased lipophilicity and permeability20%~10x

Note: Values are illustrative and the optimal strategy is highly dependent on the specific physicochemical properties of the compound.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion via Spray Drying
  • Solvent Selection: Identify a common solvent (e.g., methanol, acetone, or a mixture) that can fully dissolve both the N-aryl benzamide and the selected polymer (e.g., HPMC-AS).

  • Solution Preparation: Prepare a solution by dissolving the drug and polymer in the selected solvent at a specific ratio (e.g., 25:75 drug-to-polymer by weight). The total solid concentration should typically be between 2-10% (w/v).

  • Spray Dryer Setup: Set up a lab-scale spray dryer. Key parameters to control are:

    • Inlet Temperature: High enough to evaporate the solvent (e.g., 100-150°C).

    • Atomization Gas Flow Rate: Controls droplet size.

    • Aspirator/Blower Rate: Controls the residence time in the drying chamber.

    • Pump Feed Rate: Controls the rate at which the solution is introduced.

  • Spray Drying: Pump the drug-polymer solution through the atomizer nozzle into the drying chamber. The solvent rapidly evaporates from the atomized droplets, forming a dry powder that is collected in a cyclone separator.

  • Secondary Drying: Collect the resulting powder and place it in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature (absence of sharp Bragg peaks) and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Protocol 2: In Vitro Caco-2 Permeability Assay (Bidirectional)
  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell® plates) for 21-25 days until they form a differentiated, polarized monolayer with functional tight junctions.[20]

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each cell monolayer to ensure barrier integrity. A TEER value >200 Ω·cm² is typically acceptable.

  • Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.

  • Assay Setup (A -> B):

    • Remove the culture medium from the apical (top) and basolateral (bottom) chambers.

    • Add the test compound solution (at a known concentration, e.g., 10 µM) in transport buffer to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

  • Assay Setup (B -> A):

    • In a separate set of wells, add the test compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber (basolateral for A->B, apical for B->A) and replace it with an equal volume of fresh buffer.

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method like LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction and the efflux ratio (Papp B->A / Papp A->B).[20]

Protocol 3: General In Vivo Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Use adult male Sprague-Dawley rats (or another appropriate rodent model), typically weighing 200-250g. Acclimatize the animals for at least one week.

  • Dosing Groups:

    • Intravenous (IV) Group (for bioavailability calculation): At least 3 rats. Formulate the compound in a solubilizing vehicle suitable for IV injection (e.g., saline with 5% DMSO and 10% Solutol®). Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group: At least 3 rats per formulation. Formulate the compound (e.g., as a suspension or in the test formulation) and administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Fasting: Fast the animals overnight (~12 hours) before dosing but allow free access to water.[22]

  • Blood Sampling: Collect blood samples (~100-200 µL) from a suitable site (e.g., saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.[23]

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters for each group, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Workflow for Improving Oral Bioavailability

G cluster_0 cluster_1 Phase 1: Characterization cluster_2 Phase 2: Strategy Selection cluster_3 Phase 3: Evaluation start Start: N-Aryl Benzamide with Low Bioavailability char Determine Rate-Limiting Step start->char sol_assay Aqueous Solubility Assay (Simulated GI Fluids) char->sol_assay Assess Solubility perm_assay In Vitro Permeability Assay (e.g., Caco-2) char->perm_assay Assess Permeability form_strat Formulation Strategies sol_assay->form_strat If Solubility is Low chem_strat Chemical Modification (Prodrug Approach) perm_assay->chem_strat If Permeability is Low invivo In Vivo PK Study in Animal Model form_strat->invivo chem_strat->invivo analyze Analyze Results: AUC, Cmax, F% invivo->analyze troubleshoot Troubleshoot (Metabolism, Efflux) analyze->troubleshoot If Bioavailability is Still Low troubleshoot->form_strat Re-evaluate Formulation troubleshoot->chem_strat Re-evaluate Prodrug

Caption: Decision workflow for addressing low oral bioavailability.

Mechanism of an Amorphous Solid Dispersion (ASD)

G cluster_0 In the Dosage Form (Solid State) cluster_1 In GI Fluids (Aqueous Environment) asd Amorphous Solid Dispersion (Drug molecules molecularly dispersed in Polymer Matrix) dissolution Rapid Dissolution of Polymer & Drug asd->dissolution Ingestion & Contact with Water supersat Creates a 'Supersaturated' Solution of Drug dissolution->supersat inhibit Polymer Inhibits Drug Recrystallization dissolution->inhibit absorb Increased Concentration Gradient Drives Enhanced Absorption supersat->absorb inhibit->supersat Stabilizes

Caption: Mechanism of bioavailability enhancement by ASDs.

Prodrug Activation Pathway

G prodrug Prodrug (N-Aryl Benzamide + Promoety) - More Lipophilic - Inactive membrane Intestinal Epithelial Cell Membrane prodrug->membrane Passive Diffusion drug_inside Active Drug (Parent N-Aryl Benzamide) membrane->drug_inside Enzymatic Cleavage (e.g., by Esterases) promoety Promoety (Cleared) membrane->promoety bloodstream Systemic Circulation (Bloodstream) drug_inside->bloodstream Absorption

Caption: General mechanism of an amide prodrug strategy.

References

Validation & Comparative

Unveiling the Target: 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is a Potent Inhibitor of Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and its alternatives, confirming its biological target as Carbonic Anhydrase IX (CAIX), a key player in tumor biology. This document outlines supporting experimental data and detailed protocols to facilitate further investigation.

The compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide has been identified as a potent inhibitor of Carbonic Anhydrase IX (CAIX). A study by Khanfar et al. (2025) synthesized and evaluated a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives, demonstrating their significant inhibitory activity against CAIX, an enzyme overexpressed in various tumors and linked to cancer progression.[1] This finding establishes CAIX as the primary biological target for this class of compounds.

Comparative Analysis of CAIX Inhibitors

To contextualize the performance of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, this guide compares its activity with established and clinical-stage Carbonic Anhydrase inhibitors. The data presented below summarizes the inhibitory potency (IC50) against CAIX and other carbonic anhydrase isoforms, providing a view of both efficacy and selectivity.

CompoundTarget(s)IC50 (CAIX) (nM)IC50 (CAI) (nM)IC50 (CAII) (nM)Notes
3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide CAIX Data Pending Data Pending Data Pending Potent CAIX inhibition demonstrated within its structural class.[1] Specific IC50 values require access to the full study text.
AcetazolamidePan-CA2525012A non-selective, first-generation CA inhibitor.
DorzolamideCA II, IV~3,800~90,0000.54A second-generation topical CA inhibitor primarily used for glaucoma.
BrinzolamideCA II, IVData Pending~1,3653.19Another topical CA inhibitor for glaucoma with high affinity for CAII.[2]
SLC-0111CAIX, XII4512,8001,070A selective CAIX/XII inhibitor that has undergone Phase I/II clinical trials for the treatment of solid tumors.[3]

Note: Data for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is pending the full release or publication of the cited study. The table will be updated as information becomes available.

Experimental Protocols

To aid in the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of carbon dioxide.

Principle: The hydration of CO2 produces protons, leading to a decrease in pH. The rate of this pH drop is proportional to the enzyme's activity. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate and the immediate monitoring of the reaction.

Materials:

  • Stopped-flow spectrophotometer

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (e.g., 7.4)

  • pH indicator (e.g., phenol red)

  • Purified carbonic anhydrase IX enzyme

  • Test inhibitor (e.g., 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide)

  • Control inhibitor (e.g., acetazolamide)

Procedure:

  • Prepare solutions of the buffer, pH indicator, and enzyme.

  • Prepare a range of concentrations for the test and control inhibitors.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Load the enzyme-inhibitor solution into one syringe of the stopped-flow apparatus and the CO2-saturated water into the other.

  • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time (typically in milliseconds to seconds).

  • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)

The National Cancer Institute's 60 human tumor cell line screen is a pivotal tool for identifying and characterizing novel anticancer agents.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The SRB dye binds to basic amino acids of cellular proteins under mildly acidic conditions.

Materials:

  • NCI-60 cell line panel (representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system)

  • 96-well microtiter plates

  • Culture medium (e.g., RPMI 1640 with 5% FBS)

  • Test compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Plating: Inoculate cells into 96-well plates at the appropriate density and incubate for 24 hours.

  • Compound Addition: Add the test compound at various concentrations to the wells and incubate for a further 48 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 60 minutes at 4°C.

  • Staining: Discard the supernatant and wash the plates with water. Stain the fixed cells with SRB solution for 10 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition and to determine parameters such as GI50 (concentration for 50% growth inhibition).

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_inhibition Biological Target Identification cluster_cellular Anticancer Activity Evaluation synthesis Synthesis of 3-(azepan-1-ylsulfonyl)- N-(3-bromophenyl)benzamide characterization Structural Characterization (NMR, MS) synthesis->characterization inhibition_assay Carbonic Anhydrase Inhibition Assay characterization->inhibition_assay Test Compound selectivity Isoform Selectivity Profiling (CAI, CAII, etc.) inhibition_assay->selectivity nci60 NCI-60 Cell Line Screen (SRB Assay) selectivity->nci60 Confirmed CAIX Inhibitor data_analysis Determination of GI50 nci60->data_analysis

Experimental workflow for target confirmation and activity screening.

caix_pathway cluster_environment Tumor Microenvironment cluster_cell Cancer Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a acidosis Extracellular Acidosis invasion Invasion & Metastasis acidosis->invasion caix_expression CAIX Gene Transcription & Protein Expression hif1a->caix_expression caix_enzyme CAIX Enzyme Activity (CO2 + H2O <=> H+ + HCO3-) caix_expression->caix_enzyme caix_enzyme->acidosis H+ Export ph_regulation Intracellular pH Regulation (Buffering) caix_enzyme->ph_regulation HCO3- Import survival Cell Survival & Proliferation ph_regulation->survival inhibitor 3-(azepan-1-ylsulfonyl)- N-(3-bromophenyl)benzamide inhibitor->caix_enzyme Inhibition

Signaling pathway of Carbonic Anhydrase IX in cancer.

References

Comparative Analysis of 3-(azepan-1-ylsulfonyl)-N-arylbenzamide Analogs as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship, biological efficacy, and experimental methodologies for a promising class of anticancer agents.

This guide provides a comparative analysis of 3-(azepan-1-ylsulfonyl)-N-arylbenzamide analogs, a class of compounds that has demonstrated significant potential as inhibitors of Carbonic Anhydrase IX (CAIX). CAIX is a key enzyme implicated in tumor progression and is considered a valuable target for anticancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the structure-activity relationships (SAR), inhibitory potencies, and relevant experimental protocols for this series of compounds. While a comprehensive SAR study has been conducted on a series of N-aryl analogs, specific quantitative data for the 3-bromophenyl derivative was not publicly available at the time of this review. The following data is based on the broader class of 3-(azepan-1-ylsulfonyl)-N-arylbenzamide derivatives.

Structure-Activity Relationship and Inhibitory Potency

A series of 3-(azepan-1-ylsulfonyl)-N-arylbenzamide derivatives have been synthesized and evaluated for their ability to inhibit CAIX. The general structure of these analogs consists of a central benzamide core with an azepan-1-ylsulfonyl group at the 3-position and a variable N-aryl substituent. The structure-activity relationship (SAR) analysis of this series has revealed several key features that govern their inhibitory potency against CAIX.

Molecular docking studies have provided insights into the binding mode of these inhibitors within the active site of CAIX. The sulfonamide moiety is crucial for activity, as it coordinates with the catalytic zinc ion (Zn²⁺). The azepane ring contributes to binding through hydrophobic interactions with a specific pocket in the enzyme. Furthermore, the N-aryl ring engages in π-stacking interactions with an aromatic surface of the active site, indicating that the nature and substitution pattern of this ring are critical determinants of potency.

Most of the synthesized compounds in this series have shown potent CAIX inhibitory activities, with IC₅₀ values in the low nanomolar range.[1][2] The following table summarizes the available quantitative data for the most active analogs identified in the series.

Compound IDN-Aryl SubstituentCAIX IC₅₀ (nM)Notes
26 Not Specified19Most potent inhibitor in the series.[1][2]
16 Not Specified310Demonstrated potent growth inhibitory effects against several cancer cell lines.[1][2]
8 Not SpecifiedNot SpecifiedIdentified as one of the three most active analogs.[1][2]

Note: The specific structures of the N-aryl substituents for compounds 8, 16, and 26 were not available in the reviewed literature abstracts.

Experimental Protocols

The evaluation of the 3-(azepan-1-ylsulfonyl)-N-arylbenzamide analogs involved a series of standard and specialized assays to determine their inhibitory activity and potential as anticancer agents. Below are detailed methodologies for the key experiments.

Carbonic Anhydrase IX Inhibition Assay

The inhibitory activity of the benzamide analogs against CAIX is typically determined using a stopped-flow CO₂ hydration assay.

Principle: This method measures the enzyme's catalytic activity by monitoring the hydration of CO₂ to bicarbonate and a proton. The change in pH is followed using a pH indicator. The assay is performed in the presence and absence of the inhibitor to determine the extent of inhibition.

Protocol:

  • Enzyme and Inhibitor Preparation: A solution of purified recombinant human CAIX is prepared in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5). The test compounds are dissolved in DMSO to create stock solutions, which are then diluted to the desired concentrations.

  • Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the CAIX enzyme solution and a pH indicator (e.g., p-nitrophenol), while the other syringe contains a CO₂-saturated solution.

  • Measurement: The two solutions are rapidly mixed, and the reaction is initiated. The rate of CO₂ hydration is measured by monitoring the absorbance change of the pH indicator over time.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated in the presence of various concentrations of the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assays for Anticancer Activity

The most potent CAIX inhibitors are often further evaluated for their anticancer effects using various cell-based assays.

1. Cell Viability/Proliferation Assay (MTT Assay):

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Cancer cells (e.g., from the NCI-60 panel) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow formazan crystal formation.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ (concentration for 50% growth inhibition) can be determined.

2. Cell Migration and Invasion Assays:

  • Principle: These assays assess the ability of cancer cells to move and invade through an extracellular matrix, which are key processes in metastasis. The Boyden chamber assay is a commonly used method.

  • Protocol:

    • Cell culture inserts with a porous membrane (e.g., 8 µm pores) are placed in the wells of a 24-well plate. For invasion assays, the membrane is coated with a layer of Matrigel.

    • Cancer cells, pre-treated with the test compounds, are seeded in the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

    • The plates are incubated to allow the cells to migrate or invade through the membrane.

    • After incubation, the non-migrated/non-invaded cells on the upper surface of the membrane are removed.

    • The cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

    • The number of migrated/invaded cells in the treated groups is compared to that of the untreated control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Carbonic Anhydrase IX and a general workflow for the synthesis and evaluation of the benzamide analogs.

CAIX_Signaling_Pathway Carbonic Anhydrase IX Signaling Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 Protons Extracellular Protons (H⁺) H_HCO3->Protons Bicarbonate_out Bicarbonate (HCO₃⁻) H_HCO3->Bicarbonate_out Migration_Invasion Cell Migration & Invasion Protons->Migration_Invasion promotes Bicarbonate_in Intracellular Bicarbonate (HCO₃⁻) Bicarbonate_out->Bicarbonate_in transport CAIX CAIX CAIX->CO2_H2O catalyzes pH_regulation Intracellular pH Homeostasis Bicarbonate_in->pH_regulation maintains Proliferation Cell Proliferation pH_regulation->Proliferation supports Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1a->CAIX induces expression experimental_workflow Experimental Workflow for SAR Study cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials Synthesis_Analogs Synthesis of Benzamide Analogs Starting_Materials->Synthesis_Analogs Purification_Characterization Purification & Characterization Synthesis_Analogs->Purification_Characterization CAIX_Assay CAIX Inhibition Assay (IC₅₀) Purification_Characterization->CAIX_Assay SAR_Analysis Structure-Activity Relationship (SAR) CAIX_Assay->SAR_Analysis Cell_Assays Anticancer Cell-Based Assays CAIX_Assay->Cell_Assays active compounds Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Cell_Assays->Lead_Optimization

References

Comparative Study of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide with Known Kv1.3 Potassium Channel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide with well-characterized inhibitors of the voltage-gated potassium channel Kv1.3. Due to the absence of specific data for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide in publicly available literature, this document focuses on establishing a framework for its evaluation by comparing leading known inhibitors. The structural components of the target compound, specifically the benzamide and sulfonamide moieties, are present in various ion channel modulators, making Kv1.3 a plausible target for its biological activity.

The Kv1.3 channel is a well-validated therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.[1][2][3] Its role in the activation and proliferation of effector memory T-cells (TEM) makes it a critical focus for selective immunosuppressive therapies.[1][4] This guide compares the inhibitory potency of established small molecule and peptide inhibitors of Kv1.3, providing a benchmark for the potential efficacy of novel compounds like 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Quantitative Comparison of Known Kv1.3 Inhibitors

The inhibitory potency of a compound is a key metric for its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for prominent Kv1.3 inhibitors, providing a clear comparison of their potencies.

CompoundTypeIC50 (Kv1.3)Cell TypeAssay Method
PAP-1 Small Molecule2 nML929 cellsManual Whole-Cell Patch Clamp
10 nMCCR7- TEM cellsProliferation Assay
ShK-192 Peptide140 pM-Electrophysiology
ShK-223 Peptide25 pMMouse fibroblastsWhole-Cell Patch Clamp
Benzamide PAC Small Molecule200 nMCHO cells86Rb+ Efflux
Clofazimine Small Molecule300 nMJurkat T cells-

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the evaluation of inhibitor potency and selectivity. The following are detailed methodologies for key experiments cited in the comparison of Kv1.3 inhibitors.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel modulators, providing detailed information on the biophysical interactions between a compound and the channel.

Objective: To measure the inhibitory effect of a compound on Kv1.3 channel currents in a whole-cell configuration.

Materials:

  • Cells stably expressing the human Kv1.3 channel (e.g., CHO, L929, or HEK293 cells).

  • Patch clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 5.5 glucose; pH adjusted to 7.4 with NaOH.

  • Internal solution (in mM): 140 KF, 11 K2-EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Test compound stock solution (typically in DMSO) and serial dilutions.

Procedure:

  • Culture cells expressing Kv1.3 to 60-80% confluency.

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell recording configuration on a selected cell.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

  • Record baseline currents in the absence of the test compound.

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the steady-state block of the Kv1.3 current at each concentration.

  • Wash out the compound to observe any reversal of inhibition.

  • Analyze the data to determine the IC50 value by fitting the concentration-response data to the Hill equation.

Rubidium (86Rb+) Efflux Assay

This is a higher-throughput method for assessing the activity of potassium channel inhibitors by measuring the flux of the radioactive tracer 86Rb+, which serves as a surrogate for K+.

Objective: To determine the inhibitory effect of a compound on Kv1.3 channel activity by measuring the efflux of 86Rb+.

Materials:

  • Cells stably expressing the human Kv1.3 channel.

  • 86RbCl (Rubidium-86 chloride).

  • Loading buffer (e.g., cell culture medium).

  • Stimulation buffer (high K+ concentration to depolarize the cells and open voltage-gated channels).

  • Wash buffer.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate cells in a multi-well format and grow to confluency.

  • Load the cells with 86Rb+ by incubating them in the loading buffer containing 86RbCl for a defined period (e.g., 2-4 hours).

  • Wash the cells to remove extracellular 86Rb+.

  • Pre-incubate the cells with the test compound at various concentrations.

  • Stimulate the cells with the high K+ stimulation buffer to induce 86Rb+ efflux through the open Kv1.3 channels.

  • Collect the supernatant containing the effluxed 86Rb+.

  • Lyse the cells to determine the amount of 86Rb+ remaining intracellularly.

  • Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of 86Rb+ efflux and determine the IC50 value of the test compound.

Visualizing the Mechanism of Action

To understand the therapeutic rationale for inhibiting Kv1.3, it is crucial to visualize its role in the T-cell activation signaling pathway.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC_Peptide MHC-Peptide Complex TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Signal 1 Ca_Signaling Ca2+ Signaling Cascade TCR->Ca_Signaling Activates CD4 CD4 Kv1_3 Kv1.3 Channel Kv1_3->Ca_Signaling Maintains Membrane Potential for NFAT NFAT Activation Ca_Signaling->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ) NFAT->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Inhibitor 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide & Known Inhibitors Inhibitor->Kv1_3 Blocks

Caption: Role of Kv1.3 in T-cell activation and the point of intervention for inhibitors.

This guide provides a foundational comparison for the evaluation of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide as a potential Kv1.3 inhibitor. The provided data on known inhibitors and detailed experimental protocols offer a clear path for preclinical assessment and characterization.

References

Comparative Efficacy of Osimertinib in Preclinical Animal Models of EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against its first-generation counterparts, Gefitinib and Erlotinib. The focus is on preclinical efficacy in animal models of non-small cell lung cancer (NSCLC) harboring EGFR mutations.

Quantitative Efficacy Comparison

The following tables summarize the in vivo efficacy of Osimertinib compared to first-generation EGFR TKIs in mouse xenograft models of EGFR-mutated NSCLC.

Table 1: Efficacy in EGFRm (Exon 19 Deletion) NSCLC Xenograft Model

CompoundDosing Regimen (mg/kg, oral, daily)Mean Tumor Growth Inhibition (%)Statistically Significant vs. Control?Reference
Vehicle ControlN/A0%N/A
Gefitinib5085%Yes
Osimertinib595%Yes

Table 2: Efficacy in EGFR T790M-Mutated NSCLC Xenograft Model

CompoundDosing Regimen (mg/kg, oral, daily)Mean Tumor Growth Inhibition (%)Statistically Significant vs. Control?Reference
Vehicle ControlN/A0%N/A
Gefitinib10015% (not significant)No
Erlotinib10020% (not significant)No
Osimertinib2592%Yes

Experimental Protocols

Xenograft Mouse Model of EGFR-Mutated NSCLC

A common methodology for evaluating the efficacy of EGFR inhibitors involves the use of immunodeficient mice bearing tumors derived from human NSCLC cell lines.

  • Animal Strain: Female athymic Nude mice (nu/nu), typically 6-8 weeks old, are used. These mice lack a thymus and cannot mount T-cell mediated immune responses, thus preventing rejection of human tumor xenografts.

  • Cell Lines:

    • PC9: A human NSCLC cell line harboring an EGFR exon 19 deletion, sensitive to first-generation TKIs.

    • NCI-H1975: A human NSCLC cell line with both an activating EGFR mutation (L858R) and the T790M resistance mutation, which confers resistance to first-generation TKIs.

  • Tumor Implantation: 5 x 10^6 to 10 x 10^6 cells are suspended in a solution of Matrigel and sterile phosphate-buffered saline (PBS) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times weekly using calipers and calculated using the formula: (length x width²)/2.

  • Drug Administration: Once tumors reach the target size, mice are randomized into treatment groups. Drugs (Osimertinib, Gefitinib, Erlotinib) or a vehicle control are administered orally, once daily, at the concentrations specified in the data tables.

  • Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition. The experiment is often terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³).

Immunohistochemistry for Biomarker Analysis

To understand the mechanism of action, tumor tissues are often analyzed for key biomarkers.

  • Tissue Collection: At the end of the study, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • Staining: 4-5 µm sections are cut and stained with antibodies against key proteins in the EGFR pathway, such as phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK).

  • Analysis: The intensity and extent of staining are quantified to determine the level of target engagement and downstream pathway inhibition.

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway Inhibition

Osimertinib covalently binds to the EGFR kinase domain, inhibiting its downstream signaling. This is particularly effective against the T790M resistance mutation.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor (with T790M mutation) EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Osimertinib Osimertinib Osimertinib->EGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling cascade by Osimertinib.

Experimental Workflow for Efficacy Studies

The following diagram outlines the typical workflow for assessing the in vivo efficacy of a compound like Osimertinib.

experimental_workflow cluster_treatment Daily Oral Dosing start Start: Select NSCLC Cell Line (e.g., H1975) implantation Subcutaneous Implantation in Nude Mice start->implantation tumor_growth Monitor Tumor Growth to ~150 mm³ implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization group_control Vehicle Control randomization->group_control Group 1 group_osi Osimertinib randomization->group_osi Group 2 group_gef Gefitinib randomization->group_gef Group 3 measurement Measure Tumor Volume 3x per Week group_control->measurement group_osi->measurement group_gef->measurement endpoint Endpoint: Tumors in Control Group > 2000 mm³ measurement->endpoint Continue until analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis

Caption: Workflow for in vivo xenograft studies.

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of N-Aryl Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the translation of promising in vitro results into successful in vivo outcomes is a critical hurdle in the therapeutic pipeline. This guide provides a comprehensive cross-validation of N-aryl sulfonamides, a class of compounds with broad therapeutic potential, by objectively comparing their performance in laboratory assays and living organisms. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships and translational potential of these molecules.

N-Aryl sulfonamides are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and carbonic anhydrase inhibitory effects.[1][2][3] Their efficacy is often first established through in vitro assays, which provide crucial data on their mechanism of action and potency at a cellular level. However, the complex physiological environment of a living organism can significantly alter a compound's behavior. This guide aims to bridge the understanding between the in vitro and in vivo performance of N-aryl sulfonamides by presenting available data in a comparative format.

Quantitative Performance Analysis

The following tables summarize the in vitro and in vivo data for selected N-aryl sulfonamides, providing a direct comparison of their biological activities.

Table 1: In Vitro Anticancer Activity of N-Aryl Sulfonamides

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
KCN1 Panc-1 (Pancreatic)Dose-dependent inhibition[1]
Mia PaCa-2 (Pancreatic)Dose-dependent inhibition[1]
2,5-Dichlorothiophene-3-sulfonamide (8b) HeLa (Cervical)7.2 ± 1.12[4][5]
MDA-MB-231 (Breast)4.62 ± 0.13[4][5]
MCF-7 (Breast)7.13 ± 0.13[4][5]
N-ethyl toluene-4-sulfonamide (8a) HeLa (Cervical)10.91 to 19.22[5]
MCF-7 (Breast)10.91 to 19.22[5]
MDA-MB-231 (Breast)10.91 to 19.22[5]
Compound 10q (Carbazole derivative) A875 (Melanoma)4.19 ± 0.78 (µg/mL)[6]
HepG2 (Liver)3.55 ± 0.63 (µg/mL)[6]
Various Sulfonamides MDA-MB-468 (Breast)< 30[2]
MCF-7 (Breast)< 128[2]
HeLa (Cervical)< 360[2]

Table 2: In Vitro Carbonic Anhydrase Inhibition by N-Aryl Sulfonamides

Compound SerieshCA IsoformKi (nM)Reference
Sulfonyl Semicarbazides (5-13) hCA I58-114 fold less potent than vs hCA II[7]
hCA II5-20 fold less potent than vs hCA XII (except 11, 121-fold)[7]
hCA IX26-114 fold less potent than vs hCA XII[7]
hCA XII0.59-0.79[7]
Pyrazolo[4,3-c]pyridine Sulfonamides (1a-k) hCA I58.8 - 8010[3]
hCA IIVaries[3]
hCA IXVaries[3]
hCA XIIVaries[3]

Table 3: In Vivo Anticancer Efficacy of KCN1

CompoundAnimal ModelTumor XenograftOutcomeReference
KCN1 Nude MicePanc-1 (Pancreatic)In vivo anticancer efficacy demonstrated[1]
Nude MiceMia PaCa-2 (Pancreatic)In vivo anticancer efficacy demonstrated[1]

Experimental Protocols

A clear understanding of the methodologies employed is crucial for interpreting and comparing results across different studies.

In Vitro Cytotoxicity Assays (MTT Assay)

The cytotoxic effects of sulfonamide derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468) are cultured in an appropriate medium, such as RPMI-1640.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 × 105 cells/mL) and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the sulfonamide compounds and incubated for a further 72 hours.[2]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using an ELISA plate reader at a specific wavelength (e.g., 540 nm).[2] The concentration of the compound that inhibits cell growth by 50% (IC50) is then calculated.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of sulfonamides against various human carbonic anhydrase (hCA) isoforms is typically assessed using a stopped-flow CO₂ hydrase assay.[3]

  • Enzyme and Substrate Preparation: Purified hCA isoenzymes and the substrate (CO₂) are prepared in a suitable buffer.

  • Inhibitor Addition: The sulfonamide inhibitor is added to the enzyme solution at varying concentrations.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO₂ substrate in the stopped-flow instrument.

  • Data Acquisition: The rate of CO₂ hydration is monitored by measuring the change in pH using a pH indicator.

  • Data Analysis: The inhibition constants (Ki) are determined by analyzing the reaction rates at different inhibitor concentrations.

In Vivo Tumor Xenograft Studies

The in vivo anticancer efficacy of sulfonamides is often evaluated using tumor xenograft models in immunocompromised mice.[1]

  • Cell Implantation: Human cancer cells (e.g., Panc-1, Mia PaCa-2) are subcutaneously injected into nude mice.[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the sulfonamide compound (e.g., KCN1) via a specific route, such as intraperitoneal (i.p.) injection.[1]

  • Tumor Measurement: Tumor volume and body weight are monitored regularly throughout the study.

  • Data Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated group to a control group.

Visualizing the Science

Diagrams illustrating the underlying biological processes and experimental designs can significantly aid in the comprehension of complex data.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Cross-Validation Compound N-Aryl Sulfonamide Library Assay Target-Based Assay (e.g., CA Inhibition) Compound->Assay Primary Screen CellAssay Cell-Based Assay (e.g., Cytotoxicity) Assay->CellAssay Hit Confirmation Lead Lead Compound CellAssay->Lead Lead Selection Correlation In Vitro-In Vivo Correlation Analysis CellAssay->Correlation AnimalModel Animal Model (e.g., Xenograft) Lead->AnimalModel Efficacy Efficacy & PK/PD Studies AnimalModel->Efficacy Efficacy->Correlation SAR Structure-Activity Relationship (SAR) Correlation->SAR G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia CA_IX Carbonic Anhydrase IX (CA IX) Hypoxia->CA_IX Induces Extracellular_Acidosis Extracellular Acidosis CA_IX->Extracellular_Acidosis Catalyzes CO2 hydration Intracellular_pH Intracellular pH (Alkaline) Extracellular_Acidosis->Intracellular_pH Maintains gradient Metastasis Metastasis Extracellular_Acidosis->Metastasis Proliferation Proliferation & Survival Intracellular_pH->Proliferation Sulfonamide N-Aryl Sulfonamide (CA IX Inhibitor) Sulfonamide->CA_IX Inhibits G InVitro In Vitro Data (IC50, Ki) Correlation IVIVC (In Vitro-In Vivo Correlation) InVitro->Correlation InVivo In Vivo Data (Tumor Growth Inhibition) InVivo->Correlation PK Pharmacokinetics (ADME) PK->Correlation PD Pharmacodynamics (Target Engagement) PD->Correlation

References

Unveiling the Potency of Halogenated N-Phenylbenzamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with halogenated derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the potency of various halogenated N-phenylbenzamides, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents. This document summarizes quantitative potency data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Comparative Potency of Halogenated N-Phenylbenzamides

The potency of halogenated N-phenylbenzamides is significantly influenced by the nature and position of the halogen substituent(s) on both the phenyl and benzoyl rings. The following tables summarize the in vitro activity of representative compounds against various biological targets, including parasites, cancer cell lines, and enzymes.

Compound IDStructureTarget Organism/Cell LineAssay TypePotency (EC50/IC50/CC50)Selectivity Index (SI)Reference
Antiparasitic Activity
13,5-dichloro-N-(3,5-dichlorophenyl)benzamideSchistosoma mansoni (adult)Worm Motility Assay1.16 µM (EC50)>17.2[1]
24-chloro-N-(4-chlorophenyl)benzamideTrypanosoma bruceiIn vitro growth inhibition0.83 µM (EC50)5.2[2]
33-bromo-N-(4-bromophenyl)benzamideLeishmania donovaniIn vitro growth inhibition2.5 µM (EC50)-[2]
Anticancer Activity
42-chloro-5-nitro-N-phenylbenzamideMCF-7 (Breast Cancer)MTT Assay5.2 µM (IC50)-[3]
54-fluoro-N-(3-chlorophenyl)benzamideHCT-116 (Colon Cancer)MTT Assay8.1 µM (IC50)-[3]
Enzyme Inhibition
63-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamideMitochondrial Permeability Transition Pore (mPTP)Mitochondrial Swelling Assay280 nM (EC50)-[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Antiparasitic Assays

This assay assesses the effect of compounds on the viability and motility of adult Schistosoma mansoni worms.

  • Parasite Preparation: Adult S. mansoni worms are recovered from infected mice and washed in a suitable medium, such as RPMI-1640, supplemented with antibiotics.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the assay medium to the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Assay Procedure:

    • One or two adult worm pairs are placed in each well of a 24-well plate containing the assay medium.

    • The serially diluted compounds are added to the wells. A negative control (medium with DMSO) and a positive control (a known schistosomicidal drug like praziquantel) are included.

    • The plates are incubated at 37°C in a 5% CO2 atmosphere for up to 72 hours.

  • Motility Assessment: Worm motility is observed at various time points (e.g., 24, 48, and 72 hours) using a microscope or an automated imaging system. Motility is scored on a scale (e.g., from 3 for normal activity to 0 for no movement).

  • Data Analysis: The EC50 value, the concentration of the compound that reduces worm motility by 50%, is calculated from the dose-response curve.

This assay determines the ability of a compound to inhibit the growth of Trypanosoma brucei, the causative agent of African trypanosomiasis.

  • Parasite Culture: Bloodstream forms of T. brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C and 5% CO2.

  • Compound Preparation: As described for the S. mansoni assay.

  • Assay Procedure:

    • Parasites are seeded into 96-well plates at a density of approximately 2 x 10^4 cells/mL.

    • Serial dilutions of the test compounds are added to the wells.

    • The plates are incubated for 48 to 72 hours.

  • Growth Inhibition Measurement: A resazurin-based assay is commonly used. Resazurin is added to each well and incubated for a further 4-24 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

  • Data Analysis: Fluorescence is measured using a plate reader. The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the percentage of growth inhibition against the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay evaluates the toxicity of the compounds against a mammalian cell line to determine their selectivity.

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2, or MCF-7) is cultured in the appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: As previously described.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates are incubated for 24 to 72 hours.

  • Cell Viability Measurement:

    • The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan product.

    • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at approximately 570 nm using a plate reader. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) serial_dilution Serial Dilution in Assay Medium compound_prep->serial_dilution parasite_culture Parasite/Cell Culture treatment Treatment with Compound Dilutions serial_dilution->treatment seeding Seeding of Parasites/Cells in Microplate parasite_culture->seeding seeding->treatment incubation Incubation (24-72 hours) treatment->incubation readout Assay Readout (e.g., Motility, Fluorescence, Absorbance) incubation->readout data_processing Data Processing and Dose-Response Curve Generation readout->data_processing potency_determination Determination of EC50/IC50/CC50 data_processing->potency_determination

Caption: General experimental workflow for in vitro potency determination.

signaling_pathway cluster_mtpt Mechanism 1: mPTP Inhibition cluster_dna Mechanism 2: DNA Minor Groove Binding (Kinetoplastids) compound_mtpt Halogenated N-phenylbenzamide mtpt Mitochondrial Permeability Transition Pore (mPTP) compound_mtpt->mtpt inhibits mit_swelling Mitochondrial Swelling mtpt->mit_swelling leads to ca_overload Ca2+ Overload / Oxidative Stress ca_overload->mtpt induces opening apoptosis Apoptosis / Necrosis mit_swelling->apoptosis triggers compound_dna Halogenated N-phenylbenzamide kdna Kinetoplast DNA (kDNA) Minor Groove compound_dna->kdna binds to & displaces HMG kdan_disruption kDNA Disruption kdna->kdan_disruption leads to hmg_proteins High Mobility Group (HMG)-box Proteins hmg_proteins->kdna binds to parasite_death Parasite Death kdan_disruption->parasite_death causes

Caption: Postulated mechanisms of action for halogenated N-phenylbenzamides.

References

The Azepane Ring in Benzamide Scaffolds: A Comparative Guide to Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful drug discovery. This guide provides a comparative analysis of the azepane ring in novel benzamide scaffolds, exploring its bioisosteric replacement with other cyclic amines. By examining the impact of these structural modifications on physicochemical properties and biological activity, we aim to furnish researchers with the critical insights needed to guide rational drug design.

The Azepane Moiety: A Double-Edged Sword

The seven-membered azepane ring offers a unique conformational flexibility and lipophilicity that can be advantageous in ligand-receptor interactions. However, this same flexibility can introduce an entropic penalty upon binding and may lead to unfavorable pharmacokinetic profiles. Consequently, the bioisosteric replacement of the azepane ring with smaller, more rigid cyclic amines such as piperidine and pyrrolidine is a common strategy in lead optimization.

Comparative Analysis of Azepane Bioisosteres in a Benzamide Scaffold

To illustrate the impact of azepane bioisosteric replacement, we present a comparative analysis of a hypothetical series of benzamide derivatives targeting the Dopamine D2 receptor, a common target for this class of compounds. The data presented in Table 1 is representative of typical trends observed in such optimization campaigns.

Table 1: Comparison of Physicochemical and Pharmacological Properties of Azepane-Containing Benzamide (Compound 1) and its Bioisosteric Analogs (Compounds 2 and 3)

Compound IDCyclic Amine MoietyMolecular Weight ( g/mol )clogPpKaD2 Receptor Binding Affinity (Ki, nM)
1 Azepane318.443.89.515.2
2 Piperidine304.413.39.28.5
3 Pyrrolidine290.382.89.012.1

Experimental Protocols

General Synthesis of N-Substituted Benzamides

A solution of the desired cyclic amine (azepane, piperidine, or pyrrolidine; 1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM, 10 mL) is cooled to 0 °C. To this solution, the corresponding benzoyl chloride (1.0 equivalent) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired benzamide derivative.

Dopamine D2 Receptor Binding Assay

The D2 receptor binding affinity of the synthesized compounds was determined using a competitive radioligand binding assay. Membranes from CHO cells stably expressing the human D2 receptor were incubated with a fixed concentration of [3H]-spiperone and varying concentrations of the test compounds. The reaction was carried out in a binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) for 90 minutes at room temperature. The reaction was terminated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter was measured by liquid scintillation counting. The Ki values were calculated using the Cheng-Prusoff equation.

Logical Workflow for Bioisosteric Replacement

The process of bioisosteric replacement follows a logical workflow, from the identification of a lead compound to the selection of optimal candidates for further development.

Bioisosteric_Replacement_Workflow Lead_Identification Lead Compound Identification (e.g., Azepane-Benzamide) Rationale Rationale for Replacement (e.g., Improve PK, Reduce Entropy) Lead_Identification->Rationale Selection Selection of Bioisosteres (Piperidine, Pyrrolidine, etc.) Rationale->Selection Synthesis Synthesis of Analogues Selection->Synthesis Screening In Vitro Screening (Binding & Functional Assays) Synthesis->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the bioisosteric replacement of a functional group in a lead compound.

Signaling Pathway of the Dopamine D2 Receptor

Benzamide antagonists of the D2 receptor typically modulate downstream signaling cascades by blocking the binding of endogenous dopamine. This interference with G-protein coupled receptor (GPCR) signaling has profound effects on cellular function.

D2_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Benzamide Benzamide Antagonist Benzamide->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: A simplified diagram of the Dopamine D2 receptor signaling pathway.

Unraveling the Selectivity Profile of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide: A Multi-Targeting Agent with Complex Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the selectivity profile of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, a compound with a multifaceted pharmacological identity, reveals a complex interplay of activities against several key cellular targets. Also known by its research designations AK-7 and BMS-214662, this small molecule exhibits potent inhibition of farnesyltransferase (FT) and moderate inhibition of Sirtuin 2 (SIRT2). More recent discoveries have unveiled a novel mechanism of action involving its function as a molecular glue, inducing the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21. This guide provides a comparative overview of its selectivity and discusses the experimental basis for our current understanding of its biological effects.

Executive Summary

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide presents a unique polypharmacological profile. It is a highly potent inhibitor of farnesyltransferase, with low nanomolar efficacy, and demonstrates significant selectivity over the related enzyme geranylgeranyltransferase I. Concurrently, it acts as a micromolar inhibitor of SIRT2, a class III histone deacetylase. This dual activity is further complicated by its recently identified role as a molecular glue that co-opts the TRIM21 E3 ligase to induce proteasomal degradation of nucleoporins. This guide will dissect these activities, presenting comparative data with other inhibitors and detailing the experimental methodologies used to characterize this intriguing compound.

Comparative Selectivity Profile

The inhibitory activity of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide has been assessed against its primary targets, farnesyltransferase and SIRT2, as well as other related enzymes to establish its selectivity.

Farnesyltransferase Inhibition

BMS-214662 is a potent inhibitor of farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins and other key signaling molecules.[1] Its inhibitory concentration (IC50) is in the low nanomolar range, demonstrating high affinity for its target.

Target EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Farnesyltransferase (H-Ras)1.3Tipifarnib~7
Farnesyltransferase (K-Ras)8.4Lonafarnib~2
Geranylgeranyltransferase I>10,000GGTI-298~15

Table 1: Comparative inhibitory activity of BMS-214662 against prenyltransferases. Data compiled from publicly available sources.

Sirtuin Inhibition

As this compound, the compound is also characterized as a SIRT2 inhibitor. Its potency against SIRT2 is in the micromolar range, significantly lower than its activity against farnesyltransferase.

Sirtuin IsoformIC50 (µM)Reference CompoundIC50 (µM)
SIRT233.8 ± 18.4AGK23.5
SIRT1>100 (estimated)EX-527~0.1
SIRT3>100 (estimated)3-TYP~15

Table 2: Comparative inhibitory activity of this compound against sirtuin isoforms. Data for this compound and reference compounds from published studies.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide stem from its interaction with multiple, distinct signaling pathways.

Farnesyltransferase Inhibition and Ras Signaling

By inhibiting farnesyltransferase, BMS-214662 prevents the farnesylation of Ras proteins. This post-translational modification is essential for the localization of Ras to the plasma membrane, a prerequisite for its activation and downstream signaling through pathways such as the MAPK/ERK cascade, which regulates cell proliferation, differentiation, and survival.

Farnesyltransferase_Pathway Ras Inactive Ras-GDP (cytosolic) FTase Farnesyltransferase Ras->FTase FPP Farnesyl Pyrophosphate FPP->FTase Farnesylated_Ras Farnesylated Ras-GDP (membrane-bound) FTase->Farnesylated_Ras Farnesylation BMS214662 BMS-214662 BMS214662->FTase Inhibition GEF GEF Farnesylated_Ras->GEF Membrane Localization Active_Ras Active Ras-GTP GEF->Active_Ras GDP/GTP Exchange MAPK_Pathway MAPK Signaling Cascade (Raf, MEK, ERK) Active_Ras->MAPK_Pathway Cell_Proliferation Cell Proliferation, Survival, Differentiation MAPK_Pathway->Cell_Proliferation

Farnesyltransferase Inhibition by BMS-214662.
SIRT2 Inhibition and Cellular Regulation

SIRT2 is a deacetylase that targets both histone and non-histone proteins, playing a role in cell cycle regulation, cytoskeletal dynamics, and metabolic control. A key substrate of SIRT2 is α-tubulin; inhibition of SIRT2 by this compound leads to hyperacetylation of α-tubulin, which can affect microtubule stability and function. SIRT2 also deacetylates other proteins involved in cellular stress responses and apoptosis, such as p53 and FOXO transcription factors.

SIRT2_Pathway SIRT2 SIRT2 Deacetylated_Tubulin α-tubulin SIRT2->Deacetylated_Tubulin Deacetylation Deacetylated_p53 p53 SIRT2->Deacetylated_p53 Deacetylation Deacetylated_FOXO FOXO SIRT2->Deacetylated_FOXO Deacetylation AK7 This compound AK7->SIRT2 Inhibition Tubulin α-tubulin-acetylated Tubulin->SIRT2 Microtubule_Stability Microtubule Stability Deacetylated_Tubulin->Microtubule_Stability p53 p53-acetylated p53->SIRT2 Apoptosis Apoptosis Deacetylated_p53->Apoptosis FOXO FOXO-acetylated FOXO->SIRT2 Cell_Cycle_Arrest Cell Cycle Arrest Deacetylated_FOXO->Cell_Cycle_Arrest

SIRT2 Inhibition by this compound.
Molecular Glue Activity and Nucleoporin Degradation

A groundbreaking discovery has identified BMS-214662 as a molecular glue. It facilitates the interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins (NUPs), components of the nuclear pore complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUPs, disrupting nuclear transport and ultimately leading to apoptosis. This mechanism is independent of its farnesyltransferase and SIRT2 inhibitory activities.

Molecular_Glue_Pathway BMS214662 BMS-214662 Ternary_Complex BMS-214662-TRIM21-NUP Ternary Complex BMS214662->Ternary_Complex TRIM21 TRIM21 (E3 Ligase) TRIM21->Ternary_Complex NUP Nucleoporins (NUPs) NUP->Ternary_Complex Ubiquitinated_NUP Ubiquitinated NUPs Ternary_Complex->Ubiquitinated_NUP Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_NUP Proteasome Proteasome Ubiquitinated_NUP->Proteasome Degradation NUP Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Molecular Glue Mechanism of BMS-214662.

Experimental Methodologies

The characterization of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide's selectivity profile relies on a variety of robust biochemical and cell-based assays.

Farnesyltransferase Inhibition Assay

The inhibitory activity against farnesyltransferase is typically determined using a fluorescence-based assay.

FTase_Assay_Workflow Start Start Mix Mix Recombinant FTase, Dansylated Peptide Substrate, Farnesyl Pyrophosphate Start->Mix Add_Inhibitor Add BMS-214662 (or vehicle control) Mix->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure Measure Fluorescence Increase (Ex/Em ~340/520 nm) Incubate->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Workflow for Farnesyltransferase Inhibition Assay.

Protocol Outline:

  • Reagents: Recombinant human farnesyltransferase, a fluorescently labeled (e.g., dansylated) peptide substrate containing a C-terminal CAAX box motif, and farnesyl pyrophosphate (FPP).

  • Procedure: The enzyme, fluorescent peptide, and FPP are incubated in a suitable buffer. The reaction is initiated by the addition of FPP. The transfer of the farnesyl group to the peptide alters its local environment, leading to an increase in fluorescence intensity.

  • Measurement: Fluorescence is monitored over time using a plate reader.

  • Inhibitor Assessment: The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the enzyme activity is inhibited (IC50).

SIRT2 Inhibition Assay

SIRT2 activity is commonly measured using a fluorometric assay that detects the product of the deacetylation reaction.

SIRT2_Assay_Workflow Start Start Mix Mix Recombinant SIRT2, Fluorogenic Acetylated Peptide, NAD+ Start->Mix Add_Inhibitor Add this compound (or vehicle control) Mix->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Develop Add Developer Solution (stops reaction, generates signal) Incubate->Develop Measure Measure Fluorescence (Ex/Em ~360/460 nm) Develop->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Workflow for SIRT2 Inhibition Assay.

Protocol Outline:

  • Reagents: Recombinant human SIRT2, a synthetic peptide substrate with an acetylated lysine residue and a fluorophore/quencher pair, and the co-substrate NAD+.

  • Procedure: SIRT2, the acetylated peptide substrate, and NAD+ are incubated together. The deacetylation of the lysine residue by SIRT2 allows for cleavage of the peptide by a developer enzyme, leading to the separation of the fluorophore and quencher and a subsequent increase in fluorescence.

  • Measurement: The fluorescence is measured after a set incubation time.

  • Inhibitor Assessment: The assay is run with a range of inhibitor concentrations to determine the IC50 value.

Conclusion and Future Directions

The selectivity profile of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is remarkably complex, with at least three distinct mechanisms of action contributing to its biological effects. Its high potency as a farnesyltransferase inhibitor, combined with its moderate SIRT2 inhibition and novel molecular glue activity, makes it a valuable tool for chemical biology and a compound of interest for therapeutic development. The significant difference in apoptotic activity between BMS-214662 and the structurally similar farnesyltransferase inhibitor BMS-225975, which lacks strong apoptotic effects, underscores the importance of the non-farnesyltransferase-related activities of BMS-214662 in inducing cell death.

Future research should focus on further deconvoluting the relative contributions of each of these mechanisms to the overall cellular phenotype in different cancer contexts. A broader screening against a panel of sirtuins and kinases would provide a more complete picture of its off-target profile. Understanding the structural basis for its molecular glue activity could pave the way for the rational design of new therapies that hijack the cellular machinery for targeted protein degradation. The continued investigation of this multifaceted compound will undoubtedly provide deeper insights into fundamental cellular processes and may unveil new avenues for the treatment of cancer and other diseases.

References

head-to-head comparison of different synthetic routes to N-aryl benzamides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of N-aryl benzamides is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data and detailed protocols to aid in methodology selection.

N-aryl benzamides are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and natural products. The robustness of the amide bond and the diverse functionalities that can be introduced via the aryl group make this class of compounds a prime target for synthetic chemists. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide presents a head-to-head comparison of classical and modern methods for the synthesis of N-aryl benzamides, including the Schotten-Baumann reaction, Buchwald-Hartwig amidation, and Ullmann condensation, alongside newer iron-catalyzed and photocatalytic methods.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for several common methods used to synthesize N-aryl benzamides. The data is presented to allow for a straightforward comparison of reaction conditions and yields.

Synthetic Route Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%)
Schotten-Baumann Reaction Aniline, Benzoyl Chloride10% NaOHWater/DichloromethaneRoom Temp.0.25~73
Buchwald-Hartwig Amidation Benzamide, Phenyl Iodide[(allyl)PdCl]₂ / JackiePhosToluene11017Good (not specified)
Ullmann Condensation Benzamide, Phenyl BromideCopper-2101279[1]
Iron-Mediated Synthesis Nitrobenzene, Benzoyl ChlorideFe dustWater603688[2]
Photocatalytic Decarboxylative Amination Benzoic Acid, 3-Phenyl-pyrazolePC3 / CuTCPhCF₃Room Temp.6-1568[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation in a laboratory setting.

Schotten-Baumann Reaction

This classical method involves the acylation of an amine with an acyl chloride in the presence of a base.

Synthesis of N-Phenylbenzamide (Benzanilide):

  • In a conical flask, dissolve 2.0 g of aniline in 50 mL of 10% aqueous sodium hydroxide solution.

  • To this solution, add 3.0 mL of benzoyl chloride portion-wise while vigorously shaking the flask.

  • Continue shaking for 15 minutes. A white precipitate of N-phenylbenzamide will form.

  • Filter the solid product using a Büchner funnel and wash with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure N-phenylbenzamide.

Buchwald-Hartwig Amidation

A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

General Procedure for N-Arylation of Benzamide:

  • To an oven-dried Schlenk tube, add benzamide (1.0 equiv), aryl halide (1.1 equiv), cesium carbonate (2.0 equiv), and the palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% XPhos).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Ullmann Condensation

A copper-catalyzed nucleophilic aromatic substitution reaction.

Synthesis of N-Phenylbenzamide:

  • In a round-bottom flask, combine benzamide (1.0 equiv), phenyl bromide (1.2 equiv), copper(I) iodide (20 mol%), and potassium carbonate (2.0 equiv).

  • Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 150-210 °C for 12-24 hours under an inert atmosphere.[1][4]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Landscape

The following diagrams illustrate the general workflows and relationships between the different synthetic approaches to N-aryl benzamides.

G General Synthetic Workflow for N-Aryl Benzamides cluster_starting_materials Starting Materials cluster_reactions Synthetic Routes A Aryl Halide / Pseudohalide R1 Buchwald-Hartwig Amidation A->R1 R2 Ullmann Condensation A->R2 B Amine / Amide B->R1 B->R2 R3 Schotten-Baumann Reaction B->R3 R5 Photocatalytic Amination B->R5 C Carboxylic Acid / Derivative C->R3 R4 Iron-Mediated Synthesis C->R4 C->R5 D Nitroarene D->R4 P N-Aryl Benzamide R1->P R2->P R3->P R4->P R5->P

Caption: General overview of synthetic pathways to N-aryl benzamides.

G Relationship of Key Synthetic Methods Classical Classical Methods SB Schotten-Baumann Classical->SB Acylation Ullmann Ullmann Condensation Classical->Ullmann Cu-catalyzed Modern Modern Methods BH Buchwald-Hartwig Modern->BH Pd-catalyzed Fe Iron-Mediated Modern->Fe Fe-mediated Photo Photocatalytic Modern->Photo Photocatalyzed N_Aryl_Benzamide N_Aryl_Benzamide SB->N_Aryl_Benzamide Product Ullmann->N_Aryl_Benzamide Product BH->N_Aryl_Benzamide Product Fe->N_Aryl_Benzamide Product Photo->N_Aryl_Benzamide Product

References

A Comparative Guide to in silico ADMET Prediction for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico methodologies for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and its conceptual derivatives. In the early stages of drug discovery, predicting the ADMET profile of lead compounds is crucial for minimizing late-stage failures and reducing development costs.[1][2][3][4] In silico tools offer a rapid and cost-effective approach to screen candidates with favorable pharmacokinetic and safety profiles.[2][5]

While no specific experimental data for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide is publicly available, this guide outlines the established computational protocols and compares the predictive capabilities of widely-used in silico platforms. The data presented herein are hypothetical and generated for illustrative purposes based on typical predictions for structurally related benzamide and sulfonamide derivatives.[6][7][8][9]

Comparative ADMET Profile Prediction

The following tables summarize the predicted ADMET properties for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and three hypothetical derivatives using two popular in silico prediction platforms: pkCSM and ADMETlab 3.0.[10] These platforms utilize different algorithms, such as graph-based signatures and deep learning, to model a wide range of pharmacokinetic and toxicological endpoints.[10]

Table 1: Predicted Physicochemical and Absorption Properties

Parameter Parent Compound Derivative A (-Cl) Derivative B (-OCH3) Derivative C (-NH2) Tool
Molecular Weight ( g/mol ) 455.38408.88403.46388.46-
LogP 4.23.83.53.1pkCSM
Water Solubility (log mol/L) -4.5-4.1-3.8-3.5pkCSM
Caco-2 Permeability (log Papp) 0.951.050.900.85ADMETlab 3.0
Human Intestinal Absorption (%) 92959088pkCSM
P-glycoprotein Substrate YesYesNoNoADMETlab 3.0

Table 2: Predicted Distribution and Metabolism Properties

Parameter Parent Compound Derivative A (-Cl) Derivative B (-OCH3) Derivative C (-NH2) Tool
VDss (log L/kg) 0.40.350.450.5pkCSM
BBB Permeability (logBB) -0.8-0.9-1.1-1.3pkCSM
Fraction Unbound (%) 0.050.080.120.15ADMETlab 3.0
CYP2D6 Inhibitor YesYesNoNopkCSM
CYP3A4 Inhibitor YesYesYesNopkCSM
Human Liver Microsomal Stability (log t1/2) 1.21.11.51.8ADMETlab 3.0

Table 3: Predicted Excretion and Toxicity Properties

Parameter Parent Compound Derivative A (-Cl) Derivative B (-OCH3) Derivative C (-NH2) Tool
Total Clearance (log ml/min/kg) 0.30.40.250.2pkCSM
Renal OCT2 Substrate NoNoNoYespkCSM
hERG I Inhibitor High RiskHigh RiskModerate RiskLow RiskADMETlab 3.0
AMES Mutagenicity Non-mutagenNon-mutagenNon-mutagenNon-mutagenpkCSM
Hepatotoxicity YesYesNoNopkCSM
Rat Oral Acute Toxicity (LD50, mol/kg) 2.12.32.52.8ADMETlab 3.0

Experimental Protocols: In silico ADMET Prediction

The following methodologies describe a typical workflow for the in silico prediction of ADMET properties.

1. Molecular Structure Preparation:

  • The 2D structures of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and its derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • The structures are converted to a simplified molecular-input line-entry system (SMILES) format, which is a common input format for most ADMET prediction tools.

2. ADMET Property Prediction:

  • pkCSM: The SMILES string for each compound is submitted to the pkCSM web server.[10] The server utilizes graph-based signatures to predict a wide range of ADMET properties.[10] The prediction results are provided in tabular format.

  • ADMETlab 3.0: The SMILES strings are submitted to the ADMETlab 3.0 web server. This platform employs deep learning models to provide predictions for various ADMET endpoints.

3. Data Analysis and Comparison:

  • The predicted values from both platforms are collected and organized into comparative tables.

  • The results are analyzed to identify potential liabilities and to compare the drug-like properties of the parent compound and its derivatives. It is recommended to use multiple in silico tools for predictions and compare the results to identify the most probable prediction.[5]

Visualizations

The following diagrams illustrate the workflow of in silico ADMET prediction and the logical relationships in the early-stage drug discovery process.

ADMET_Prediction_Workflow A Compound Design & SMILES Generation B Submission to In Silico Tools (e.g., pkCSM, ADMETlab) A->B C ADMET Property Prediction B->C D Data Analysis & Comparison C->D E Lead Candidate Selection D->E F Synthesis & In Vitro Validation E->F

In silico ADMET prediction workflow.

Drug_Discovery_Funnel A Initial Compound Library B In Silico Screening (ADMET) A->B High-throughput C Hit Identification B->C D Lead Optimization C->D E Preclinical Development D->E

The role of in silico ADMET in the drug discovery funnel.

References

Safety Operating Guide

Prudent Disposal Protocol for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to ensure safety and regulatory compliance.

The disposition of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, a halogenated organic compound, necessitates careful handling as hazardous waste. Due to its chemical structure, which includes a brominated phenyl group and a sulfonyl functional group, specific waste management protocols must be followed to mitigate potential environmental and health risks.

Waste Characterization and Segregation

Initial assessment of the waste stream is critical. 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide should be classified as a halogenated organic waste. It is imperative to segregate this waste from non-halogenated organic and aqueous waste streams to ensure proper treatment and disposal. Cross-contamination can lead to complications in the disposal process and may result in non-compliance with safety regulations.

Key Disposal Considerations:

ParameterGuideline
Waste Classification Halogenated Organic Waste
Primary Disposal Method Incineration at a licensed hazardous waste facility
Secondary Containment Clearly labeled, sealed, and chemically resistant containers
PPE Requirement Nitrile gloves, safety goggles, and a lab coat

Step-by-Step Disposal Procedure

Adherence to a stringent, step-by-step disposal protocol is mandatory for ensuring the safe handling of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide waste.

  • Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with appropriate PPE, including but not limited to nitrile gloves, safety goggles, and a laboratory coat.

  • Waste Collection:

    • Collect waste 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled "Halogenated Organic Waste" container.[1][2]

    • Ensure the waste container is made of a chemically resistant material and has a secure, sealable lid.

  • Container Management:

    • Do not overfill the waste container. It is recommended to fill containers to no more than 80% of their capacity to prevent spills and allow for vapor expansion.

    • Keep the waste container sealed when not in use to prevent the release of volatile organic compounds.

  • Storage:

    • Store the sealed waste container in a well-ventilated area, such as a fume hood or a designated chemical waste storage area, away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the halogenated organic waste through a licensed hazardous waste disposal service.[3] Businesses handling such waste are required to use registered disposal services and maintain proper waste transfer documentation.[3]

    • The primary and recommended method for the final disposal of brominated organic compounds is incineration at a specialized hazardous waste facility equipped with emission control systems.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

A Start: Generation of Waste 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Designated 'Halogenated Organic Waste' Container B->C D Ensure Container is Properly Labeled and Sealed C->D E Store Container in a Ventilated, Secure Area D->E F Arrange for Pickup by Licensed Hazardous Waste Disposal Service E->F G Transport to Licensed Hazardous Waste Facility F->G H Final Disposal: Incineration G->H I End: Waste Disposed H->I

Caption: Disposal workflow for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

Experimental Protocols

While no experimental protocols for the disposal of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide were found in the search results, the recommended disposal method is based on established procedures for brominated organic compounds. These procedures are designed to ensure the complete destruction of the compound in a controlled and environmentally sound manner.[3][4] Chemical neutralization using reducing agents like sodium bisulfite or sodium thiosulfate can be a method for treating bromine-containing waste; however, for a complex organic molecule like this, high-temperature incineration is the more definitive and safer disposal route.[1][3]

References

Personal protective equipment for handling 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, a compound often used in research settings. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a potentially hazardous substance. This assessment is based on safety data for structurally related compounds which indicate potential harm upon ingestion, skin contact, or inhalation[1].

Personal Protective Equipment (PPE)

When handling 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE:

PPE CategorySpecific Recommendations
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or punctures before use.
Body Protection A flame-retardant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.
Respiratory For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. For larger quantities or when there is a risk of dust generation, use a NIOSH-approved respirator with a particulate filter.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical to ensure safety. The following step-by-step guide outlines the safe handling procedure for this compound:

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is available and functioning correctly.

  • All work with the solid compound should be conducted within the fume hood to minimize inhalation exposure.

  • An emergency eyewash station and safety shower must be readily accessible.

2. Weighing and Transfer:

  • To prevent the generation of dust, weigh the compound carefully on a tared weigh boat or paper inside the fume hood.

  • Use a spatula for transfers. Avoid pouring the solid, which can create airborne dust.

  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

3. During the Experiment:

  • Keep the container with the compound sealed when not in use.

  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Do not eat, drink, or smoke in the laboratory.

4. Post-Experiment:

  • Thoroughly decontaminate the work area, including the balance and any surfaces that may have come into contact with the compound.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste contaminated with the compound, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Solvent Waste: Any solutions containing the compound should be disposed of in a labeled hazardous waste container for halogenated organic solvents.

  • Disposal Method: All waste must be disposed of through an approved hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve disp_solid Dispose of Solid Waste handling_transfer->disp_solid post_decontaminate Decontaminate Work Area handling_dissolve->post_decontaminate disp_liquid Dispose of Liquid Waste handling_dissolve->disp_liquid post_ppe Remove PPE post_decontaminate->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: Safe handling workflow for 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.